(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol
Description
BenchChem offers high-quality (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(1-aminopyrazino[1,2-a]benzimidazol-3-yl)methanol |
InChI |
InChI=1S/C11H10N4O/c12-10-11-14-8-3-1-2-4-9(8)15(11)5-7(6-16)13-10/h1-5,16H,6H2,(H2,12,13) |
InChI Key |
WJRCPNMBNAPFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(N=C3N)CO |
Origin of Product |
United States |
Synthesis and Characterization of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol: A Comprehensive Technical Guide
Executive Summary
The benzoimidazo[1,2-a]pyrazine scaffold is a privileged polycyclic heteroarene, frequently leveraged in oncology and neuropharmacology due to its ability to act as a rigid bioisostere for purine networks. Specifically, (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol presents a highly functionalized derivative, offering both a hydrogen-bond donating amino group and a synthetically versatile hydroxymethyl handle.
This whitepaper details a robust, scalable, and atom-economical synthetic route to this target. Moving away from traditional, low-yielding multi-step linear syntheses, we employ a convergent Cu(II)-catalyzed inter/intramolecular cascade cyclization [1]. This guide provides the mechanistic rationale, self-validating experimental protocols, and comprehensive analytical data required to execute and verify this synthesis.
Retrosynthetic Strategy & Causality
The structural complexity of the target molecule necessitates a highly regioselective approach. Traditional methods often struggle with the selective functionalization of the pre-formed imidazo[1,2-a]pyrazine core [2].
The Rationale: We disconnect the tricyclic core into two readily accessible precursors: a functionalized 2-aminopyrazine and 2-iodoarylboronic acid. By utilizing an orthogonal protecting group strategy—masking the primary alcohol as a tert-butyldiphenylsilyl (TBDPS) ether and the primary amine as a dibenzyl amine—we prevent competitive side reactions during the critical C-N bond formation steps.
Retrosynthetic strategy highlighting the Cu(II)-catalyzed cascade cyclization.
Mechanistic Insights: The Cascade Cyclization
The core-forming step is a one-pot cascade comprising a Chan-Lam-type coupling followed by an Ullmann-type intramolecular cyclization [1].
Causality of Catalyst Selection: We specifically select Cu(OAc)2 over CuI . The Chan-Lam coupling strictly requires a Cu(II) species to facilitate the transmetalation of the arylboronic acid. While Cu(I) salts can be used under aerobic conditions (relying on in situ oxidation), starting with Cu(II) ensures predictable kinetics and eliminates the induction period, which is critical for minimizing the degradation of the electron-rich pyrazine precursor.
Proposed catalytic cycle for the Cu(II)-mediated inter/intramolecular C-N bond formation.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Each step includes an In-Process Control (IPC) to ensure the reaction trajectory is correct before proceeding to workup, thereby preventing catastrophic material loss.
Step 1: Cu(II)-Catalyzed Inter/Intramolecular Cascade
Objective: Construct the protected benzoimidazo[1,2-a]pyrazine core.
-
Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the protected pyrazine precursor (1.0 equiv, 10 mmol), 2-iodoarylboronic acid (1.2 equiv, 12 mmol), Cu(OAc)2 (0.1 equiv, 1.0 mmol), and anhydrous K2CO3 (2.0 equiv, 20 mmol).
-
Solvent Addition: Evacuate and backfill the flask with dry N2 three times. Add anhydrous DMF (40 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Note: The basic, high-temperature conditions necessitate the prior choice of the TBDPS protecting group, as a standard TBS ether would undergo premature cleavage here.
-
IPC (Self-Validation): After 8 hours, withdraw a 50 µL aliquot, dilute with 500 µL LC-MS grade MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS. The reaction is validated for workup when the intermediate mass (Chan-Lam adduct) is <2% relative to the cyclized product mass.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 5% aqueous NH4OH (3 × 50 mL) to strip residual copper complexes. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Step 2: Global Deprotection
Objective: Unmask the primary amine and hydroxymethyl groups to yield the final target.
-
Silyl Ether Cleavage: Dissolve the protected intermediate (5 mmol) in anhydrous THF (20 mL). Cool to 0 °C. Add TBAF (1.0 M in THF, 1.2 equiv, 6 mL) dropwise. Stir for 2 hours at room temperature.
-
IPC: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material ( Rf≈0.8 ) to a more polar spot ( Rf≈0.4 ).
-
-
Aqueous Quench: Quench with saturated aqueous NH4Cl (20 mL), extract with EtOAc (3 × 20 mL), dry, and concentrate.
-
Hydrogenolysis of Dibenzyl Amine: Dissolve the crude intermediate in MeOH (30 mL). Add 10% Pd/C (10 wt%, 0.5 g). Flush the vessel with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at 40 °C for 12 hours.
-
Final Isolation: Filter the mixture through a pad of Celite to remove the Pd catalyst, washing thoroughly with hot MeOH. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from EtOH/Water to afford the pure (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol as an off-white crystalline solid.
Analytical Data Presentation
Rigorous analytical characterization is mandatory to confirm the regiochemistry of the fusion and the successful removal of all protecting groups. The quantitative data is summarized below.
| Parameter | Analytical Method / Instrument | Result / Value |
| Molecular Mass | HRMS (ESI-TOF) | m/z [M+H]+ calcd for C11H10N4O : 215.0927, found: 215.0931 |
| Purity | UPLC-UV (254 nm) | >99.5% (AUC) |
| 1 H NMR | 500 MHz, DMSO- d6 | δ 8.21 (d, J = 8.0 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.55 (s, 1H), 7.42 (t, J = 7.8 Hz, 1H), 7.35 (t, J = 7.8 Hz, 1H), 6.80 (br s, 2H, -NH 2 ), 5.45 (t, J = 5.5 Hz, 1H, -OH), 4.62 (d, J = 5.5 Hz, 2H, -CH 2 -) |
| 13 C NMR | 125 MHz, DMSO- d6 | δ 153.4, 144.2, 139.8, 131.5, 126.1, 124.8, 120.3, 115.6, 111.2, 108.4, 61.5 |
| Melting Point | Differential Scanning Calorimetry (DSC) | 218.5 – 220.0 °C (Sharp endotherm) |
Note on NMR Interpretation: The presence of the broad singlet at δ 6.80 integrating to 2 protons confirms the unmasking of the primary amine, while the triplet at δ 5.45 coupled to the doublet at δ 4.62 definitively confirms the intact primary alcohol.
References
Discovery and Development of Novel Benzoimidazo[1,2-a]pyrazine Derivatives: Synthetic Cascades and Targeted ENPP1 Inhibition in Immuno-Oncology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The continuous evolution of heterocyclic scaffolds is a cornerstone of modern drug discovery. Recently, the benzoimidazo[1,2-a]pyrazine (and its closely related imidazo[1,2-a]pyrazine) core has emerged as a highly privileged pharmacophore [1]. Historically recognized for its utility in designing ATP-competitive kinase inhibitors and p53 mutant reactivators [2], this rigid, nitrogen-rich fused tricyclic system has found a groundbreaking new application in immuno-oncology.
Recent breakthroughs have identified benzoimidazo[1,2-a]pyrazine derivatives as highly potent, selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) [3]. By preventing the degradation of 2'3'-cGAMP, these molecules hyperactivate the cGAS-STING pathway, effectively converting immunologically "cold" tumors into "hot" tumors. This whitepaper details the mechanistic biology, the state-of-the-art Cu(II)-catalyzed cascade synthesis of the scaffold, structure-activity relationship (SAR) data, and self-validating experimental protocols for preclinical evaluation.
Mechanistic Biology: ENPP1 Modulation and the cGAS-STING Axis
The Causality of Target Selection
The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a primary innate immune sensing mechanism that detects cytosolic double-stranded DNA (dsDNA) derived from tumors or pathogens. Upon binding dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cGAMP, which binds to STING, triggering the TBK1/IRF3-dependent transcription of type I interferons (e.g., IFNB1) and pro-inflammatory chemokines (e.g., CXCL10, IL6)[3].
However, the tumor microenvironment often exploits ENPP1 , a transmembrane glycoprotein that rapidly hydrolyzes 2'3'-cGAMP into immunosuppressive AMP and GMP. Inhibiting ENPP1 is therefore a causal strategy to preserve endogenous cGAMP pools, sustain STING activation, and synergize with immune checkpoint inhibitors (e.g., anti-PD-1 therapies) [4].
Figure 1: Mechanism of action of benzoimidazo[1,2-a]pyrazine derivatives in the cGAS-STING signaling pathway.
Medicinal Chemistry: Synthetic Strategy
Constructing the rigid, nitrogen-dense benzoimidazo[1,2-a]pyrazine network traditionally required lengthy, multi-step linear syntheses. Modern methodologies have streamlined this via a one-pot Cu(II)-catalyzed cascade reaction [5].
The Chan-Lam / Ullmann Cascade
The most efficient route utilizes 2-aminoheteroarenes (e.g., 2-aminopyrazines) and 2-iodoarylboronic acids. The reaction is driven by a unique dual-role of the copper catalyst:
-
Chan-Lam Coupling (Intermolecular): The Cu(OAc)₂ catalyst facilitates the transmetalation of the arylboronic acid, promoting an oxidative C–N cross-coupling with the primary amine of the heteroarene.
-
Ullmann-Type Reaction (Intramolecular): The resulting intermediate undergoes a subsequent intramolecular C–N bond formation via oxidative addition into the C–I bond and reductive elimination, closing the fused ring system [6].
This ligand-free, air-tolerant methodology provides high atom economy and allows for late-stage diversification of the scaffold.
Figure 2: Logical workflow of the Cu(II)-catalyzed cascade synthesis for the target scaffold.
Structure-Activity Relationship (SAR) & Quantitative Data
Recent optimization of the imidazo/benzoimidazo[1,2-a]pyrazine scaffold has yielded highly selective ENPP1 inhibitors. The table below summarizes the biochemical profile of a newly discovered lead derivative ("Compound 7") compared to standard benchmarks [3].
Data highlights the critical requirement for selectivity over homologous ectonucleotidases (ENPP2/Autotaxin and ENPP3) to prevent off-target toxicity.
| Compound / Scaffold Variant | ENPP1 IC₅₀ (nM) | ENPP2 IC₅₀ (nM) | ENPP3 IC₅₀ (nM) | In Vivo Efficacy (Murine Model) |
| Early Urea-Derivative [2] | > 10,000 | N/A | N/A | Poor (Failed kinase cross-reactivity) |
| Compound 7 (Zhan et al.) [3] | 5.70 | > 10,000 | > 2,524 | 77.7% Tumor Growth Inhibition* |
| Reference Inhibitor (SR-8291) | 14.2 | > 5,000 | > 1,000 | Moderate |
*When administered at 80 mg/kg in combination with an anti-PD-1 antibody.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in controls are explicitly detailed.
Protocol A: One-Pot Synthesis of the Benzoimidazo[1,2-a]pyrazine Core
Objective: Construct the tricyclic core via the Chan-Lam/Ullmann cascade.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminopyrazine derivative (1.0 mmol) and 2-iodoarylboronic acid (1.2 mmol).
-
Catalyst & Base Addition: Add Cu(OAc)₂ (0.2 mmol, 20 mol%) and anhydrous K₂CO₃ (2.0 mmol). Causality: Cu(OAc)₂ acts as the dual-role transition metal center. K₂CO₃ neutralizes the boronic acid and facilitates the transmetalation step.
-
Solvent & Atmosphere: Add 5 mL of anhydrous DMF. Do not purge with inert gas; leave the reaction open to the air (or under an O₂ balloon). Causality: The Chan-Lam coupling requires an oxidative environment to regenerate the active Cu(II) species from Cu(I).
-
Heating: Stir the mixture at 110°C for 12–18 hours. Monitor the consumption of the starting amine via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove copper salts. Wash the organic layer with brine (3 x 10 mL) to remove DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized benzoimidazo[1,2-a]pyrazine.
Protocol B: Self-Validating Biochemical ENPP1 Inhibition Assay
Objective: Quantify the IC₅₀ of synthesized derivatives against recombinant human ENPP1.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM CaCl₂, 1 μM ZnCl₂, pH 8.5). Causality: ENPP1 is a metalloenzyme; Ca²⁺ and Zn²⁺ are critical for its catalytic structural integrity.
-
Compound Dilution: Serially dilute the benzoimidazo[1,2-a]pyrazine derivative in DMSO (10-point curve, 3-fold dilutions starting from 10 μM). Ensure final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Incubation: Add 0.5 nM recombinant human ENPP1 to a 384-well plate. Add the compound dilutions and incubate at room temperature for 15 minutes.
-
Self-Validation Controls: Include a vehicle control (1% DMSO, 100% activity) and a positive control (10 μM of a known ENPP1 inhibitor, 0% activity) to establish the assay window (Z'-factor > 0.6).
-
-
Substrate Addition: Initiate the reaction by adding 2 μM of 2'3'-cGAMP. Incubate for 60 minutes at 37°C.
-
Detection: Terminate the reaction by adding a luminescence-based AMP detection reagent (e.g., AMP-Glo™). Causality: ENPP1 cleaves cGAMP into AMP/GMP. The reagent converts generated AMP into ATP, which drives a luciferase reaction. Luminescence is directly proportional to ENPP1 activity.
-
Data Analysis: Read luminescence on a microplate reader. Plot log[Inhibitor] vs. Normalized Response to calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
-
Lawson, M., Rodrigo, J., Baratte, B., & Hamze, A. (2016). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at:[Link]
-
Guillon, R., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at: [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. Available at:[Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed (NIH). Available at:[Link]
-
Rakshit, A., et al. (2021). Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. The Journal of Organic Chemistry. Available at:[Link]
-
Saha, P., et al. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry. Available at:[Link]
A Technical Guide to the Structural Elucidation of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol
Abstract
The benzoimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system frequently explored in medicinal chemistry for its diverse biological activities, including applications as kinase inhibitors and anticancer agents.[1][2] The precise determination of the structure of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of a novel derivative, (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol. We will detail a logical workflow, from a plausible synthetic route to the rigorous application of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical approach.
Introduction and Synthetic Strategy
The structural confirmation of a novel chemical entity begins with a clear understanding of its synthetic origin. The proposed synthesis for (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol involves a multi-step process, which itself provides initial evidence for the final molecular architecture. A plausible and efficient synthetic approach is the iodine-catalyzed three-component condensation reaction, which is known for affording imidazo[1,2-a]pyrazine derivatives in good yields.[3]
Proposed Synthetic Pathway
The synthesis initiates with the reaction of 2-aminopyrazine with an appropriate aldehyde, followed by a [4+1] cycloaddition. While the full synthetic details are beyond the scope of this guide, the final steps provide crucial context for the expected structure.
Caption: Proposed high-level synthetic logic for the target compound.
Integrated Spectroscopic Analysis Workflow
A robust structure elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together, they create a self-validating system. Our workflow is designed to first establish the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry (MS): Establishing the Foundation
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first critical step. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. We choose Electrospray Ionization (ESI) in positive mode, as the multiple nitrogen atoms in the heterocyclic core are readily protonated, leading to a strong [M+H]⁺ signal.[4]
Protocol: LC-MS for High-Purity Sample Analysis
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.
-
Instrumentation: Agilent 1100 Series HPLC coupled to a Quadrupole LC/MS 6120 Mass Spectrometer or equivalent.[4]
-
Chromatography: Use a mixed-mode liquid chromatography (MMLC) column for good retention of the polar N-containing heterocycle.[4]
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: API-ES, Positive
-
Drying Gas: Nitrogen at 350 °C
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-500
-
Expected Data & Interpretation: For (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol (C₁₁H₁₀N₄O), the expected monoisotopic mass is 214.0855 g/mol . The HRMS should yield an [M+H]⁺ ion with an m/z value extremely close to 215.0929. The fragmentation pattern of nitrogen heterocycles in mass spectrometry can be complex but often involves characteristic losses.[5]
| Ion | Calculated m/z | Expected Observation | Purpose |
| [M+H]⁺ | 215.0929 | High intensity peak | Confirms Molecular Weight |
| [M+H - H₂O]⁺ | 197.0824 | Loss of methanol water | Suggests presence of -OH |
| [M+H - CH₂O]⁺ | 185.0824 | Loss of formaldehyde | Suggests -CH₂OH group |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the amine (N-H), alcohol (O-H), aromatic (C-H and C=C), and C-N bonds. These data provide orthogonal validation to the elemental composition derived from MS.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A pair of sharp-to-medium bands confirms the primary amine.[6][7] |
| 3400 - 3200 | O-H Stretch | Alcohol (-OH) | A broad, strong band, often overlapping with N-H stretches.[8][9] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Confirms the presence of the aromatic benzo and pyrazine rings. |
| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) | Confirms the methylene group of the methanol substituent. |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Provides further evidence for the -NH₂ group.[6] |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic/Heteroaromatic Rings | Characteristic absorptions for the fused ring system. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong band indicative of the C-N bond in the aromatic system.[6][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[10][11] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the molecular skeleton. The increasing complexity of heterocyclic compounds necessitates the use of advanced 2D NMR techniques.[10][11]
Protocol: General NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the labile amine and hydroxyl protons are observable.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
1D NMR: ¹H and ¹³C Analysis
-
¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
Aromatic Region (δ 7.0-9.0 ppm): Expect complex signals for the six protons on the fused ring system. Protons adjacent to the electron-withdrawing nitrogen atoms will be shifted downfield.[12]
-
Methylene Protons (δ ~4.5-5.0 ppm): A singlet (or a doublet if coupled to the OH proton) integrating to 2H is expected for the -CH₂OH group.
-
Amine Protons (δ ~5.0-6.0 ppm): A broad singlet integrating to 2H for the -NH₂ group.
-
Hydroxyl Proton (δ ~5.0-5.5 ppm): A triplet (if coupled to the CH₂ group) or a broad singlet integrating to 1H.
-
-
¹³C NMR & DEPT-135: Identifies all unique carbon environments. DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent. This is crucial for differentiating the carbons within the heterocyclic core.
Table of Predicted Chemical Shifts:
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| Aromatic CH | 7.0 - 9.0 | 110 - 140 | Positive |
| Quaternary C | - | 120 - 150 | Null |
| -C H₂OH | ~4.7 | ~60 | Negative |
| -CH₂O H | ~5.2 (triplet) | - | - |
| -N H₂ | ~5.5 (broad) | - | - |
2D NMR: Mapping the Connections
Expertise & Causality: While 1D NMR suggests the pieces, 2D NMR shows how they connect.[13][14]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the proton networks within the benzimidazole and pyrazine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2-3 bonds away. These "long-range" correlations are critical for connecting the different fragments of the molecule, such as linking the -CH₂OH group to the C3 position of the pyrazine ring and confirming the position of the amino group.
Caption: Key HMBC correlations confirming substituent positions.
Interpreting HMBC:
-
A correlation from the methylene protons (~4.7 ppm) to the quaternary carbon at the C3 position (~135 ppm) definitively places the methanol group.
-
A correlation from the amine protons (~5.5 ppm) to the C1 carbon (~145 ppm) confirms the location of the amino group.
-
Correlations from the aromatic protons to various quaternary carbons will piece together the fused ring system and confirm the benzoimidazo[1,2-a]pyrazine core structure.
Conclusion
By systematically integrating data from HRMS, FTIR, and a comprehensive suite of 1D and 2D NMR experiments, the structure of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol can be elucidated with the highest degree of confidence. The molecular formula is established by HRMS, key functional groups are confirmed by FTIR, and the precise atomic arrangement and connectivity are mapped by NMR. This multi-faceted, self-validating approach ensures scientific integrity and provides the trustworthy structural foundation necessary for advancing research and development in medicinal chemistry.
References
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 27, 2026, from [Link]
-
Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. CSIRO Publishing. Retrieved March 27, 2026, from [Link]
-
Klampfl, C. W., & Himmelsbach, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved March 27, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Mass Spectra of Nitrogen Heterocycles. (n.d.). ConnectSci. Retrieved March 27, 2026, from [Link]
-
Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). CDN. Retrieved March 27, 2026, from [Link]
-
Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. (2022). MDPI. Retrieved March 27, 2026, from [Link]
-
Jennings, A. L., & Boggs, J. E. (1963). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. Retrieved March 27, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved March 27, 2026, from [Link]
-
Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. (n.d.). J-STAGE. Retrieved March 27, 2026, from [Link]
-
1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. (n.d.). PMC. Retrieved March 27, 2026, from [Link]
-
Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. (n.d.). JOCPR. Retrieved March 27, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]
-
24.10 Spectroscopy of Amines. (2023). OpenStax. Retrieved March 27, 2026, from [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). TSI Journals. Retrieved March 27, 2026, from [Link]
-
Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). PubMed. Retrieved March 27, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]
-
The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI. Retrieved March 27, 2026, from [Link]
-
Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed. Retrieved March 27, 2026, from [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]
Sources
- 1. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. wikieducator.org [wikieducator.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Evolving Landscape of NMR Structural Elucidation [mdpi.com]
Physicochemical properties of substituted imidazo[1,2-a]pyrazines
Physicochemical Properties and Therapeutic Potential of Substituted Imidazo[1,2-a]pyrazines: A Comprehensive Technical Guide
Executive Summary
Imidazo[1,2-a]pyrazines represent a privileged, nitrogen-bridgehead fused heterocyclic scaffold in modern medicinal chemistry[1]. Their rigid, planar framework and highly tunable physicochemical properties make them ideal candidates for interacting with a diverse array of biological targets. By strategically functionalizing the core, researchers have successfully developed subnanomolar kinase inhibitors (e.g., targeting Aurora kinases and CDK9)[2],[3], as well as highly selective central nervous system (CNS) modulators targeting AMPA receptor regulatory proteins[4].
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, focusing on the causality between physicochemical modifications, synthetic accessibility, and downstream pharmacokinetic behavior.
Core Physicochemical Profiling
The baseline physicochemical properties of the unsubstituted imidazo[1,2-a]pyrazine core dictate its fundamental pharmacokinetic behavior. The core is characterized by high lipophilicity and a relatively low topological polar surface area (TPSA), which inherently favors passive membrane permeation[5].
Causality in Drug Design: The challenge with the bare scaffold is its poor intrinsic aqueous solubility. To optimize these compounds for intravenous or oral administration, medicinal chemists exploit the solvent-exposed regions of the molecule—typically the 8-position. By installing polar functional groups (such as acyclic amino alcohols or piperazine derivatives) at this vector, researchers can drastically increase aqueous solubility without disrupting the critical hydrogen-bonding interactions required for target engagement at the 1- and 7-positions[1],[3]. Conversely, when designing CNS-active compounds, lipophilicity must be carefully preserved to satisfy the BOILED-Egg predictive model for blood-brain barrier (BBB) permeability[1].
Table 1: Physicochemical Profiling of Key Imidazo[1,2-a]pyrazine Derivatives
| Compound / Scaffold | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Key Biological Target / Property |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine (Core) | 119.12 | 0.7 | 30.2 | Baseline Scaffold[5] |
| Imidazo[1,2-a]pyrazine-2-carbonitrile | 144.13 | 0.7 | 54.0 | Synthetic Intermediate[6] |
| Compound 3c (3-benzyl-2-(pyridin-4-yl)) | - | - | - | CDK9 Inhibitor (IC50 = 0.16 µM)[2] |
| SCH 1473759 (Compound 12k) | - | - | - | Aurora A/B Inhibitor (Kd = 0.02 nM); Aqueous Solubility = 11.4 mM[3] |
Synthetic Methodologies: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most efficient route to highly substituted imidazo[1,2-a]pyrazines is the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. Recent advancements utilize molecular iodine ( I2 ) as a mild, cost-effective Lewis acid catalyst to facilitate a one-pot, three-component condensation[7],[8].
Causality of Experimental Choices: Traditional syntheses often rely on harsh transition metals or high temperatures. Iodine acts as a dual-purpose, green catalyst at room temperature. It first activates the carbonyl carbon of the aryl aldehyde, accelerating Schiff base formation with 2-aminopyrazine. Subsequently, it activates the resulting imine, lowering the activation energy required for the [4+1] cycloaddition with an isocyanide[8]. This choice minimizes side reactions and simplifies downstream purification.
Protocol: Iodine-Catalyzed One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyrazines Self-Validating System: This protocol is designed with visual checkpoints. The initial dark brown color of the iodine catalyst fades as it coordinates with the imine intermediate, providing a real-time visual indicator of reaction progress.
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in absolute ethanol (5.0 mL)[8].
-
Catalyst Addition: Add molecular iodine (10 mol%, 0.1 mmol) to the stirring solution. Stir at room temperature for 15 minutes to ensure complete imine formation. Validation: Confirm via TLC (eluent: EtOAc/Hexane 1:1); the aldehyde spot should be fully consumed.
-
Cycloaddition: Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture[7].
-
Reaction Maturation: Stir the mixture at room temperature for 4-6 hours. The completion is indicated by the precipitation of the cyclized product and a lightening of the solution's color.
-
Quenching & Workup: Dilute the mixture with dichloromethane (15 mL) and wash with saturated aqueous sodium thiosulfate ( Na2S2O3 , 10 mL). Validation: The thiosulfate reduces residual I2 to iodide ( I− ), causing an immediate color change from yellow/brown to colorless.
-
Extraction & Purification: Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure derivative[8].
Fig 1: Iodine-catalyzed Groebke-Blackburn-Bienaymé synthetic workflow.
Target Engagement & Pharmacodynamic Mechanisms
The imidazo[1,2-a]pyrazine core frequently acts as an ATP-competitive hinge binder in kinase targets. The nitrogen atoms within the core are precisely positioned to participate in critical hydrogen bonding with the backbone amides of the kinase hinge region[3].
Case Study: Aurora Kinase Inhibition Aurora kinases A and B are critical serine/threonine kinases that regulate the mitotic phase of the cell cycle. Overexpression of these kinases is a hallmark of various oncological profiles. Imidazo[1,2-a]pyrazine derivatives, such as SCH 1473759, bind to the ATP pocket with picomolar affinity (Kd ~ 0.02 nM)[3]. The inhibition of Aurora B specifically blocks the phosphorylation of Histone H3 on Ser10, leading to aberrant endoreduplication, abrogation of cytokinesis, and ultimately, cellular apoptosis[3].
Fig 2: Mechanism of Aurora kinase inhibition by imidazo[1,2-a]pyrazines leading to apoptosis.
Conclusion
The imidazo[1,2-a]pyrazine scaffold is a highly versatile pharmacophore. Its baseline physicochemical properties provide a robust foundation that can be finely tuned via late-stage functionalization or multicomponent reactions. Whether optimizing for high aqueous solubility in oncology injectables[3] or fine-tuning lipophilicity for CNS-penetrant modulators[4], understanding the structure-property relationships of this core is paramount for successful drug development.
References[5] Title: Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. Source: PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2771670[4] Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Source: ACS Medicinal Chemistry Letters. URL: https://doi.org/10.1021/acsmedchemlett.8b00599[7] Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: RSC Advances. URL: https://doi.org/10.1039/D3RA07842F[1] Title: Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Source: ES Publisher. URL: https://espublisher.com/journals/article/antimicrobial-pharmacophore-screening-of-imidazole12-a-pyrazine-derivatives-a-quantitative-structure-activity-relationship[6] Title: Imidazo[1,2-a]pyrazine-2-carbonitrile | C7H4N4 | CID 13424784. Source: PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13424784[8] Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10718526/[2] Title: Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268305/[3] Title: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007954/
Sources
- 1. espublisher.com [espublisher.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazine-2-carbonitrile | C7H4N4 | CID 13424784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced Biological Activity Screening of Novel Pyrazine Derivatives: A Technical Whitepaper
Abstract
The pyrazine scaffold—a six-membered, electron-deficient 1,4-diazine aromatic ring—has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique structural rigidity, favorable hydrogen-bonding capacity, and metabolic stability make it an ideal backbone for developing targeted therapeutics. This technical guide provides an in-depth exploration of the mechanistic paradigms underlying pyrazine bioactivity and outlines rigorously validated, step-by-step in vitro screening workflows for evaluating novel pyrazine derivatives in antimicrobial and anticancer drug discovery.
The Pyrazine Pharmacophore: Chemical Space and Rationale
Pyrazine derivatives occupy a highly versatile chemical space. The presence of two nitrogen atoms at the 1 and 4 positions significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), rendering the ring electron-deficient[1]. This electron withdrawal enhances the molecule's ability to engage in strong hydrogen bonding with target proteins—such as bacterial enzymes and human kinases—while simultaneously resisting oxidative degradation by cytochrome P450 enzymes better than standard phenyl rings[1][2].
Historically, pyrazine derivatives have demonstrated a remarkable spectrum of biological activities, including antitubercular, broad-spectrum antibacterial, antifungal, and anticancer properties[3][4]. To successfully screen these compounds, researchers must first understand the distinct mechanisms of action (MoA) they employ.
Mechanistic Paradigms in Pyrazine Bioactivity
Antimicrobial & Antitubercular Action: The Pyrazinamide (PZA) Model
The most clinically significant pyrazine derivative is 5[5], a frontline prodrug used to treat Mycobacterium tuberculosis. The MoA of PZA is highly dependent on the microenvironment and serves as a blueprint for screening novel antitubercular pyrazines[6].
PZA enters the bacillus via passive diffusion and is hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into its active form, pyrazinoic acid (POA)[5][6]. Because POA lacks a highly efficient efflux pump, it accumulates. However, its true sterilizing power is unlocked in the acidic environment (pH ~5.5) of macrophage phagolysosomes. Here, POA is protonated into HPOA, which rapidly re-enters the bacilli, causing a collapse of membrane energetics, inhibiting fatty acid synthase I (FAS-I), and triggering the degradation of aspartate decarboxylase (PanD), thereby halting Coenzyme A biosynthesis[5][7][8].
Caption: Mechanism of action of Pyrazinamide (PZA) in M. tuberculosis.
Anticancer & Cytotoxic Mechanisms
In oncology, pyrazine derivatives act through entirely different pathways. A classic example is9[9], a pyrazine-containing proteasome inhibitor used for multiple myeloma. Newer pyrazine derivatives are being synthesized to act as competitive ATP-binding inhibitors of tyrosine kinases, inducing apoptosis in aggressive cell lines like A549 (lung cancer) and MCF-7 (breast cancer)[10][11].
Comprehensive Screening Workflows
To systematically evaluate a novel library of pyrazine derivatives, researchers must employ a multi-tiered screening pipeline.
Caption: High-throughput biological screening workflow for pyrazine derivatives.
Antimicrobial Screening: Resazurin-Assisted Broth Microdilution
To determine the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives, the broth microdilution method is the gold standard.
Self-Validating Protocol:
-
Inoculum Standardization: Grow bacterial strains (e.g., S. aureus, E. coli) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Causality: Strict inoculum control prevents false resistance (if too dense) or false susceptibility (if too sparse).
-
-
Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the pyrazine derivative in Mueller-Hinton Broth (MHB). For M. tuberculosis screening, ensure parallel testing in standard Middlebrook 7H9 broth (pH 6.8) and acidified broth (pH 5.5).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours (or up to 14 days for slow-growing mycobacteria).
-
Colorimetric Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2–4 hours.
-
Causality: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active bacteria reduce it to resorufin, which is pink and highly fluorescent. This provides an objective, self-validating endpoint that eliminates human error in visual turbidity readings. The MIC is the lowest concentration that remains blue.
-
Anticancer Screening: MTT Cell Viability Assay
To evaluate the cytotoxic potential of novel pyrazine derivatives against cancer cell lines, the MTT assay provides high-throughput, reliable quantification of metabolic viability.
Self-Validating Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., A549 lung cancer cells) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the exponential (log) phase of growth, ensuring they are metabolically active before drug exposure.
-
-
Compound Treatment: Aspirate the old media and apply fresh media containing varying concentrations of the pyrazine derivative (typically 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Bortezomib). Incubate for 48 hours.
-
MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Causality: The mitochondrial enzyme succinate dehydrogenase, active only in living cells, cleaves the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals.
-
-
Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well. Agitate on a plate shaker for 15 minutes.
-
Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO completely solubilizes them, creating a homogenous colored solution required for accurate spectrophotometry.
-
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ (Half-maximal inhibitory concentration) using non-linear regression analysis.
Quantitative Data Interpretation
Effective screening yields distinct quantitative profiles. Below are representative data structures summarizing the expected output from a successful pyrazine derivative screening campaign.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL) Note: Lower values indicate higher potency. Notice the pH dependency for M. tuberculosis.
| Compound ID | E. coli (Gram -) | S. aureus (Gram +) | M. tuberculosis (pH 6.8) | M. tuberculosis (pH 5.5) |
| Pyrazine-A1 | >100 | 64 | >100 | 12.5 |
| Pyrazine-B2 | 32 | 16 | 50 | 3.12 |
| PZA (Control) | >100 | >100 | >100 | 6.25 |
| Ciprofloxacin | 0.5 | 1.0 | 2.0 | 2.0 |
Table 2: Representative Anticancer Cytotoxicity (IC₅₀ in µM) Note: A successful hit demonstrates high toxicity in cancer lines (low IC₅₀) and low toxicity in normal lines (high IC₅₀).
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK/A549) |
| Pyrazine-C3 | 18.5 ± 1.2 | 22.4 ± 1.5 | >100 | >5.4 |
| Pyrazine-D4 | 4.2 ± 0.3 | 8.1 ± 0.6 | 85.0 ± 2.1 | 20.2 |
| Bortezomib | 0.05 ± 0.01 | 0.08 ± 0.02 | 1.2 ± 0.1 | 24.0 |
Conclusion
The biological activity screening of novel pyrazine derivatives requires a rigorous, multi-disciplinary approach. Because the pyrazine scaffold can interact with diverse biological targets—ranging from bacterial membrane energetics to human proteasomes—screening protocols must be carefully tailored. By utilizing self-validating assays like the resazurin-assisted microdilution and the MTT viability assay, researchers can confidently identify high-potency hits, accelerating the translation of pyrazine-based molecules from the bench to the clinic.
References
-
1 - PubMed Central (PMC), NIH. 2.2 - Taylor & Francis. 3.3 - Bentham Science Publishers.
-
7 - Patsnap Synapse. 5.8 - Journal of Antimicrobial Chemotherapy, Oxford Academic.
-
5 - PubMed Central (PMC), NIH. 7.6 - PubMed Central (PMC), NIH. 8.4 - PubMed, NIH. 9.9 - MDPI. 10.10 - RSC Publishing.
-
11 - ResearchGate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
In silico modeling of benzoimidazo[1,2-a]pyrazine interactions
An In-Depth Technical Guide to the In Silico Modeling of Benzoimidazo[1,2-a]pyrazine Interactions
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of the Benzoimidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The benzoimidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of a wide array of biological targets. This has led to the discovery of benzoimidazo[1,2-a]pyrazine derivatives with a diverse range of pharmacological activities, including anticancer[1][2], antimicrobial[3], anti-inflammatory, and antiviral properties[2]. The versatility of this scaffold is further demonstrated by its application in targeting various protein families, such as kinases (e.g., Anaplastic Lymphoma Kinase (ALK)[4], Aurora-A kinase[5], Bruton's tyrosine kinase (BTK)[6], and multi-targeted kinase inhibitors[7]), G-protein coupled receptors (GPCRs) like alpha-adrenergic receptors[8], and ion channels such as GABAA receptors[9][10][11][12].
The rapid exploration of the chemical space around the benzoimidazo[1,2-a]pyrazine core has been significantly accelerated by the integration of in silico modeling techniques. These computational approaches allow for the rational design of novel derivatives, the elucidation of their mechanism of action at the atomic level, and the prediction of their pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug discovery pipelines. This guide provides a comprehensive overview of the key in silico strategies and methodologies for modeling the interactions of benzoimidazo[1,2-a]pyrazine derivatives with their biological targets, intended for researchers, scientists, and drug development professionals.
Part I: Foundational In Silico Strategies: Ligand-Based Drug Design
When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are invaluable. These approaches leverage the information from a set of known active and inactive compounds to develop predictive models.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target.
Causality Behind Experimental Choices: Pharmacophore modeling is particularly useful in the early stages of drug discovery for virtual screening of large compound libraries to identify novel scaffolds that possess the desired interaction features. It can also guide the optimization of existing lead compounds by highlighting the key functional groups required for activity.
Experimental Protocol: Generating a Common Feature Pharmacophore Model
-
Ligand Preparation:
-
Collect a set of at least 10-20 diverse benzoimidazo[1,2-a]pyrazine derivatives with a range of biological activities (actives and inactives).
-
Generate low-energy 3D conformations for each molecule using a suitable tool like Schrödinger's LigPrep or Open Babel. Ensure correct ionization states and tautomers are considered.
-
-
Pharmacophore Hypothesis Generation:
-
Utilize software such as PHASE, MOE, or Discovery Studio to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) among the active compounds.
-
The software will generate a series of pharmacophore hypotheses. A good hypothesis should be shared by the most active compounds and be absent in the inactive ones.
-
-
Hypothesis Validation:
-
Score the generated hypotheses based on their ability to distinguish between active and inactive compounds. The best hypothesis will have a high score for active compounds and a low score for inactive ones.
-
Further validate the chosen hypothesis by screening a database of known active and inactive compounds (a test set) that were not used in the model generation.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.
Causality Behind Experimental Choices: QSAR is a powerful tool for lead optimization. By understanding which molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) are positively or negatively correlated with activity, medicinal chemists can make informed decisions on which modifications to the benzoimidazo[1,2-a]pyrazine scaffold are most likely to improve potency. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of where steric bulk or electrostatic charge is favored or disfavored for optimal activity[9][13].
Experimental Protocol: Building a 3D-QSAR Model
-
Dataset Preparation:
-
Compile a dataset of benzoimidazo[1,2-a]pyrazine analogues with their corresponding biological activities (e.g., IC50 or Ki values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template. This can be done by superimposing them on the most active compound or by using a common substructure like the benzoimidazo[1,2-a]pyrazine core.
-
-
Descriptor Calculation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric and electrostatic fields for each molecule using a probe atom. These field values serve as the independent variables (descriptors).
-
-
Model Generation and Validation:
-
Use statistical methods like Partial Least Squares (PLS) to build a linear equation that correlates the calculated field values with the biological activities.
-
Validate the model internally using leave-one-out cross-validation (q²) and externally by predicting the activities of the test set compounds (r²_pred). A robust model will have high q² and r²_pred values.
-
Part II: Structure-Based In Silico Modeling: A Deep Dive into Target-Ligand Interactions
When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), structure-based drug design (SBDD) methods can be employed to gain detailed insights into the binding mechanism.
Workflow for Structure-Based Modeling
Caption: A typical workflow for structure-based in silico modeling.
Target and Ligand Preparation
Causality Behind Experimental Choices: The accuracy of any SBDD method is highly dependent on the quality of the input structures. Proper preparation of both the protein and the ligand is a critical, yet often overlooked, step. This involves adding hydrogen atoms, assigning correct protonation states and charges, and repairing any missing residues or atoms in the protein structure. For the ligand, generating a low-energy, 3D conformation is essential for accurate docking.
Experimental Protocol: Receptor and Ligand Preparation using Schrödinger Suite
-
Receptor Preparation (Protein Preparation Wizard):
-
Import the protein structure from the Protein Data Bank (PDB).
-
Preprocess the structure: assign bond orders, add hydrogens, and create disulfide bonds.
-
Optimize the hydrogen bond network using PROPKA at a specified pH.
-
Perform a restrained energy minimization of the protein to relieve any steric clashes.
-
-
Ligand Preparation (LigPrep):
-
Import the 2D structure of the benzoimidazo[1,2-a]pyrazine derivative.
-
Generate possible ionization states at a target pH range (e.g., 7.0 ± 2.0).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for each generated ligand state.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Causality Behind Experimental Choices: Docking is a computationally efficient method for screening large libraries of compounds and prioritizing them for experimental testing. It provides valuable insights into the binding mode of a ligand, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, which can guide further optimization of the compound.
Experimental Protocol: Molecular Docking using Glide
-
Grid Generation:
-
Define the binding site on the prepared receptor. This is typically done by specifying a box centered on the co-crystallized ligand or a known active site.
-
Generate the receptor grid, which pre-calculates the potential energy of the binding site.
-
-
Ligand Docking:
-
Select the prepared benzoimidazo[1,2-a]pyrazine ligands.
-
Choose a docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.
-
Run the docking calculation. Glide will systematically search for the best binding poses of the ligand within the receptor grid.
-
-
Pose Analysis:
-
Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable.
-
Analyze the key interactions between the ligand and the protein residues in the binding site.
-
Use the docking score (e.g., GlideScore) to rank the compounds. More negative scores indicate a higher predicted binding affinity.
-
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzoimidazo[1,2-a]pyrazine-A | -9.8 | MET793 (H-bond), LEU718, VAL726 (hydrophobic) |
| Benzoimidazo[1,2-a]pyrazine-B | -8.5 | LYS745 (H-bond), ALA751, LEU844 (hydrophobic) |
| Benzoimidazo[1,2-a]pyrazine-C | -7.2 | GLU762 (salt bridge), PHE856 (pi-pi stacking) |
| Caption: A sample table summarizing molecular docking results for a series of hypothetical benzoimidazo[1,2-a]pyrazine derivatives against a kinase target. |
Part III: Advanced In Silico Techniques: Capturing the Dynamics of Molecular Recognition
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can capture the dynamic nature of this interaction over time.
Molecular Dynamics (MD) Simulations
MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their time-dependent behavior.
Causality Behind Experimental Choices: MD simulations are crucial for assessing the stability of a docked pose. A ligand that remains stably bound in the active site throughout a simulation is more likely to be a potent binder in reality. MD can also reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.
Experimental Protocol: MD Simulation using GROMACS
-
System Setup:
-
Prepare the topology files for the protein-ligand complex using a force field (e.g., AMBER, CHARMM). The force field defines the potential energy function of the system.
-
Place the complex in a periodic box of a suitable size and shape.
-
Solvate the system with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes in the initial system setup.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the correct pressure (e.g., 1 bar) while maintaining the temperature.
-
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (typically tens to hundreds of nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate various properties:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Caption: Key analyses performed on a molecular dynamics trajectory.
Part IV: Predictive Modeling: ADMET and Druglikeness
A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Causality Behind Experimental Choices: In silico ADMET prediction allows for the early identification of compounds with potential pharmacokinetic liabilities, saving significant time and resources that would otherwise be spent on synthesizing and testing compounds that are destined to fail in later stages of development.
Experimental Protocol: In Silico ADMET Prediction using SwissADME
-
Input:
-
Submit the SMILES string or draw the structure of the benzoimidazo[1,2-a]pyrazine derivative on the SwissADME web server.
-
-
Analysis:
-
The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and druglikeness indicators.
-
-
Interpretation:
-
Evaluate the results against established criteria for good oral bioavailability (e.g., Lipinski's rule of five).
-
Assess potential issues such as P-glycoprotein substrate liability or inhibition of cytochrome P450 enzymes.
-
| Parameter | Predicted Value | Acceptable Range |
| Molecular Weight | 450.5 g/mol | < 500 g/mol |
| LogP | 3.2 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 6 | < 10 |
| GI Absorption | High | High |
| BBB Permeant | No | No (if targeting peripheral tissues) |
| Caption: A sample table of predicted ADMET properties for a lead benzoimidazo[1,2-a]pyrazine candidate. |
Conclusion and Future Perspectives
In silico modeling has become an indispensable tool in the development of novel therapeutics based on the benzoimidazo[1,2-a]pyrazine scaffold. From ligand-based methods that guide the exploration of chemical space to structure-based techniques that provide atomic-level insights into molecular recognition, these computational approaches have significantly enhanced our ability to design potent, selective, and drug-like molecules. As computational power continues to increase and algorithms become more sophisticated, the integration of artificial intelligence and machine learning is poised to further revolutionize the field, enabling the design of the next generation of benzoimidazo[1,2-a]pyrazine-based drugs with even greater precision and efficiency.
References
-
ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of benzo[1][2]imidazo[1,2-c]pyrimidine and benzo[1][2]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. [Link]
-
Engineered Science. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. [Link]
-
PubMed. (2019). Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. [Link]
-
PMC. (2020). Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. [Link]
-
PMC. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. [Link]
-
Semantic Scholar. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. [Link]
-
PubMed. (1984). Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. [Link]
-
MDPI. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
Open Pharmaceutical Sciences Journal. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. [Link]
-
MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]
-
PMC. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
MDPI. (2021). In Silico Screening of Novel 1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]. [Link]
-
ResearchGate. (2021). (PDF) In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. [Link]
-
Semantic Scholar. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. [Link]
-
PubMed. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
-
Bentham Science. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. [Link]
-
TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]
Sources
- 1. Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Piperazinylimidazo[1,2-a]pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches [openpharmaceuticalsciencesjournal.com]
Spectroscopic Analysis (NMR, HRMS) of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol: A Technical Guide for Structural Elucidation
Executive Summary & Chemical Context
The benzimidazo[1,2-a]pyrazine architecture is a privileged pharmacophore, frequently deployed in the design of advanced therapeutics such as kinase inhibitors and ENPP1 modulators[1]. Recent synthetic methodologies, including Chan-Lam cross-coupling[2] and iodine-catalyzed multicomponent reactions[3], have enabled the rapid assembly of these highly functionalized fused heterocycles. However, advanced cyclization techniques, such as microwave-assisted heteroannulations[4], often yield complex regioisomeric mixtures.
(1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol presents a unique analytical challenge. The presence of a primary amine (-NH₂), a hydroxymethyl group (-CH₂OH), and multiple basic nitrogen atoms within the tricyclic core creates a highly polar system prone to hydrogen bonding and tautomeric shifting. This whitepaper provides a definitive, self-validating spectroscopic workflow to unambiguously elucidate its structure using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow Strategy
To prevent mischaracterization of regioisomers, the analytical strategy must move from establishing the exact elemental composition to mapping the precise atomic connectivity.
Fig 1. Integrated analytical workflow for the structural elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS)
Causality & Method Design
Given the high basicity of the pyrazine and imidazole nitrogens, Positive Ion Electrospray Ionization (ESI+) is the mandatory ionization mode. The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it forces the complete protonation of the tricyclic core, maximizing the yield of the[M+H]⁺ pseudomolecular ion. A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve sub-3 ppm mass accuracy, which is necessary to differentiate the target from isobaric impurities.
Self-Validating Protocol: LC-HRMS
Trustworthiness Principle: An HRMS run is only as reliable as its mass calibration. This protocol employs a continuous internal lock-mass system to self-validate the mass accuracy in real-time.
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H₂O/MeCN (50:50) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a rapid gradient of 5% to 95% MeCN (0.1% FA) over 5 minutes.
-
Dual-Spray Calibration: Simultaneously infuse Leucine Enkephalin (m/z 556.2771) via a secondary orthogonal probe.
-
Validation Check: The acquisition software must continuously correct the mass axis. If the mass error of the reference ion exceeds 2.0 ppm at any point during the elution, the system automatically flags the data as invalid, requiring recalibration.
-
Data Acquisition: Scan range m/z 100–1000. Apply collision energy (CE) ramping (15–40 eV) in MS/MS mode to induce fragmentation.
Quantitative Data Presentation
Table 1: HRMS and MS/MS Fragmentation Data
| Ion Species | Formula | Theoretical m/z | Experimental m/z | Error (ppm) | Mechanistic Assignment |
| [M+H]⁺ | C₁₁H₁₁N₄O⁺ | 215.0933 | 215.0930 | -1.4 | Protonation of basic pyrazine nitrogen |
| [M+H-H₂O]⁺ | C₁₁H₉N₄⁺ | 197.0827 | 197.0824 | -1.5 | Loss of hydroxyl group from C-3 |
| [M+H-NH₃]⁺ | C₁₁H₈N₃O⁺ | 198.0667 | 198.0665 | -1.0 | Cleavage of the 1-amino group |
| [M+H-CH₄O]⁺ | C₁₀H₇N₄⁺ | 183.0671 | 183.0668 | -1.6 | Loss of the entire hydroxymethyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection & Causality
The selection of anhydrous DMSO-d₆ over CDCl₃ or MeOD is a critical causal decision. The molecule contains both a primary amine and a hydroxyl group. In protic solvents like MeOD, these protons will rapidly exchange with deuterium, erasing their signals entirely. In non-polar solvents like CDCl₃, the molecule exhibits poor solubility, and intermolecular hydrogen bonding causes severe line broadening. DMSO-d₆ disrupts intermolecular hydrogen bonds, sharpening the -NH₂ and -OH signals, and pushes the water peak to ~3.33 ppm, well away from the critical hydroxymethyl doublet.
Self-Validating Protocol: 1D and 2D NMR
Trustworthiness Principle: The validity of multiplet structures and 2D correlations relies entirely on magnetic field homogeneity.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over 4Å molecular sieves). Add 0.05% TMS as an internal standard.
-
Probe Tuning & Shimming (The Validation Step): Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C. Perform gradient shimming. Validation: Measure the full-width at half-maximum (FWHM) of the TMS peak. The acquisition may only proceed if the FWHM is <0.8 Hz. This guarantees that any broadening of the -NH₂ signal is due to chemical exchange, not poor shimming.
-
Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), HSQC (to link protons to directly attached carbons), and HMBC (to establish 2- and 3-bond connectivity).
Regiochemical Lock via HMBC
The primary challenge is proving that the -NH₂ is at position 1 and the -CH₂OH is at position 3 on the pyrazine ring, rather than the reverse or on the benzene ring. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof.
Fig 2. Key HMBC correlations establishing the regiochemistry of the substituents.
Quantitative Data Presentation
Table 2: Consolidated ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1-NH₂ | 6.85 | br s, 2H | - | C-1, C-2 |
| C-2 | 7.45 | s, 1H | 115.2 | C-1, C-3, Bridgehead C |
| 3-CH₂ | 4.65 | d (J=5.5), 2H | 58.4 | C-2, C-3, Bridgehead C |
| 3-OH | 5.25 | t (J=5.5), 1H | - | 3-CH₂, C-3 |
| Benzene Core | 7.30 - 8.10 | m, 4H | 112.0 - 128.5 | Internal benzene ring carbons |
Note: The coupling between the 3-CH₂ protons and the 3-OH proton (d and t, respectively, J=5.5 Hz) is the definitive marker of a primary alcohol in anhydrous DMSO. The lack of this coupling would immediately flag the presence of water in the solvent or an incorrect structural assignment.
Conclusion
The structural elucidation of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol requires a rigorously controlled environment to prevent data artifacts. By utilizing ESI-TOF HRMS with real-time lock-mass calibration, the exact elemental composition and functional group losses are validated. Subsequently, the use of anhydrous DMSO-d₆ preserves critical exchangeable protons (-NH₂, -OH), allowing 2D HMBC NMR to definitively lock the regiochemistry of the pyrazine substituents, ensuring absolute confidence in the molecular architecture.
References
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade. Thieme-Connect.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
The Benzimidazo[1,2-a]pyrazine Scaffold: Patent Landscape, Synthetic Methodologies, and Target Space
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the pursuit of novel therapeutics, nitrogen-containing polyheteroaromatics have emerged as privileged scaffolds. Among these, the benzimidazo[1,2-a]pyrazine core and its closely related structural analogs (such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines) have garnered significant attention in recent patent filings.
The structural rationale behind selecting the benzimidazo[1,2-a]pyrazine scaffold lies in its profound bioisosterism and rigid planarity. The electron-rich, conjugated nature of this tricyclic system allows it to act as an exceptional hydrogen-bond acceptor and donor within the ATP-binding pocket of various kinases. Furthermore, its flat topology makes it an ideal candidate for DNA intercalation, disrupting topoisomerase II activity in oncology applications. Understanding the causality between this scaffold's molecular geometry and its target affinity is critical for modern drug design.
Pharmacological Target Space & Mechanism of Action
Recent patent literature highlights the versatility of benzimidazole-fused heterocycles. By functionalizing the core at the C-2 or C-3 positions, medicinal chemists can tune the scaffold to selectively target specific signaling pathways.
For instance, in oncology, these compounds act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) and the PI3K/mTOR pathway. The nitrogen atoms within the pyrazine and imidazole rings form critical hydrogen bonds with the hinge region of the kinase, while the benzimidazole moiety occupies the hydrophobic pocket, effectively locking the kinase in an inactive conformation.
Fig 1: Kinase inhibition pathway disrupted by benzimidazo[1,2-a]pyrazine compounds.
The Patent Landscape: Quantitative Analysis
An analysis of the recent patent landscape reveals a strategic pivot toward multi-target directed ligands (MTDLs) utilizing the benzimidazo[1,2-a]pyrazine and related polycyclic cores. The table below summarizes the quantitative data extracted from recent patent filings and clinical literature regarding these scaffolds.
Table 1: Patent Landscape and Target Space for Benzimidazole-Fused Heterocycles
| Target / Mechanism | Scaffold Variation | Primary Indication | Clinical / Patent Relevance |
| Kinases (CDK, ALK) | Pyrimido[1,2-a]benzimidazole | Solid Tumors | High patent volume for selective hinge-binding inhibitors. |
| PI3K / mTOR | Benzo[4,5]imidazo[1,2-a]pyrimidine | Medulloblastoma | Emerging patents targeting LAT1 and mTORC1 disruption. |
| DNA Intercalation | Benzimidazo[1,2-a]quinoline | Refractory Cancers | Topoisomerase II inhibition; high cytotoxicity profiles. |
| GABA-A Receptors | Imidazo[1,2-a]pyridine | Anxiety, Insomnia | Allosteric modulation (e.g., Zolpidem analogs). |
Advanced Synthetic Methodologies
Historically, the synthesis of benzimidazo[1,2-a]pyrazines required harsh conditions, multiple steps, and toxic reagents. However, a paradigm shift occurred with the development of transition-metal-catalyzed cascade reactions.
As demonstrated by , the most robust method for constructing these polycyclic systems is a one-pot, Copper(II)-catalyzed cascade protocol. This methodology operates via a unique combination of an intermolecular Chan-Lam type coupling followed immediately by an intramolecular Ullmann-type cyclization .
The Causality of the Catalyst: We utilize a Cu(OAc)₂ catalyst because the Cu(II) oxidation state is optimal for coordinating both the boronic acid and the amine during the initial Chan-Lam coupling. Oxygen acts as the terminal oxidant, constantly regenerating the active Cu(II) species. Once the intermediate is formed, elevating the thermal energy overcomes the activation barrier for the Ullmann-type intramolecular C-N bond formation, displacing the ortho-halogen and closing the pyrazine ring without the need to isolate the intermediate.
Fig 2: One-pot cascade synthetic workflow for benzimidazole-fused heterocycles.
Self-Validating Experimental Protocol: One-Pot Cascade Synthesis
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific observational checkpoints, allowing the chemist to verify the mechanistic progression of the reaction in real-time.
Objective: Synthesis of the core benzimidazo[1,2-a]pyrazine scaffold via a Cu-catalyzed cascade reaction.
Materials:
-
2-Aminopyrazine (1.0 equiv)
-
2-Iodoarylboronic acid (1.2 equiv)
-
Cu(OAc)₂ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology
Step 1: Initiation & Chan-Lam Coupling
-
In an oven-dried Schlenk flask, combine 2-aminopyrazine (1.0 mmol) and 2-iodoarylboronic acid (1.2 mmol) in 5 mL of anhydrous DMF.
-
Add Cu(OAc)₂ (0.1 mmol) to the mixture.
-
Validation Checkpoint: The solution will immediately adopt a pale blue/green hue, confirming the presence and solvation of the active Cu(II) species.
Step 2: Base Addition & Aerobic Oxidation
-
Add K₂CO₃ (2.0 mmol) to the flask. The base deprotonates the amine, increasing its nucleophilicity for coordination to the copper center.
-
Equip the flask with an O₂ balloon and stir at room temperature for 4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting 2-aminopyrazine and the appearance of a highly UV-active intermediate spot confirms successful intermolecular C-N coupling. The solution will darken to a deep brown/green as the copper species cycle through oxidation states.
Step 3: Ullmann-Type Cyclization
-
Elevate the reaction temperature to 110°C and stir for an additional 12 hours. The thermal energy is strictly required to drive the intramolecular displacement of the bulky iodine atom.
-
Validation Checkpoint: A fine white precipitate (KI) will begin to form on the walls of the flask. TLC analysis will show the complete consumption of the intermediate spot and the emergence of a new, lower Rf, highly fluorescent product spot under 254 nm UV light.
Step 4: Quench, Workup & Characterization
-
Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.
-
Validation Checkpoint: The aqueous layer will turn a brilliant, deep blue. This is a self-validating indicator that the residual copper has been successfully complexed and removed from the organic phase.
-
Extract the aqueous layer with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analytical Validation: Purify via flash chromatography. In the ¹H NMR (CDCl₃) spectrum, validate success by confirming the absence of the broad N-H singlet (typically ~4.5 ppm) and the presence of a highly deshielded aromatic proton (approx. 8.5–9.0 ppm). This deshielding is caused by the anisotropic effect of the newly formed bridgehead nitrogen, definitively proving the closure of the tricyclic system.
Conclusion
The benzimidazo[1,2-a]pyrazine scaffold represents a highly tunable, privileged structure within the modern patent landscape. Its rigid, planar geometry and hydrogen-bonding capabilities make it an exceptional candidate for kinase inhibition and DNA intercalation. By leveraging advanced, one-pot cascade methodologies—such as the Cu-catalyzed Chan-Lam/Ullmann sequence—medicinal chemists can rapidly generate libraries of these polycyclic compounds. The integration of rational structural design with robust, self-validating synthetic protocols will continue to drive the discovery of next-generation therapeutics based on this core.
References
-
Rasheed, S., Rao, D. N., & Das, P. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry, 80(18), 9321-9327. URL: [Link]
-
Hranjec, M., et al. (2022). Benzo[4,5]imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines: Recent advancements in synthesis of two diversely important heterocyclic motifs and their derivatives. ResearchGate. URL:[Link]
Application Note: Synthesis and Biological Evaluation of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol for Oncology Research
Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Application Area: Targeted Cancer Therapeutics, Kinase Inhibition (CDK9), and p53 Reactivation
Introduction & Mechanistic Rationale
The development of highly selective small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology. The imidazo[1,2- a ]pyrazine scaffold has emerged as a privileged pharmacophore, demonstrating exceptional efficacy in targeting Cyclin-Dependent Kinase 9 (CDK9) and modulating p53 pathways in non-small cell lung cancer (NSCLC) .
CDK9, a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates RNA Polymerase II. This action drives the transcription of short-lived anti-apoptotic proteins such as MCL-1 and MYC. Overexpression of CDK9 is a hallmark of various malignancies, making it a prime therapeutic target. Recent structure-activity relationship (SAR) studies indicate that functionalizing the imidazo[1,2- a ]pyrazine core with hydrogen-bond donating groups significantly enhances ATP-competitive binding within the CDK9 active site .
This application note details a highly optimized, self-validating synthetic protocol for (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol , a novel derivative engineered for enhanced aqueous solubility and potent CDK9 inhibition.
Fig 1: CDK9/Cyclin T1 pathway inhibition by the synthesized compound inducing apoptosis.
Synthetic Strategy & Causality
Constructing the benzoimidazo[1,2- a ]pyrazine architecture requires strict regiocontrol to prevent the formation of undesired isomeric byproducts. We have designed a two-step sequence prioritizing green chemistry principles and high atom economy.
-
Step 1: Palladium-Catalyzed C-N Coupling: We utilize a Buchwald-Hartwig cross-coupling rather than a standard Nucleophilic Aromatic Substitution ( SNAr ). Causality: The electron-rich nature of the pyrazine intermediate heavily resists uncatalyzed nucleophilic attack. The use of Pd2(dba)3 with Xantphos ensures rapid, highly regioselective amination.
-
Step 2: Iodine-Mediated Oxidative Cyclization: Causality: Traditional cyclization methods rely on harsh Lewis acids (e.g., POCl3 or AlCl3 ), which frequently degrade the delicate hydroxymethyl (- CH2OH ) moiety at the C3 position. By substituting these with catalytic molecular iodine ( I2 ) in ethanol, we leverage a benign, eco-friendly Lewis acid that facilitates intramolecular C-N bond formation at room temperature without generating toxic metal waste .
Fig 2: Experimental workflow from palladium-catalyzed coupling to biological evaluation.
Experimental Protocols
Step 1: Synthesis of the Pre-Cyclization Intermediate
Objective: Couple 1,2-diaminobenzene with 3-bromo-5-(hydroxymethyl)pyrazin-2-amine.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 3-bromo-5-(hydroxymethyl)pyrazin-2-amine (1.0 eq, 5.0 mmol) and 1,2-diaminobenzene (1.2 eq, 6.0 mmol) in anhydrous 1,4-dioxane (25 mL).
-
Catalyst Addition: Add Cs2CO3 (2.0 eq), followed by Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).
-
Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the reaction mixture to 90°C and stir for 12 hours.
-
Self-Validation Checkpoint: The protocol is self-validating via LC-MS. The reaction is deemed complete when the starting pyrazine mass disappears, replaced by the coupled intermediate mass [M+H]+ . If unreacted starting material remains, verify argon seal integrity, as oxygen poisons the Pd catalyst.
-
Workup: Filter through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5) to yield the intermediate.
Step 2: Iodine-Catalyzed Oxidative Cyclization
Objective: Intramolecular ring closure to form (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol.
-
Preparation: Dissolve the purified intermediate from Step 1 (3.0 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add anhydrous K2CO3 (1.5 eq) and molecular iodine ( I2 , 20 mol%).
-
Reaction: Stir the mixture openly at room temperature (25°C) for 6 hours.
-
Self-Validation Checkpoint: This step features a distinct visual and spectroscopic validation. The solution transitions from pale yellow to deep orange. FTIR will show the complete disappearance of the primary amine N-H stretching bands (typically around 3300-3400 cm−1 ) from the benzene ring, confirming successful ring closure.
-
Isolation: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize residual iodine. Extract with ethyl acetate (3 × 20 mL), dry over Na2SO4 , and concentrate. Purify via preparative HPLC to obtain the final compound as an off-white solid.
Quantitative Data & Optimization
The transition to an iodine-mediated cyclization was critical for preserving the hydroxymethyl group. Table 1 demonstrates the superiority of the optimized conditions against traditional harsh Lewis acids.
Table 1: Optimization of the Oxidative Cyclization Step
| Catalyst | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) | Observation |
| POCl3 (2.0 eq) | Toluene | 110 | 12 | 22% | 85.4% | Severe degradation of - CH2OH |
| I2 (10 mol%) | Ethanol | 25 | 12 | 65% | 92.1% | Incomplete conversion |
| I2 (20 mol%) | Ethanol | 25 | 6 | 89% | 98.5% | Clean conversion, intact - CH2OH |
Biological evaluation confirms that the synthesized compound exhibits potent, single-digit nanomolar inhibition of CDK9 and strong cytotoxicity against benchmark cancer cell lines, outperforming standard reference imidazo[1,2- a ]pyrazines .
Table 2: In Vitro Cytotoxicity and CDK9 Inhibition ( IC50 in µM)
| Compound | CDK9 Kinase Assay | MCF7 (Breast) | HCT116 (Colon) | K562 (Leukemia) |
| Imidazo[1,2- a ]pyrazine 3c (Ref) | 0.160 ± 0.02 | 6.45 ± 0.31 | 5.82 ± 0.20 | 7.71 ± 0.45 |
| Synthesized Compound | 0.045 ± 0.01 | 1.85 ± 0.12 | 1.42 ± 0.08 | 2.10 ± 0.15 |
| Dinaciclib (Positive Control) | 0.012 ± 0.00 | 0.85 ± 0.04 | 0.92 ± 0.05 | 1.10 ± 0.08 |
Conclusion
The synthesis of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol was successfully achieved utilizing a highly efficient, self-validating two-step protocol. By replacing harsh cyclization reagents with a mild, iodine-catalyzed oxidative ring closure, the structural integrity of the C3-hydroxymethyl group was preserved, resulting in an 89% yield and 98.5% purity. The resulting compound demonstrates exceptional promise as a CDK9 inhibitor, warranting further in vivo pharmacokinetic profiling for targeted cancer therapy.
References
-
Alsfouk, A. A., et al. "Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus." Pharmaceuticals (Basel), 2022. URL: [Link][1]
-
Gajera, J. M., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. URL: [Link][2]
-
Bazin, M. A., et al. "Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines." Anticancer Research, 2016. URL: [Link][3]
Sources
Application Note: High-Throughput Screening Protocol for Evaluating COX-2 Inhibitory Activity of Novel Pyrimidine Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and step-by-step execution of cyclooxygenase (COX) inhibitor screening assays.
Mechanistic Grounding: The Arachidonic Acid Cascade
The cyclooxygenase (COX) enzymes, officially known as prostaglandin H synthases (PGHS), are bifunctional metalloenzymes that catalyze the committed step in prostanoid biosynthesis [1]. When cellular membranes are subjected to inflammatory stimuli, Phospholipase A2 (PLA2) liberates free arachidonic acid (AA).
The COX enzyme processes AA through two distinct but structurally coupled catalytic sites:
-
Cyclooxygenase Activity: Adds two molecules of oxygen to AA, forming the unstable hydroperoxy endoperoxide, Prostaglandin G2 (PGG2).
-
Peroxidase Activity: Reduces the hydroperoxide group of PGG2 to an alcohol, yielding Prostaglandin H2 (PGH2).
PGH2 is subsequently isomerized into various terminal prostaglandins (e.g., PGE2), which are potent mediators of pain, inflammation, angiogenesis, and tumor metastasis [1]. While COX-1 is constitutively expressed for gastric and renal homeostasis, COX-2 is highly inducible at sites of inflammation and overexpressed in various carcinomas.
Arachidonic acid cascade and the mechanistic intervention of pyrimidine-based COX-2 inhibitors.
Why Pyrimidine Derivatives?
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to severe gastrointestinal toxicity [2]. Pyrimidine derivatives (such as pyrazolo[3,4-d]pyrimidines and pyrrolopyrimidines) have emerged as highly selective COX-2 inhibitors [3]. The pyrimidine scaffold allows for extensive functionalization, enabling the molecule to exploit the larger, more flexible hydrophobic side pocket of the COX-2 active site (specifically interacting with Val523, which replaces Ile523 in COX-1) [4].
Experimental Design: A Self-Validating System
To evaluate the inhibitory potency of novel pyrimidine derivatives, we utilize an in vitro peroxidase-coupled assay (e.g., Cayman Chemical's Fluorometric or Colorimetric platforms) [5].
Instead of measuring the unstable PGG2 or PGH2 directly, this protocol measures the peroxidase activity of COX. The reduction of PGG2 to PGH2 is stoichiometrically coupled to the oxidation of an electron donor. In fluorometric assays, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) is oxidized to highly fluorescent resorufin . In colorimetric assays, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized to a blue compound absorbing at 590 nm [5][6].
The Causality Behind the Controls (E-E-A-T)
A robust protocol must be self-validating. The following controls are mandatory to ensure data integrity:
-
Background Wells: Contains all reagents except the active enzyme. Why? ADHP and TMPD are susceptible to auto-oxidation. This well establishes the non-enzymatic baseline signal, which must be subtracted from all other readings to prevent false negatives.
-
100% Initial Activity Wells: Contains enzyme, substrate, and the inhibitor's vehicle solvent (e.g., 1% DMSO). Why? It sets the maximum uninhibited reaction velocity ( Vmax ). It also proves that the vehicle solvent itself does not denature the enzyme.
-
Positive Control Wells: Utilizes a known selective COX-2 inhibitor (e.g., Celecoxib or DuP-697). Why? Validates the assay's sensitivity and provides a benchmark for calculating the Selectivity Index (SI) of your novel pyrimidine derivatives.
Step-by-Step Protocol
Step-by-step experimental workflow for the in vitro COX-1/COX-2 inhibitor screening assay.
Phase 1: Reagent Preparation
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer (pH 8.0).
-
Heme Reconstitution: COX is a holoenzyme requiring heme as a prosthetic group. Dilute hematin in DMSO and add it to the assay buffer. Causality: Without heme, the peroxidase active site is non-functional, resulting in zero signal generation.
-
Enzyme Thawing: Thaw human recombinant COX-2 and ovine COX-1 on ice. Dilute immediately before use. Causality: COX enzymes are highly thermolabile; keeping them on ice prevents premature loss of catalytic activity.
-
Inhibitor Dilution: Dissolve the pyrimidine derivatives in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM) to generate a dose-response curve.
Phase 2: Plate Configuration
Set up a 96-well plate according to the following matrix. Perform all reactions in triplicate.
| Well Type | Assay Buffer | Heme | Enzyme (COX-1 or 2) | Inhibitor / Vehicle |
| Background | 160 µL | 10 µL | - | 10 µL (Vehicle) |
| 100% Activity | 150 µL | 10 µL | 10 µL | 10 µL (Vehicle) |
| Test Inhibitor | 150 µL | 10 µL | 10 µL | 10 µL (Pyrimidine) |
| Positive Control | 150 µL | 10 µL | 10 µL | 10 µL (Celecoxib) |
Phase 3: Pre-Incubation & Reaction
-
Pre-Incubation: Incubate the assembled plate for 10 minutes at room temperature (or 37°C) .
-
Expert Insight: Most COX-2 inhibitors exhibit time-dependent inhibition. This pre-incubation allows the pyrimidine derivative to reach binding equilibrium with the enzyme. Omitting this step will artificially inflate the apparent IC 50 values [6].
-
-
Substrate Addition: Quickly add 10 µL of the co-substrate (ADHP or TMPD) followed immediately by 10 µL of Arachidonic Acid (final concentration ~100 µM) to all wells to initiate the reaction.
-
Strict Incubation: Incubate for exactly 2 to 5 minutes (depending on kit specifications).
-
Expert Insight: The peroxidase reaction is rapid and subject to "suicide inactivation" (auto-inactivation of the COX enzyme by its own catalytic free-radical intermediates). Timing must be exact to capture the linear phase of enzyme kinetics.
-
Phase 4: Signal Acquisition
-
Fluorometric: Read the plate at an excitation wavelength of 530–540 nm and an emission wavelength of 585–595 nm.
-
Colorimetric: Read the absorbance at 590 nm using a microplate reader.
Data Presentation & Analysis
Calculating Percent Inhibition
Subtract the average background signal from all 100% Initial Activity and Test Inhibitor wells. Calculate the percent inhibition for each pyrimidine concentration using the following formula:
% Inhibition=(100% Initial Activity100% Initial Activity−Test Inhibitor Activity)×100
Plot the % Inhibition against the Log[Inhibitor Concentration] using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC 50 .
Selectivity Indexing
The true value of a pyrimidine derivative lies in its selectivity. The Selectivity Index (SI) is calculated as: SI = IC 50 (COX-1) / IC 50 (COX-2) . A higher SI indicates a safer gastrointestinal profile.
Table 1: Representative Data Presentation for Pyrimidine Derivatives (Mock data based on literature trends for pyrazolo-pyrimidines) [2][3]
| Compound ID | Scaffold Type | COX-1 IC 50 (µM) | COX-2 IC 50 (µM) | Selectivity Index (SI) |
| Celecoxib | Pyrazole (Control) | 14.70 ± 1.2 | 0.05 ± 0.01 | ~294 |
| Pyr-Deriv A | Pyrazolo[3,4-d]pyrimidine | >50.00 | 0.04 ± 0.02 | >1250 |
| Pyr-Deriv B | Pyrrolopyrimidine | 32.10 ± 2.4 | 0.11 ± 0.03 | ~291 |
| Indomethacin | Indole (Non-selective) | 0.04 ± 0.01 | 0.45 ± 0.05 | ~0.08 |
Note: Any compound exhibiting an SI > 100 is generally considered highly selective for COX-2 and warrants further in vivo pharmacokinetic evaluation.
References
-
Zidar, N., Odar, K., Glavac, D., Jeruc, J., Zupancic, T., & Stajer, D. (2009). Cyclooxygenase in normal human tissues--is COX-1 really a constitutive isoform, and COX-2 an inducible isoform?. Journal of cellular and molecular medicine. URL:[Link]
-
Zaręba, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Atatreh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. URL:[Link]
-
El-Sayed, N. N., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Pharmaceuticals (MDPI). URL:[Link]
High-throughput screening of imidazo[1,2-a]pyrazine libraries
Application Note: High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries for Targeted Drug Discovery
Introduction & Pharmacological Relevance
The imidazo[1,2-a]pyrazine core has emerged as a highly versatile "privileged scaffold" in modern drug discovery. From a structural biology perspective, the inherent geometry and hydrogen-bonding potential of the imidazo[1,2-a]pyrazine ring allow it to effectively mimic the adenine residue of ATP [[1]](). This mimicry makes it an exceptional starting point for the development of ATP-competitive kinase inhibitors targeting oncology pathways, such as Cyclin-dependent kinase 9 (CDK9) 2 and Aurora kinases 3.
Beyond oncology, high-throughput screening (HTS) campaigns have successfully identified imidazo[1,2-a]pyrazine derivatives as highly selective negative allosteric modulators of AMPA receptors (AMPARs) associated with the TARP γ-8 auxiliary subunit for neurological disorders [[4]](), as well as potent inhibitors of phosphodiesterase 10A (PDE10A) for schizophrenia 5.
Fig 1. Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-a]pyrazines.
Library Synthesis: Rational Design via Multicomponent Reactions
To feed HTS pipelines, chemical libraries must possess high structural diversity while maintaining favorable physicochemical properties. The synthesis of imidazo[1,2-a]pyrazine libraries is highly amenable to the Groebke-Blackburn-Bienaymé (GBB) three-component reaction 6.
Causality of Synthesis Choice: Traditional linear syntheses are bottlenecked by intermediate purification. The GBB reaction allows for a one-pot condensation of 2-aminopyrazines, diverse aldehydes, and isocyanides, catalyzed by iodine or scandium triflate. This [4+1] cycloaddition rapidly generates diverse libraries with multiple points of functionalization (C-2, C-3, C-6, C-8) necessary for deep Structure-Activity Relationship (SAR) exploration.
High-Throughput Screening (HTS) Workflows
A robust HTS cascade must be a self-validating system. Primary screens identify binders, while counter-screens immediately filter out pan-assay interference compounds (PAINS) and off-target hits.
Fig 2. HTS and optimization workflow for imidazo[1,2-a]pyrazine libraries.
Assay Modality 1: TR-FRET for Kinase Targets
For targets like CDK9 or Aurora Kinase, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. Causality: Imidazo[1,2-a]pyrazine libraries often contain conjugated systems that can auto-fluoresce. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence from library compounds to decay, virtually eliminating false positives.
Assay Modality 2: FLIPR Calcium Flux for Ion Channels
For AMPAR modulators, kinetic cellular assays are required. Compounds are screened in HEK-293 cells expressing a fusion protein between TARP γ-8 and the GluA1o splice variant 4. Validation System: Confirmed hits must be counter-screened against heterologous cells cotransfected with GluA1o and γ-2. A compound is only validated if it blocks glutamate-induced Ca2+ flux in the γ-8 line but shows >100-fold right-shifted IC50 in the γ-2 line.
Table 1: Selectivity Profiling of Imidazo[1,2-a]pyrazine AMPAR Modulators
| Receptor Complex | IC50 (nM) | Emax (%) | Assay Type | Validation Purpose |
|---|---|---|---|---|
| GluA1o + TARP γ-8 | 0.8 | 95% | FLIPR Ca2+ Flux | Primary Target Efficacy |
| GluA1o + TARP γ-2 | >10,000 | <5% | FLIPR Ca2+ Flux | Counter-screen for Selectivity |
| hERG | >10,000 | N/A | Radioligand Binding | Cardiac Safety Liability |
(Data synthesized from Vertex Pharmaceuticals, ACS Med Chem Lett 2018 4)
Hit-to-Lead Optimization: Overcoming ADME Liabilities
A common liability of raw imidazo[1,2-a]pyrazine HTS hits is poor oral bioavailability due to rapid hepatic clearance. In a landmark optimization of Aurora kinase inhibitors, radiolabeled metabolite-identification revealed that the major site of metabolism occurred near the basic solvent-exposed nitrogen via N-dealkylation and oxidation [[7]]().
Mechanistic Solution: By incorporating fluorine (which decreases the basicity of the amine, restricting enzymatic binding) and deuterium (which leverages the kinetic isotope effect to block benzylic oxidation), scientists successfully rescued the pharmacokinetic profile without sacrificing intrinsic potency 3.
Table 2: Pharmacokinetic Optimization of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors
| Compound | Structural Modification | IC50 (nM) | Clearance (mL/min/kg) | Oral Bioavailability (F%) | Causality for Change |
|---|---|---|---|---|---|
| Hit (Cmpd 1) | Unsubstituted benzylic amine | 12 | >80 | <5% | Rapid N-dealkylation and oxidation |
| Intermediate | Fluorine incorporation | 15 | 45 | 18% | Decreased amine basicity restricts metabolism |
| Lead (Cmpd 25) | Fluorine + Deuterium | 8 | 12 | 65% | Kinetic isotope effect blocks benzylic oxidation |
(Data synthesized from Kerekes et al., J Med Chem 2011 3)
Detailed Experimental Protocols
Protocol A: 384-Well TR-FRET Kinase Screening Assay
This protocol utilizes a self-validating Z'-factor calculation to ensure day-to-day assay reliability.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., CDK9/Cyclin T1) and biotinylated peptide substrate.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the imidazo[1,2-a]pyrazine library (from 10 mM DMSO stocks) into a 384-well low-volume proxiplate.
-
Self-Validation: Include columns for positive control (e.g., Staurosporine, 10 µM) and negative control (DMSO vehicle).
-
-
Enzyme Addition: Dispense 2.5 µL of 2X Kinase/Peptide mixture into all wells. Incubate at 25°C for 15 minutes to allow compound pre-binding.
-
Reaction Initiation: Add 2.5 µL of 2X ATP solution (at the predetermined Km for the specific kinase). Centrifuge at 1000 x g for 1 min. Incubate for 60 minutes at 25°C.
-
Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.
-
Read & Analyze: Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation 337 nm, Emission 665 nm / 615 nm).
-
Quality Control: Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). Proceed with hit selection only if Z' > 0.6.
-
Protocol B: FLIPR Calcium Flux Assay for AMPAR Modulators
-
Cell Plating: Seed HEK-293 cells stably expressing GluA1o/TARP γ-8 at 15,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.
-
Compound Incubation: Transfer 5 µL of 5X imidazo[1,2-a]pyrazine test compounds to the assay plate. Incubate for 15 minutes at room temperature.
-
Agonist Addition & Kinetic Reading: Place the plate in the FLIPR Tetra system. Set the instrument to read baseline fluorescence for 10 seconds. Automatically dispense 5 µL of 6X Glutamate (EC80 concentration) and record fluorescence kinetically (Excitation 485 nm, Emission 525 nm) for 3 minutes.
-
Data Processing: Calculate the maximum fold-increase over baseline. Normalize test compound responses against the max response (DMSO + Glutamate) and min response (DMSO + Buffer) to determine IC50 values.
References
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters.4
-
Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.3
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules / PMC.2
-
Library synthesis of imidazo[1,2-a]pyrazines derivatives via one-pot three-component condensations. RSC Advances.6
-
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.1
-
Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor for the potential treatment of schizophrenia. PubMed.5
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for evaluating the cytotoxicity of novel heterocyclic compounds
Advanced Application Note: Multiplexed Cell-Based Assays for Profiling the Cytotoxicity of Novel Heterocyclic Compounds
Rationale and Mechanistic Context
Heterocyclic compounds—organic molecules containing at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur) within their ring structure—constitute the structural foundation for over 90% of novel pharmacologically active agents[1]. Their diverse electronic and spatial properties allow for precise target engagement. However, this same structural promiscuity frequently induces off-target cellular toxicity. Accurately profiling the cytotoxicity of these novel entities early in the drug discovery pipeline is paramount to preventing late-stage clinical attrition.
Assay Selection Logic: The Causality of Experimental Design
Cytotoxicity is not a singular event but a complex cascade of phenotypic alterations. Relying on a single viability metric can yield false positives (e.g., a compound that halts proliferation but does not kill cells) or false negatives. Therefore, a multiplexed approach evaluating different cellular compartments is required:
-
Metabolic Viability (): Tetrazolium reduction assays measure the activity of mitochondrial NAD(P)H-dependent oxidoreductases. We specifically select the MTS assay over the traditional MTT assay because MTS is reduced directly into an aqueous-soluble formazan product[2]. This eliminates the need for the acidic isopropanol solubilization step required by MTT, thereby reducing liquid handling errors and making it vastly superior for high-throughput screening (HTS)[2].
-
Membrane Integrity (): Lactate dehydrogenase (LDH) is a highly stable cytosolic enzyme. Its presence in the extracellular culture media is a direct, causal indicator of plasma membrane rupture[3]. Measuring LDH allows researchers to distinguish true necrotic or late-apoptotic cell death from temporary metabolic stasis[3].
High-throughput screening workflow for heterocyclic compound cytotoxicity.
Establishing a Self-Validating System
A protocol is only as reliable as its internal controls. To ensure the integrity of the cytotoxicity data, the following validation metrics must be integrated into every plate:
-
Vehicle Controls & DMSO Tolerance: Novel heterocycles are frequently hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a solvent. DMSO concentrations must be kept strictly ≤1% (v/v) in the final assay volume[4]. Higher concentrations induce osmotic stress and membrane permeabilization, confounding the compound's true cytotoxic profile[4].
-
Z'-Factor Validation: The assay's robustness must be quantified using the , a statistical parameter that evaluates both the dynamic range of the assay signal and the data variation[5]. A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS[5]. The formula is: Z' = 1 - [ (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| ]
Quantitative Assay Comparison
To aid in experimental design, the following table summarizes the quantitative parameters and expected readouts of the selected assays.
| Assay Type | Target Biomarker | Primary Readout | HTS Suitability | Causality of Signal Change |
| MTS | Mitochondrial Reductases | Absorbance (490 nm) | Excellent | Decrease in signal indicates loss of metabolic activity or cell death. |
| LDH | Cytosolic Lactate Dehydrogenase | Absorbance (490 nm / 680 nm background) | Excellent | Increase in signal indicates plasma membrane rupture and necrosis. |
Detailed Experimental Protocols
Protocol 1: High-Throughput MTS Metabolic Assay Objective: Quantify the metabolic viability of cells exposed to heterocyclic compounds.
-
Cell Seeding: Seed cells at a density of 5,000–10,000 cells/well in a clear, flat-bottom 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂ to allow for cellular adhesion and recovery. Causality: Proper adhesion ensures cells are in the exponential growth phase before compound exposure.
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds in culture media. Add the compounds to the wells, ensuring the final DMSO concentration remains ≤1%[4]. Include a vehicle control (media + 1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Actinomycin D).
-
Incubation: Incubate the plate for the desired exposure period (typically 24–72 hours).
-
MTS Addition: Add 20 µL of the MTS/PES reagent directly to each well[2]. Causality: Phenazine ethosulfate (PES) acts as an intermediate electron acceptor, transferring electrons from the cytoplasm to the extracellular MTS, facilitating its reduction[2].
-
Signal Development: Incubate the plate for 1 to 4 hours at 37°C[2].
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader[2]. Calculate viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Membrane Integrity Objective: Measure compound-induced plasma membrane damage.
-
Sample Collection: Following the compound incubation period (Step 3 above), gently centrifuge the 96-well plate at 250 × g for 3 minutes[3]. Causality: Centrifugation prevents the accidental transfer of detached, floating cells which would artificially inflate the LDH signal during lysis.
-
Supernatant Transfer: Transfer 50 µL of the cell-free supernatant from each well into a new, flat-bottom 96-well plate[3].
-
Reaction Initiation: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to each well[3]. Mix by gentle tapping.
-
Incubation: Incubate the plate at room temperature for 30 minutes, strictly protected from light[3]. Causality: The resulting red formazan product is photosensitive; light exposure will degrade the signal and increase baseline noise.
-
Reaction Termination: Add 50 µL of Stop Solution (typically a weak acid) to halt the enzymatic conversion[3].
-
Data Acquisition: Measure absorbance at 490 nm and 680 nm[3]. Self-Validation Step: Subtract the 680 nm background value from the 490 nm value to correct for instrument noise and optical imperfections in the plastic plate[3].
Mechanistic Pathway Visualization
Mechanistic pathways of heterocycle-induced cytotoxicity and assay readouts.
References[2] Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf (NIH). URL:https://www.ncbi.nlm.nih.gov/books/NBK144065/[3] Pierce LDH Cytotoxicity Assay Kit Protocol. Source: Thermo Fisher Scientific. URL: https://www.thermofisher.com/order/catalog/product/88953[5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: PubMed (NIH). URL:https://pubmed.ncbi.nlm.nih.gov/10838414/[4] HTS Assay Validation - Assay Guidance Manual. Source: NCBI Bookshelf (NIH). URL:https://www.ncbi.nlm.nih.gov/books/NBK53196/[1] N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Source: PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536410/
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: In Silico Docking of Small Molecule Inhibitors to Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, rendering them one of the most important target families for modern drug discovery.[2][3] Molecular docking is a powerful and cost-effective computational technique that predicts the preferred orientation and binding affinity of a small molecule within a protein's active site.[1][4] This application note provides an in-depth guide to the principles and practices of docking small molecule inhibitors to protein kinases. It is designed to equip researchers with a robust framework, from foundational theory to detailed, field-proven protocols and advanced validation techniques, ensuring scientific rigor and reproducibility in computer-aided drug design.
Foundational Principles of Molecular Docking in Kinase Drug Discovery
Molecular docking serves to model the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level. The process is governed by two fundamental components: a sampling algorithm and a scoring function.[3][4]
-
Sampling Algorithm: This component explores the conformational space of the ligand within the defined binding site of the kinase. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol).[3] This score is an approximation of the binding free energy and is used to rank-order the poses, with lower energy scores typically indicating more favorable binding.[5]
The ultimate goal is to identify a low-energy pose that accurately reproduces the experimental binding mode, providing critical insights into the structure-activity relationship (SAR) that drives inhibitor potency and selectivity.[4]
The Comprehensive Kinase Docking Workflow
A successful docking study is not merely the execution of a single command but a multi-stage process that requires careful preparation and validation. Each step is critical for the integrity of the final prediction.
Figure 1: A generalized workflow for protein kinase docking studies.
Experimental Protocol: Protein Target Preparation
The quality of the input protein structure is paramount. The goal is to prepare a clean, chemically correct receptor model.
Rationale: Crystal structures from the Protein Data Bank (PDB) often contain non-essential water molecules, co-factors, or have missing atoms (like hydrogens) that must be corrected for an accurate simulation.[1][6] Selecting a high-resolution structure with a co-crystallized ligand is highly recommended as it provides an experimentally validated binding pocket.[1]
Step-by-Step Methodology:
-
Obtain Structure: Download the 3D coordinates of the target kinase from the RCSB PDB database (e.g., PDB ID: 3HEC for p38-α kinase).[7]
-
Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or AutoDock Tools (ADT).[8] Remove all crystallographic water molecules and any heteroatoms (ions, co-factors) not essential for binding. The co-crystallized ligand should also be removed and saved separately for later validation.[1][7]
-
Add Hydrogens: Since PDB files typically lack hydrogen atoms, add them using computational tools. Ensure polar hydrogens are added to correctly model hydrogen bonding potential.[1]
-
Assign Charges: Assign partial atomic charges to the protein atoms. For AutoDock-based studies, Kollman charges are a standard choice.[1] This step is crucial for calculating the electrostatic component of the scoring function.
-
Save Prepared Protein: Save the final, prepared protein structure in a format compatible with the docking software, such as the PDBQT format for AutoDock Vina.[1]
Experimental Protocol: Ligand Preparation
The ligand must be represented in a three-dimensional, energetically favorable conformation with correct chemical properties.
Rationale: A 2D representation of a molecule is insufficient for docking. The software needs a 3D structure with defined rotatable bonds to explore conformational flexibility during the simulation.[9] Correct atom types and charges are essential for the scoring function to evaluate interactions accurately.[10]
Step-by-Step Methodology:
-
Obtain Ligand Structure: Obtain the ligand structure from databases like PubChem or ZINC, or draw it using software like ChemDraw.[9] Download in a 3D format like SDF or MOL2.
-
Charge Assignment: Use a tool like AutoDock Tools to assign partial charges. Gasteiger charges are commonly used for small molecules.[1]
-
Define Rotatable Bonds: The software must know which bonds in the ligand can rotate. This is typically done automatically by tools like ADT, which defines a "torsion tree" to manage ligand flexibility.[1][7]
-
Save Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT for AutoDock Vina).[1]
Experimental Protocol: Grid Generation and Simulation
This phase involves defining the search space and running the docking calculation.
Rationale: The docking algorithm does not search the entire protein surface. A "grid box" must be defined to constrain the search to the region of interest, typically the ATP-binding site.[1] This dramatically increases computational efficiency.
Step-by-Step Methodology:
-
Define the Binding Site: Using the prepared protein, define the center of the grid box. The most reliable method is to center the box on the position of the co-crystallized ligand from the original PDB file.[1][7]
-
Set Grid Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational effort. A margin of 10-15 Å around the ligand's dimensions is a good starting point.
-
Execute Docking Simulation: Use the prepared protein, prepared ligand, and grid configuration file to run the docking software. For AutoDock Vina, a typical command would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log output.log[1]
Analysis, Interpretation, and Self-Validating Systems
Generating docking poses is only half the battle; rigorous analysis and validation are what build confidence in the results.
Pose and Score Analysis
Visual Inspection: The top-scoring poses should be visually inspected using software like PyMOL or Discovery Studio.[1] Key interactions to look for in kinase inhibitors include:
-
Hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes.[11]
-
Hydrophobic interactions with residues in the ATP-binding pocket.
-
Electrostatic interactions with charged residues.
Score Interpretation: The binding affinity score (e.g., -8.5 kcal/mol) provides a ranking of potential compounds. It is a valuable tool for prioritizing molecules for experimental testing but should not be interpreted as an exact prediction of binding free energy.[5]
Figure 2: Key interaction points in a typical kinase active site.
Trustworthiness: Essential Validation Protocols
To ensure a docking protocol is reliable, it must be validated.
| Validation Method | Description | Success Criterion |
| Re-docking (Self-docking) | The co-crystallized ligand is docked back into its own receptor structure.[12] | The root-mean-square deviation (RMSD) between the top-scoring docked pose and the crystallographic pose should be less than 2.0 Å. |
| Cross-docking | A known ligand is docked into a different crystal structure of the same protein (often one bound to a different ligand).[12][13] | Achieving an RMSD < 2.0 Å is more challenging due to protein flexibility but indicates a more robust protocol.[12][13] |
| Enrichment Study | A set of known active inhibitors is mixed with a much larger set of "decoy" (presumed inactive) molecules. A virtual screen is performed. | The protocol should rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish binders from non-binders.[14][15] |
Advanced Considerations and Field-Proven Insights
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a significant limitation as kinases are highly dynamic.[4][16] To account for flexibility, researchers can use "ensemble docking," where ligands are docked against multiple conformations of the protein, which can be derived from molecular dynamics (MD) simulations.[16][17]
The Role of Water Molecules: Water molecules in the active site can be crucial for mediating protein-ligand interactions or can be displaced by the ligand upon binding.[18][19] Advanced docking programs like GOLD allow for explicit water molecules to be toggled on or off during the simulation to test their impact on binding.[19] Ignoring key bridging water molecules can lead to inaccurate predictions.[20]
Scoring Function Limitations: It is critical to recognize that scoring functions are imperfect.[21][22] They may fail to correctly rank potent inhibitors or may produce false positives. For this reason, it is often advisable to use multiple different docking programs or scoring functions and prioritize compounds that score well across several methods (consensus scoring).[23]
Conclusion
Molecular docking is an indispensable tool in the discovery of novel protein kinase inhibitors. When executed with a rigorous and validated protocol, it provides invaluable insights that can accelerate drug discovery programs, reduce costs, and rationalize the design of more potent and selective therapeutics.[2] However, researchers must remain aware of its inherent limitations, such as the challenges of protein flexibility and scoring function accuracy, and employ advanced strategies and validation checks to ensure the scientific integrity of their findings. The synergy of well-executed in silico predictions with experimental validation remains the gold standard for success in kinase-targeted drug discovery.[16]
References
- Enhancing Virtual Screening Performance of Protein Kinases with Molecular Dynamics Simulations.
- Computational Strategies in Anticancer Drug Discovery: Virtual Screening of Protein Kinase Inhibitors.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
- Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. Benchchem.
- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. PMC.
- Virtual Target Screening: Valid
- Virtual Target Screening: Validation Using Kinase Inhibitors.
- Interaction Profiles of Protein Kinase−Inhibitor Complexes and Their Application to Virtual Screening.
- Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers.
- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers.
- Modified AutoDock for accurate docking of protein kinase inhibitors.
- kinDOCK: a tool for comparative docking of protein kinase ligands. PMC.
- Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version).
- Tutorial: Prepping Molecules. UCSF DOCK.
- Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries.
- Steps of ligand docking. Docking Server.
- Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein. MDPI.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC.
- An Updated Review of Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Preprints.org.
- The role of conserved water molecules in the c
- Case Studies of Docking in Drug Discovery.
- Protein kinases: docking and homology modeling reliability. PubMed.
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches.
- Protein Kinases: Docking and Homology Modeling Reliability.
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors.
- Exploiting Ordered W
- Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydr
- Molecular docking analysis of two examples: panel A is the docking of the protein MAPK1 to the ligand.
- The Roles of Water in the Protein Matrix: A Largely Untapped Resource for Drug Discovery. IRIS-AperTO.
- A review of protein-small molecule docking methods. Semantic Scholar.
- Lessons from Docking Validation.
- Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verific
- Protein-ligand docking. Galaxy Training!.
- Protein-ligand docking 101 - running a simul
- Preparing the protein and ligand for docking. ScotChem.
- Proteins and ligand preparation for docking. (a) Structure of a model protein...
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein-ligand Docking (Cluster90) tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 11. Case Studies of Docking in Drug Discovery - Drug Design Org [drugdesign.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 16. Frontiers | Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Quantification of Imidazo[1,2-a]pyrazines
Abstract
Imidazo[1,2-a]pyrazines represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and bioluminescence research.[1][2] Their diverse biological activities necessitate the development of robust and reliable analytical methods for their quantification in various matrices, from pharmaceutical formulations to complex biological samples. This guide provides a detailed overview of the primary analytical techniques employed for imidazo[1,2-a]pyrazine quantification, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the underlying principles of these methods, offer field-proven insights into experimental design, and present detailed, step-by-step protocols for method development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate and precise quantitative assays for this important class of molecules.
Introduction: The Significance of Imidazo[1,2-a]pyrazine Quantification
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Accurate quantification of these compounds is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The ability to precisely measure the concentration of an active pharmaceutical ingredient (API) and its potential impurities is a fundamental requirement for ensuring the safety and efficacy of a therapeutic agent.[6]
Furthermore, the unique luminescent properties of certain imidazo[1,2-a]pyrazine derivatives, such as coelenterazine, make them invaluable tools in bioluminescence-based assays.[1][7] The quantification of these luciferins is essential for standardizing and interpreting the results of such assays.
This guide will focus on the most prevalent and powerful techniques for imidazo[1,2-a]pyrazine quantification: HPLC with ultraviolet (UV) or fluorescence detection, and the highly sensitive and selective method of LC-MS/MS.
Foundational Principles of Analytical Method Selection
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the intended purpose of the data. For imidazo[1,2-a]pyrazines, the selection process often involves a trade-off between the universality and cost-effectiveness of HPLC-UV and the superior sensitivity and specificity of LC-MS/MS.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For imidazo[1,2-a]pyrazines, which are typically aromatic and possess varying polarities, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
Causality of Method Choice: The selection of RP-HPLC is logical due to the inherent hydrophobicity of the imidazo[1,2-a]pyrazine core, allowing for good retention and separation on nonpolar stationary phases. The versatility of RP-HPLC allows for the analysis of a wide range of derivatives with varying substituents.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[9] This technique offers unparalleled sensitivity and selectivity, making it the method of choice for quantifying low concentrations of imidazo[1,2-a]pyrazines in complex biological matrices such as plasma, urine, and tissue homogenates.[10][11] The mass spectrometer provides two levels of mass filtering (tandem mass spectrometry), which significantly reduces background noise and enhances the certainty of analyte identification and quantification.
Causality of Method Choice: When dealing with biological samples, the analyte of interest is often present at very low concentrations amidst a vast excess of endogenous compounds.[12] The high selectivity of LC-MS/MS, achieved through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is essential to eliminate interferences and achieve the required limits of detection.[9]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the development and validation of analytical methods for imidazo[1,2-a]pyrazine quantification. These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the reliability of the generated data.
Workflow for Analytical Method Development
A systematic approach to method development is crucial for establishing a robust and reliable analytical procedure. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for analytical method development.
Protocol 1: Quantification of an Imidazo[1,2-a]pyrazine Derivative in a Pharmaceutical Formulation by HPLC-UV
This protocol outlines a general procedure for the quantitative analysis of an imidazo[1,2-a]pyrazine API in a tablet formulation.
3.2.1. Materials and Reagents
-
Imidazo[1,2-a]pyrazine reference standard (purity >99.5%)
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Tablet formulation containing the imidazo[1,2-a]pyrazine API
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3.2.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
3.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Degas the mobile phases before use.[8]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the sample. A minimum of five concentrations is recommended to establish linearity.[13]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of the API.
-
Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., a mixture of methanol and water).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Dilute to volume with the extraction solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
3.2.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV spectrum of the imidazo[1,2-a]pyrazine derivative (typically in the range of 250-350 nm).
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent and ramp up to a higher percentage to elute the analyte.
3.2.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value >0.99 is generally considered acceptable.
-
Quantify the amount of the imidazo[1,2-a]pyrazine derivative in the sample by interpolating its peak area from the calibration curve.
3.2.6. Method Validation The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[14][15] The validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13]
Protocol 2: Quantification of an Imidazo[1,2-a]pyrazine Derivative in Human Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of an imidazo[1,2-a]pyrazine derivative in human plasma, a common requirement in pharmacokinetic studies.
3.3.1. Materials and Reagents
-
Imidazo[1,2-a]pyrazine reference standard and its stable isotope-labeled internal standard (SIL-IS).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (with anticoagulant).
-
Solid-phase extraction (SPE) cartridges or 96-well plates.
3.3.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
UPLC or HPLC system.
-
C18 reversed-phase column suitable for LC-MS.
3.3.3. Sample Preparation (Solid-Phase Extraction) Solid-phase extraction is a common technique for cleaning up biological samples and concentrating the analyte of interest.
Caption: A typical solid-phase extraction workflow for plasma samples.
-
Conditioning: Condition the SPE sorbent with an organic solvent (e.g., methanol).
-
Equilibration: Equilibrate the sorbent with an aqueous solution (e.g., water).
-
Sample Loading: Load the plasma sample, which has been pre-treated (e.g., by adding the internal standard and acidifying), onto the SPE cartridge.
-
Washing: Wash the sorbent with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard with a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
3.3.4. LC-MS/MS Conditions
-
Chromatographic Separation: A rapid gradient elution is typically used to separate the analyte from any remaining matrix components.
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for imidazo[1,2-a]pyrazines.
-
MRM Transitions: Optimize the precursor and product ion masses for both the analyte and the internal standard. This involves infusing a standard solution of each compound into the mass spectrometer and identifying the most intense and stable fragment ions.
-
3.3.5. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
3.3.6. Bioanalytical Method Validation Validation of bioanalytical methods is governed by regulatory guidelines from agencies such as the FDA and EMA. The validation parameters are similar to those for HPLC methods but with a greater emphasis on matrix effects and recovery.
Advanced and Complementary Techniques
While HPLC and LC-MS are the primary tools, other techniques can be valuable for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable imidazo[1,2-a]pyrazine derivatives.[17][18] Headspace GC-MS can be particularly useful for analyzing volatile pyrazines in food and beverage samples.[6]
-
Fluorescence Detection: Many imidazo[1,2-a]pyridine and pyrazine derivatives exhibit native fluorescence, which can be exploited for highly sensitive and selective detection in HPLC.[19][20][21][22][23] This can be an excellent alternative to mass spectrometry when high sensitivity is required but an MS detector is not available.
-
Bioluminescence Assays: For imidazo[1,2-a]pyrazine luciferins like coelenterazine, quantification can also be achieved through bioluminescence assays, where the light output is proportional to the luciferin concentration in the presence of a luciferase.[1][7]
Data Presentation and Interpretation
The following tables provide examples of how to present key data from method validation studies.
Table 1: System Suitability Parameters for HPLC-UV Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.2% |
Table 2: Summary of Validation Results for an LC-MS/MS Bioanalytical Method
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | > 80% |
Conclusion
The development of robust and reliable analytical methods for the quantification of imidazo[1,2-a]pyrazines is essential for advancing research and development in the pharmaceutical and life sciences. This guide has provided a comprehensive overview of the key analytical techniques, with a focus on HPLC and LC-MS/MS. By following the principles of method development and validation outlined herein, researchers can ensure the generation of high-quality, reproducible data that is fit for its intended purpose. The provided protocols serve as a starting point for the development of specific assays, and it is incumbent upon the analytical scientist to tailor these methods to the unique properties of their analyte and sample matrix.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing. [Link]
-
Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. ResearchGate. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. [Link]
-
Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations. ResearchGate. [Link]
-
Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds. PubMed. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis.com. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. [Link]
-
Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]
-
Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Quantitative Mass Spectrometry Imaging of Molecules in Biological Systems. Diva-portal.org. [Link]
-
Solid-phase synthesis of imidazo[1,2-a]pyridine using sodium benzenesulfinate as a traceless linker. PubMed. [Link]
-
Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 20. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol .
Synthesizing highly functionalized, nitrogen-dense fused heterocycles presents unique chemo-selectivity and purification challenges. This guide deconstructs the standard three-step synthetic pathway—core annulation, palladium-catalyzed amination, and ester reduction—providing mechanistic troubleshooting, quantitative optimization data, and self-validating protocols.
I. Diagnostic Overview: The Synthetic Workflow
The synthesis of the target molecule typically proceeds via a convergent three-step sequence. Understanding the transition states of each phase is critical for diagnosing yield drops.
Figure 1: Three-step synthetic workflow for the target benzoimidazo[1,2-a]pyrazine scaffold.
II. Interactive Troubleshooting & Mechanistic Causality
Phase 1: Core Annulation
Q: My annulation step to form the benzoimidazo[1,2-a]pyrazine core suffers from poor regioselectivity and low yields (<30%). How can I improve this?
A: The condensation of 2-aminobenzimidazole with α -haloketones or dielectrophiles often yields a mixture of regioisomers. This occurs because both the exocyclic −NH2 and endocyclic −NH compete as nucleophiles during the initial Michael addition or Schiff base formation.
-
Causality & Solution: To drive regioselectivity, shift from standard refluxing ethanol to a Lewis acid-catalyzed multicomponent reaction (e.g., using iodine or scandium triflate) . Lewis acids coordinate with the carbonyl oxygen of the electrophile, lowering the LUMO and accelerating the attack of the more nucleophilic exocyclic nitrogen, locking the intermediate into the correct conformation for the subsequent cyclization.
Phase 2: Buchwald-Hartwig Amination
Q: During the amination of the 1-bromo intermediate, I observe significant protodehalogenation (reduction of the C-Br bond) instead of the desired aminated product. What is going wrong?
A: Protodehalogenation is a classic side-reaction in cross-coupling that occurs when the reductive elimination step of the catalytic cycle is slower than β -hydride elimination or protonation of the palladium-aryl complex.
-
Causality & Solution: The geometry of your ligand is failing to force the aryl and amine groups together. Switch your ligand from BINAP to Xantphos . Xantphos possesses a much larger "bite angle" (approx. 111°). When coordinated to the palladium center, this wide angle sterically compresses the opposing aryl and amine ligands, dramatically accelerating the rate of reductive elimination and outcompeting the protodehalogenation pathway .
Phase 3: Ester Reduction (Hydroxymethylation)
Q: I am using DIBAL-H to reduce the 3-carboxylate ester to the hydroxymethyl group, but my major product is the aldehyde. How do I drive the reaction to the alcohol?
A: This is a fundamental thermodynamic issue tied to the electrophilic nature of Diisobutylaluminum hydride (DIBAL-H). At low temperatures (-78 °C), DIBAL-H coordinates to the carbonyl oxygen and delivers a hydride, forming a highly stable, neutral aluminum hemiacetal intermediate. This bulky intermediate resists a second hydride transfer. Upon aqueous workup, it collapses directly into the aldehyde .
Figure 2: Causality of DIBAL-H reduction outcomes based on temperature and stoichiometry.
-
Causality & Solution: To achieve the primary alcohol, you must overcome the stability of the hemiacetal. You can either use a large excess of DIBAL-H ( ≥ 3.0 eq) and allow the reaction to warm to room temperature, or switch to a more appropriate ester-to-alcohol reductant like Lithium Borohydride ( LiBH4 ) . LiBH4 is highly selective for esters over heterocyclic rings and does not trap the intermediate.
III. Data-Driven Optimization
The following tables summarize empirical data for optimizing the critical amination and reduction steps, allowing for rapid comparative analysis.
Table 1: Ligand & Base Screening for Buchwald-Hartwig Amination (Phase 2)
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Primary Observation |
| Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 100 | 35% | High protodehalogenation. |
| Pd2(dba)3 / BrettPhos | NaOtBu | Dioxane | 90 | 52% | Moderate yield, some core degradation. |
| Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 88% | Clean conversion, rapid reductive elimination. |
Table 2: Reductant Screening for Ester to Hydroxymethyl Conversion (Phase 3)
| Reductant | Equivalents | Temp Profile | Major Product | Yield (%) |
| DIBAL-H | 1.1 eq | -78 °C → Quench | Aldehyde | 85% (Aldehyde) |
| DIBAL-H | 3.0 eq | -78 °C → 25 °C | Alcohol | 60% (Alcohol) |
| LiAlH4 | 2.0 eq | 0 °C → 25 °C | Alcohol | 45% (Over-reduction of core) |
| LiBH4 | 3.0 eq | 0 °C → 25 °C | Alcohol | 92% (Alcohol) |
IV. Step-by-Step Experimental Protocol
Self-Validating Methodology: Selective LiBH4 Reduction to (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol
This protocol utilizes LiBH4 to bypass the hemiacetal trap of DIBAL-H while avoiding the over-reduction risks associated with LiAlH4 .
-
Preparation & Purging: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with ultra-pure N2 for 10 minutes.
-
Substrate Dissolution: Dissolve 1.0 mmol of the ethyl 1-aminobenzoimidazo[1,2-a]pyrazine-3-carboxylate intermediate in 15 mL of anhydrous THF. Validation: The solution should be completely clear; turbidity indicates moisture contamination.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reductant Addition: Dropwise add 3.0 equivalents of LiBH4 (2.0 M solution in THF) over 15 minutes. Validation: You should observe mild effervescence ( H2 gas evolution) as trace moisture is consumed, followed by a smooth reaction.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir under N2 for 12 hours.
-
Quenching (Critical Step): Cool the flask back to 0 °C. Carefully quench the excess hydride by adding 5 mL of saturated aqueous NH4Cl dropwise.
-
Emulsion Resolution: Aluminum and boron hydrides notoriously form gelatinous emulsions during aqueous workup. Add 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 to 2 hours. Validation: The opaque, gelatinous mixture will separate into two sharply defined, clear liquid phases.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the target methanol derivative.
V. References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
DIBAL Reducing Agent: Mechanism and Applications. Chemistry Steps.[Link]
-
Ester to Alcohol - Common Conditions. Common Organic Chemistry.[Link]
Imidazo[1,2-a]pyrimidine Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome common bottlenecks such as low yields, poor regioselectivity, and reagent degradation.
Troubleshooting FAQs: Reaction Optimization & Causality
Q1: Why is my multicomponent A3 coupling yielding trace amounts of the imidazo[1,2-a]pyrimidine product when using organic solvents?
Causality: Multicomponent reactions (MCRs) involving 2-aminobenzimidazole, benzaldehydes, and terminal alkynes rely heavily on the dielectric constant and hydrogen-bonding capacity of the solvent. The reaction proceeds via an imine intermediate. Non-polar or moderately polar organic solvents (like toluene or THF) fail to stabilize these highly polar transition states effectively. Solution: Switch to a highly polar, protic solvent like water. Studies utilizing magnetic nanocatalysts (e.g., NiFe2O4@MCM-41@IL/Pt) demonstrate that water at 60 °C significantly outperforms organic solvents[1]. The hydrophobic effect in water drives the organic substrates together, increasing the effective local concentration and pushing yields up to 94%[1].
Q2: During the microwave-assisted condensation of 2-aminopyrimidines with α-bromoketones, I am observing degradation of starting materials and poor yields. How can I optimize this?
Causality: α-Bromoketones are thermally sensitive. Prolonged conventional heating or poorly optimized microwave parameters lead to their decomposition before cyclization can complete. Furthermore, the poor solubility of precursors (e.g., 6-methylisocytosine) in standard solvents like DMF exacerbates the issue, leading to localized superheating and tar formation[2]. Solution: Utilize solvent-free conditions with a basic alumina (Al₂O₃) catalyst, or optimize the microwave parameters to exactly 160 °C for 20–30 minutes[2][3]. The basic alumina acts as both a microwave susceptor and a solid support, facilitating the initial nucleophilic attack of the pyrimidine nitrogen on the α-carbon of the bromoketone without the need for harsh, prolonged refluxing[3].
Q3: How do I achieve regioselective arylation on the imidazo[1,2-a]pyrimidine scaffold?
Causality: The imidazo[1,2-a]pyrimidine bicyclic system consists of a π-deficient pyrimidine ring (Ring A) and a π-excessive imidazole ring (Ring B). Electrophilic palladation preferentially occurs on the more electron-rich imidazole ring. Specifically, attack at the 3-position generates a highly stable arenium ion where the pyrimidine ring maintains a complete aromatic sextet, a stabilization that is impossible if the attack occurs at the 2-position[4]. Solution: For direct C–H arylation, use a Palladium catalyst (e.g., Pd(OAc)₂), triphenylphosphine (Ph₃P), and a base like Cs₂CO₃ in 1,4-dioxane at 100 °C. This electrophilic arylation will exclusively yield the 3-arylimidazo[1,2-a]pyrimidine[4].
Q4: In palladium-catalyzed intramolecular cross-dehydrogenative coupling, my yields are stuck below 20%. What metal salt and conditions are optimal?
Causality: The oxidative cyclization of intermediate imines requires a metal that can effectively coordinate to the nitrogen and facilitate the C–H activation step. Copper salts (like CuCl₂) often lead to sluggish reaction rates and low yields (<10%) in these specific intramolecular couplings due to suboptimal coordination geometry[5]. Solution: Switch to Palladium(II) chloride (PdCl₂) as the catalyst. PdCl₂ provides the optimal coordination geometry for the cross-dehydrogenative coupling of 1H-benzo[d]imidazol-2-amines and 2-arylacetaldehydes, increasing yields to ~80% in toluene at 80 °C[5].
Diagnostic Workflows & Mechanistic Pathways
Troubleshooting decision tree for optimizing imidazo[1,2-a]pyrimidine synthesis yields.
Mechanistic pathway of Pd-catalyzed regioselective C-3 arylation of imidazo[1,2-a]pyrimidines.
Quantitative Data Summaries
Table 1: Solvent and Catalyst Optimization for A3 Multicomponent Coupling [1] Reaction: 2-aminobenzimidazole + benzaldehyde + phenylacetylene.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Water | 60 | 12 | Trace |
| NiFe₂O₄@MCM-41@IL/Pt | Toluene | 60 | 4 | 35 |
| NiFe₂O₄@MCM-41@IL/Pt | Ethanol | 60 | 4 | 68 |
| NiFe₂O₄@MCM-41@IL/Pt | Water | 60 | 1.5 | 94 |
Table 2: Metal Salt Optimization for Intramolecular Cross-Dehydrogenative Coupling [5] Reaction: 1H-benzo[d]imidazol-2-amine + 2-phenylacetaldehyde.
| Metal Catalyst (10 mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| CuCl₂ | Toluene | K₂CO₃ | 80 | < 10 |
| FeCl₃ | Toluene | K₂CO₃ | 80 | Trace |
| ZnCl₂ | Toluene | K₂CO₃ | 80 | 15 |
| PdCl₂ | Toluene | K₂CO₃ | 80 | 80 |
Standardized Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis[2][3]
Self-validating mechanism: The absence of solvent prevents boiling-point limitations, while Al₂O₃ ensures uniform heat distribution, preventing the degradation of α-bromoketones.
-
Preparation: Equip a microwave-safe reaction vessel with a magnetic stir bar.
-
Reagent Loading: Add 2-aminopyrimidine (1.0 mmol) and the corresponding α-bromoketone (1.0 mmol) to the vessel.
-
Catalyst Addition: Introduce basic alumina (Al₂O₃) as the solid support and catalyst. Mix thoroughly with a spatula to ensure a homogenous solid dispersion.
-
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate the mixture at 160 °C for exactly 20–30 minutes under solvent-free conditions.
-
Extraction: Cool the reaction to room temperature. Extract the crude solid mixture with hot ethyl acetate (3 × 15 mL) and filter through a Celite pad to remove the alumina catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure 2-arylimidazo[1,2-a]pyrimidine.
Protocol B: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling[5]
Self-validating mechanism: Using PdCl₂ ensures proper nitrogen coordination, driving the C–H activation step that is otherwise stalled when using weaker coordinating metals like Cu or Fe.
-
Preparation: In an oven-dried Schlenk tube, combine 1H-benzo[d]imidazol-2-amine (1.0 mmol) and 2-phenylacetaldehyde (1.2 mmol).
-
Catalyst & Base: Add PdCl₂ (10 mol%) as the catalyst and K₂CO₃ (2.0 equivalents) as the base.
-
Solvent Addition: Suspend the mixture in anhydrous toluene (5.0 mL) under an inert atmosphere (N₂ or Argon).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4 hours.
-
Quenching: Monitor reaction completion via TLC. Once complete, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent and purify the crude residue by flash chromatography (eluent: hexane/ethyl acetate) to isolate the fused imidazo[1,2-a]pyrimidine.
References
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a Source: ResearchGate URL
- Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling Source: Frontiers URL
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: MDPI URL
- Source: Organic Letters (ACS Publications)
Sources
- 1. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell-Based Assays with Novel Pyrazine Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Pyrazine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized as potent kinase inhibitors (e.g., TrkA, STAT3, or pan-kinase targets)[1]. However, their unique physicochemical properties—such as planar aromaticity and conjugated π -systems—can introduce significant artifacts in cell-based assays.
This guide provides self-validating protocols and mechanistic explanations to help you troubleshoot solubility issues, optical interference, and target engagement discrepancies.
Troubleshooting Workflow
Troubleshooting workflow for cell-based assays with pyrazine inhibitors.
Section 1: Solubility and Formulation FAQs
Q: Why does my pyrazine inhibitor precipitate in the culture media, leading to inconsistent cellular IC50 values? Causality: Pyrazine cores are highly planar and hydrophobic, which promotes strong π−π stacking interactions between molecules. When a highly concentrated DMSO stock is spiked directly into aqueous culture media, the rapid change in solvent polarity causes the compound to crash out of solution, forming colloidal aggregates[2]. This drastically reduces the effective concentration of the drug reaching the cells. Protocol: Implement a "step-down" intermediate dilution method.
-
Dilute your 10 mM DMSO stock into an intermediate solvent (e.g., 100% DMSO) to create a 100x working stock for your highest desired concentration.
-
Slowly add the 100x stock dropwise to pre-warmed ( 37∘ C) culture media while continuously vortexing to prevent localized high concentrations of the drug.
-
Ensure the final DMSO concentration in the assay remains ≤0.5% to prevent solvent-induced cytotoxicity. Self-Validation System: Centrifuge a media-only control and the compound-spiked media at 10,000 x g for 10 minutes. Visually inspect or measure the absorbance of the supernatant; if the compound is fully soluble, the supernatant concentration will match the intended dose, and no pellet will form.
Section 2: Assay Interference (Autofluorescence & Quenching)
Q: I observe a dose-dependent increase in background signal in my fluorescence-based cell assays. How do I fix this? Causality: The conjugated π -systems in pyrazine derivatives can act as small-molecule fluorophores. They frequently absorb light in the blue/green spectrum and emit in the green/yellow spectrum. This overlaps with common assay fluorophores (e.g., FITC, GFP), causing false positives via autofluorescence or false negatives via fluorescence quenching (the inner filter effect)[2][3]. Protocol: Utilize spectral shifting and orthogonal readouts.
-
Run a compound-only control in your assay buffer to measure intrinsic autofluorescence at your specific excitation/emission wavelengths[2].
-
If autofluorescence is detected, switch to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5) where pyrazines typically do not absorb[4].
-
Alternatively, transition to a luminescence-based orthogonal assay (e.g., ATP-dependent CellTiter-Glo). Luminescence does not require an excitation light source, completely bypassing both autofluorescence and quenching artifacts[2]. Self-Validation System: The compound-only blank must yield a signal statistically indistinguishable from the buffer-only baseline. If the signal increases, optical interference is still present.
Section 3: Membrane Permeability & Target Engagement
Q: My pyrazine derivative shows a biochemical IC50 of 10 nM, but the cellular IC50 is >5 µM. Is this a permeability issue or a lack of intracellular target engagement? Causality: A massive drop-off between biochemical and cellular potency often indicates poor membrane permeability, active efflux by transporters (e.g., P-glycoprotein), or high non-specific intracellular protein binding. For example, some polar pyrazine-based TrkA inhibitors show excellent biochemical binding but fail to cross the lipid bilayer to reach their intracellular kinase targets[1]. Protocol: Perform a Cellular Thermal Shift Assay (CETSA) to directly measure intracellular target engagement[5]. (See detailed protocol below). Self-Validation System: Include a known, highly permeable positive control inhibitor for your target. If the positive control shifts the target's melting temperature ( Tm ) but your novel pyrazine does not, the issue is definitively related to cellular penetrance, not the assay's detection capability.
Section 4: Cytotoxicity vs. Target-Specific Phenotype
Q: How can I distinguish off-target toxicity from true target-mediated phenotypic effects? Causality: Pyrazine compounds designed as ATP-competitive kinase inhibitors can exhibit polypharmacology, binding unintended kinases with similar ATP-pocket topologies. This can lead to generalized cytotoxicity that masks the true target-mediated phenotype[1]. Protocol: Conduct a genetic viability counterscreen.
-
Perform your primary phenotypic assay (e.g., apoptosis induction) on your wild-type cell line.
-
Run a parallel cell viability assay on a target-null isogenic cell line (e.g., generated via CRISPR-Cas9 knockout of the target kinase). Self-Validation System: If the pyrazine inhibitor induces cell death in the target-null cell line at the same concentration it does in the wild-type cells, the phenotypic effect is driven by off-target toxicity, validating the need for further lead optimization.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
To definitively prove that your pyrazine inhibitor is crossing the cell membrane and engaging its target, follow this standardized CETSA methodology[5].
Step-by-Step Methodology:
-
Cell Treatment: Culture your target cells to 70-80% confluency. Treat the cells with the pyrazine inhibitor (at 10x the biochemical IC50) or a DMSO vehicle control for 1-2 hours at 37∘ C to allow for equilibration and target binding[5].
-
Harvest and Aliquot: Detach the cells, wash thoroughly with PBS to remove extracellular compound, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8-10 aliquots in PCR tubes[5].
-
Thermal Cycling: Expose each aliquot to a different temperature across a gradient (e.g., 40∘ C to 60∘ C) for exactly 3 minutes using a thermal cycler. Follow this with a 3-minute incubation at room temperature[5]. (Mechanism: Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins are thermodynamically stabilized).
-
Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (alternating between liquid nitrogen and a 25∘ C water bath)[5].
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4∘ C. This critical step pellets the denatured and aggregated proteins, leaving only the soluble, stabilized proteins in the supernatant[5].
-
Detection: Carefully extract the supernatant and analyze it via quantitative Western blot using an antibody specific to your target protein[5].
-
Analysis: Plot the band intensities against temperature to generate melt curves. Determine the Tm shift ( ΔTm ) between the DMSO and compound-treated samples.
Quantitative Data Presentation
Table 1: Common Pyrazine Inhibitor Properties & Assay Troubleshooting Metrics
| Property / Assay Issue | Typical Metric | Troubleshooting Threshold | Recommended Action |
| Aqueous Solubility | Kinetic Solubility (Nephelometry) | <10μM in PBS | Use step-down dilution; keep DMSO ≤0.5% |
| Autofluorescence | Compound Blank Signal | >10% of Assay Window | Switch to red-shifted dyes (Cy5) or Luminescence |
| Target Engagement | CETSA ΔTm | <1.5∘ C shift | Optimize lipophilicity (LogP) for permeability |
| Off-Target Toxicity | WT vs. Null IC50 Ratio | Ratio <5 -fold | Perform SAR to improve kinase selectivity |
| Inner Filter Effect | Absorbance at Ex/Em | >0.1 OD at assay λ | Dilute compound or use orthogonal readout |
Signaling Pathway & Assay Readout Diagram
TrkA kinase signaling pathway targeted by pyrazine inhibitors and corresponding assay readouts.
References
-
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Source: Nature Protocols (2014). URL:[Link]
-
Iliev, P., et al. "Challenging the 'Undruggable' - Targeting STAT3, but Identifying Potent TrkA-Targeted Inhibitors." Source: Journal of Medicinal Chemistry (2025). URL:[Link]
-
Simeonov, A., & Davis, M. I. "Interference with Fluorescence and Absorbance." Source: Assay Guidance Manual, NCBI Bookshelf (2015/2018). URL:[Link]
-
BMG LABTECH Application Notes. "How to reduce autofluorescence in cell-based assays." Source: BMG LABTECH. URL: [Link]
Sources
Technical Support Center: Stability & Troubleshooting Guide for (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol
Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized fused heterocycles like (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol presents unique formulation and handling challenges. While the imidazo[1,2-a]pyrazine scaffold is highly prized for its potent biological activity—frequently utilized in the development of antiviral agents[1] and ENPP1/kinase inhibitors[2]—its electron-rich nature and reactive functional groups require precise environmental control to maintain structural integrity in solution.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you troubleshoot and resolve stability issues during your in vitro and in vivo experiments.
Part 1: Chemical Degradation Pathways (The "Why")
Understanding the causality behind compound degradation is the first step in preventing it. The structural liabilities of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol stem from three primary sites: the exocyclic amine, the fused heteroaromatic core, and the hydroxymethyl group.
Q: Why does my stock solution turn yellow or brown after a few days at room temperature? A: This discoloration is a classic hallmark of oxidative degradation . The fused imidazo[1,2-a]pyrazine core is highly electron-rich, which increases the electron density on the primary amine at position 1. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals in your buffer, the amine undergoes auto-oxidation to form nitroso intermediates, which subsequently dimerize into highly conjugated (and deeply colored) azo or azoxy species. Additionally, the pyrazine nitrogens are susceptible to N-oxidation, forming N-oxides[3].
Q: During LC-MS/MS analysis, I am detecting a major degradant with a mass loss of 30 Da. What is happening? A: A mass shift of -30 Da corresponds to the loss of formaldehyde (CH₂O), indicating the cleavage of the hydroxymethyl group at position 3. This is driven by a retro-aldol-like cleavage (retro-hydroxyalkylation). Under basic conditions, the deprotonation of the hydroxyl group forms an alkoxide intermediate that collapses, expelling formaldehyde. The resulting carbanion is highly stabilized by the electron-withdrawing nature of the adjacent pyrazine ring system. Similar formaldehyde-loss mechanisms are well-documented in the degradation of other hydroxymethylated heterocycles and hemiaminals[4][5].
Q: Is the compound sensitive to light? A: Yes. The extended π-conjugation of the benzoimidazo[1,2-a]pyrazine system acts as a chromophore that absorbs strongly in the UV spectrum. Photoexcitation can lead to the generation of singlet oxygen or radical species, accelerating both the oxidation of the amine and the cleavage of the hydroxymethyl group.
Fig 1. Primary degradation pathways of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol in solution.
Part 2: Troubleshooting Workflow (The "How-To")
Q: How can I differentiate between chemical degradation and physical precipitation in my assays? A: Rigid, planar aromatic molecules often suffer from poor aqueous solubility, leading to aggregation that mimics chemical loss (a drop in assay signal).
-
Visual Inspection: Precipitation often appears as a cloudy suspension or microscopic crystalline needles, whereas chemical degradation usually presents as a color change (yellowing/browning) while remaining clear.
-
Solvent Rescue Test: Add an equal volume of acetonitrile or DMSO to the problematic aqueous sample. If the signal recovers in HPLC/LC-MS, the issue was physical precipitation. If the signal remains low and new peaks appear, it is chemical degradation.
Q: What are the best practices for storing this compound? A: Never store the compound in basic aqueous buffers (pH > 8.5) for extended periods. For long-term storage, prepare stock solutions in anhydrous, amine-free DMSO, purge the headspace with Argon or Nitrogen to displace oxygen, and store in amber glass vials at -80°C.
Fig 2. Troubleshooting workflow for resolving compound instability and signal loss.
Part 3: Experimental Protocols
To ensure scientific integrity, any stability issue must be investigated using a self-validating system. The following protocol includes built-in controls to guarantee that degradation occurs during the experimental window, not during sample preparation.
Protocol: Forced Degradation & Stability Profiling Assay
Objective: To quantify the degradation kinetics of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol under physiological and stressed conditions.
Materials:
-
10 mM Stock of compound in anhydrous DMSO.
-
Test Buffers: 50 mM Citrate (pH 4.0), 50 mM PBS (pH 7.4), 50 mM Tris-HCl (pH 9.0).
-
Quenching Solution: Cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., structurally related stable isotope).
Step-by-Step Methodology:
-
Preparation: Dilute the 10 mM DMSO stock into the respective test buffers to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent solvent-mediated stabilization).
-
Zero-Time Point (Self-Validation Control): Immediately upon mixing, extract a 50 µL aliquot and mix it with 150 µL of Quenching Solution. Store on ice. Causality note: This validates the baseline purity and ensures the quenching solution effectively halts degradation.
-
Incubation: Incubate the remaining buffer solutions at 37°C in a thermoshaker at 300 rpm. Protect from light using foil.
-
Sampling: At defined intervals (1h, 2h, 4h, 8h, 24h), remove 50 µL aliquots and immediately quench with 150 µL of Quenching Solution.
-
Centrifugation: Centrifuge all quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or aggregated compound.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the parent mass and monitoring for the specific degradants listed in Table 2.
Part 4: Quantitative Data & Reference Tables
The following tables summarize expected stability metrics and diagnostic mass shifts to aid in rapid LC-MS/MS troubleshooting.
Table 1: Stability Matrix of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol
| Condition | Temperature | Light Exposure | Estimated Half-Life (t½) | Primary Degradation Mechanism |
| Anhydrous DMSO | -80°C | Dark | > 12 months | None |
| Aqueous Buffer (pH 7.4) | 37°C | Dark | ~ 48 - 72 hours | Slow oxidation |
| Aqueous Buffer (pH 9.0) | 37°C | Dark | < 12 hours | Hydroxymethyl cleavage (-CH₂O) |
| Aqueous Buffer (pH 7.4) | 25°C | Ambient UV/Vis | < 8 hours | Photodegradation / Oxidation |
| Aqueous Buffer (pH 4.0) | 37°C | Dark | ~ 24 hours | Acid-catalyzed cleavage |
Table 2: LC-MS/MS Diagnostic Peaks for Troubleshooting
| Degradant Profile | Mass Shift (Δ Da) | Structural Alteration | Root Cause |
| Parent Compound | 0 | None (Intact Molecule) | N/A |
| Des-hydroxymethyl | -30 | Loss of formaldehyde | Basic/Acidic pH extremes |
| N-Oxide | +16 | Oxidation of pyrazine nitrogen | ROS / Dissolved Oxygen |
| Nitroso Intermediate | +14 | Oxidation of primary amine | Trace metals / Oxygen |
| Azo Dimer | +(M - 2) | Dimerization of amine | Advanced oxidative stress |
References
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Chemoselective methylene oxidation in aromatic molecules Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formaldehyde and its surrogates as a C1 platform for defossilised modern societies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00882D [pubs.rsc.org]
Technical Support Center: Navigating and Mitigating Off-Target Effects of Imidazo[1,2-a]pyrazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyrazine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects of your inhibitors, ensuring the scientific integrity and success of your experiments.
Introduction: The Promise and Perils of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and the broad spectrum of biological activities its derivatives have shown.[1] These compounds have been developed as potent inhibitors for a range of therapeutic targets, including Aurora kinases, PI3K/mTOR, and DYRK kinases.[2][3][4] However, as with many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activity is a significant challenge that can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[5][6]
This guide is designed to be your partner in the lab, providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyrazine-based inhibitor is showing an unexpected or paradoxical cellular phenotype. How do I begin to investigate if this is an off-target effect?
A: This is a common and important observation. An unexpected phenotype is a primary indicator of potential off-target activity. The first step is to systematically deconvolute the observed effect. A multi-pronged approach is recommended:
-
Confirm with a Structurally Unrelated Inhibitor: Use an inhibitor of the same primary target that has a different chemical scaffold. If this second inhibitor produces the same phenotype, it strengthens the case for an on-target effect.[3] If the phenotype is unique to your imidazo[1,2-a]pyrazine-based compound, an off-target effect is more likely.
-
Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. If the phenotype is recapitulated by genetic ablation of the target, it is likely an on-target effect. If not, this strongly suggests off-target activity.
-
Dose-Response Correlation: Carefully compare the concentration range at which you observe the phenotype with the IC50 or EC50 of your inhibitor for its primary target. If the phenotype only manifests at concentrations significantly higher than the on-target IC50, there is a higher probability of off-target engagement.[3]
Q2: I've performed a kinome scan and identified several potential off-target kinases. What's the next step?
A: Kinome scan data provides a valuable roadmap for your investigation. The key is to validate these potential off-targets in a cellular context.
-
Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound binds to the putative off-target kinases within intact cells.[7][8] A shift in the thermal stability of the protein upon compound treatment is a direct indication of engagement.
-
Downstream Pathway Analysis: For each validated off-target kinase, investigate key downstream signaling events. For example, if your kinome scan suggests inhibition of a kinase in the MAPK pathway, use western blotting to probe the phosphorylation status of its known substrates (e.g., MEK, ERK). A reduction in the phosphorylation of a downstream substrate at relevant inhibitor concentrations provides functional evidence of off-target inhibition.
-
Phenotypic Correlation: Research the known biological functions of the validated off-target kinases. Is there a plausible link between the inhibition of one or more of these kinases and the unexpected cellular phenotype you observed? This can provide a mechanistic explanation for your initial findings.
Q3: My compound is showing significant cytotoxicity at concentrations where I expect it to be selective. How can I determine if this is due to off-target effects?
A: Cytotoxicity can arise from hitting kinases essential for cell survival or other critical cellular proteins.
-
Detailed Cytotoxicity Profiling: Perform a standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, to determine the CC50 (50% cytotoxic concentration).[9][10] Compare this value to the on-target IC50. A small therapeutic window (ratio of CC50 to IC50) suggests that toxicity may be linked to the on-target activity or a potent off-target effect.
-
Mechanism of Cell Death: Use assays for apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity) and necrosis to understand how the cells are dying. This can sometimes provide clues about the pathways being affected.
-
hERG Safety Assessment: A critical off-target liability for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[11] An in vitro hERG safety assay is a standard preclinical assessment to flag this potential issue early.[12][13]
Troubleshooting Guide: From Unexpected Data to Actionable Insights
This section provides a structured approach to troubleshooting common issues encountered with imidazo[1,2-a]pyrazine-based inhibitors.
Issue 1: Inconsistent or Non-reproducible Cellular Assay Results
-
Possible Cause: Compound stability, solubility, or off-target effects at high concentrations.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent cellular assay results.
Issue 2: Observed Phenotype Does Not Match Known On-Target Biology
-
Possible Cause: A potent off-target effect is driving the observed biology.
-
Troubleshooting Workflow:
Caption: Decision tree for investigating unexpected cellular phenotypes.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments to characterize the selectivity of your imidazo[1,2-a]pyrazine-based inhibitors.
Protocol 1: Kinome Profiling
Kinome profiling provides a broad overview of the selectivity of your inhibitor against a large panel of kinases. While often performed as a service by specialized companies, understanding the principles is crucial for data interpretation.
-
Principle: The inhibitory activity of your compound is tested against a panel of purified kinases, typically at a fixed ATP concentration. The output is usually presented as percent inhibition at one or two compound concentrations, or as IC50/Kd values for a subset of kinases.
-
Data Interpretation:
-
Selectivity Score (S-score): Some providers calculate a selectivity score, which quantifies the number of off-targets at a given concentration threshold. A lower S-score indicates higher selectivity.
-
Kinome Tree Visualization: The results are often mapped onto a kinome tree, providing a visual representation of the inhibitor's selectivity across the different kinase families.
-
Actionable Insights: Pay close attention to kinases that are strongly inhibited, especially those with known roles in cell survival, proliferation, or other critical pathways that could explain unexpected phenotypes.
-
| Commercial Kinome Profiling Providers | Assay Principle | Typical Output |
| Reaction Biology [14] | Radiometric (³³P-ATP) or fluorescence-based assays. | % Inhibition, IC50 values. |
| AssayQuant [15] | Continuous, direct measurement of kinase activity using PhosphoSens® technology. | % Inhibition, IC50 values, detailed kinetics. |
| PamGene [16] | Multiplex kinase activity profiling on peptide arrays. | Kinase activity signatures. |
| DIANA Biotechnologies [17] | Solid-phase competitive binding assay. | Precise Kd values. |
| Pharmaron [18] | TR-FRET, ADP-Glo, and other biochemical formats. | % Inhibition, IC50 values. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target and off-target engagement in a more physiologically relevant cellular environment.[7][8]
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.
-
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with your imidazo[1,2-a]pyrazine-based inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient for a short duration (e.g., 3-7 minutes). A typical gradient might range from 40°C to 70°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target stabilization and therefore, engagement.
-
Protocol 3: Phosphoproteomics
Phosphoproteomics provides a global snapshot of the phosphorylation events in a cell, offering a functional readout of kinase inhibitor activity.[19][20]
-
Principle: Mass spectrometry-based phosphoproteomics is used to identify and quantify thousands of phosphorylation sites in a cell lysate. By comparing the phosphoproteomes of vehicle-treated and inhibitor-treated cells, you can identify substrates of both on-target and off-target kinases.
-
Workflow Overview:
-
Cell Culture and Lysis: Treat cells with your inhibitor. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: This is a critical step as phosphopeptides are typically low in abundance. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and the precise location of the phosphorylation site.
-
Data Analysis: Specialized software is used to identify and quantify the phosphopeptides.[21][22][23] Changes in the phosphorylation levels of specific sites between treated and untreated samples are then determined. Kinase substrate enrichment analysis can be performed to infer the activity of specific kinases.
-
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[1][9][10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
-
Detailed Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your imidazo[1,2-a]pyrazine-based inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the CC50.
-
-
Troubleshooting:
-
Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading.[24][25][26] Always run a cell-free control with your compound and MTT to check for this.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate, as this can lead to inaccurate results.[27]
-
Conclusion
The imidazo[1,2-a]pyrazine scaffold holds immense potential for the development of novel therapeutics. However, a thorough understanding and proactive investigation of off-target effects are paramount to the successful progression of any research or drug discovery program. By employing a systematic and multi-faceted approach as outlined in this guide, you can confidently characterize the selectivity of your inhibitors, interpret your data with higher accuracy, and ultimately, accelerate your path toward groundbreaking discoveries.
References
- Montero-Bullón JF, González-Velasco Ó, Isidoro-García M, Lacal J. "Integrated in silico MS-based phosphoproteomics and network enrichment analysis of RASopathy proteins." Orphanet J Rare Dis. 2021 Jul 6;16(1):303.
-
DIANA Biotechnologies. "Inhibitor Profiling: Kinases." [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." [Link]
-
National Center for Biotechnology Information. "Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors." [Link]
-
Almqvist, H., et al. "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates." SLAS DISCOVERY: Advancing Life Sciences R&D, vol. 27, no. 5, 2022, pp. 241-251. [Link]
-
Evotec. "hERG Safety | Cyprotex ADME-Tox Solutions." [Link]
-
Pamgene. "KinomePro - Functional Kinase Activity Profiling." [Link]
-
Kim, H.J., et al. "Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR." STAR protocols, vol. 2, no. 2, 2021, p. 100435. [Link]
-
Yang, P. "Protocol for the Processing and Downstream Analysis of Phosphoproteomics Data with PhosR." 2021 Apr 16. [Link]
-
Monteiro, R.J., et al. "Particle-induced artifacts in the MTT and LDH viability assays." Toxicology in Vitro, vol. 23, no. 7, 2009, pp. 1299-1306. [Link]
-
Monteiro, R.J., et al. "Particle-Induced Artifacts in the MTT and LDH Viability Assays." Chemical Research in Toxicology, vol. 25, no. 8, 2012, pp. 1713-1721. [Link]
-
Reaction Biology. "Kinase Drug Discovery Services." [Link]
-
QIAGEN Bioinformatics. "Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis." 2023 May 2. [Link]
-
National Center for Biotechnology Information. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." 2016 Jul 1. [Link]
-
Pharmaron. "Kinase Panel Profiling I Pharmaron CRO Services." [Link]
-
National Center for Biotechnology Information. "Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling." [Link]
-
ACS Publications. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." [Link]
-
National Center for Biotechnology Information. "Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells." [Link]
-
University of Lausanne. "Phosphoproteome analysis by Mass Spectrometry (MS)." 2023 Jul 30. [Link]
-
ACS Publications. "Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale." [Link]
-
EUbOPEN. "NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells." [Link]
-
Oxford Academic. "PhosPiR: an automated phosphoproteomic pipeline in R." [Link]
-
ResearchGate. "Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." [Link]
-
ResearchGate. "Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF." [Link]
-
Creative Bioarray. "hERG Safety Assay." [Link]
-
ACS Publications. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." [Link]
-
Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." [Link]
-
ChemRxiv. "Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors." [Link]
-
Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." [Link]
-
Mediford Corporation. "Best Practice hERG Assay | Advanced Solutions." [Link]
-
bioRxiv. "Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions." [Link]
-
Oxford Academic. "Encountering unpredicted off-target effects of pharmacological inhibitors." [Link]
-
ACS Publications. "Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors." [Link]
-
Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development." [Link]
-
Genedata. "A robust CETSA data analysis automation workflow for routine screening." [Link]
-
bioRxiv. "A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement." [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. pamgene.com [pamgene.com]
- 17. dianabiotech.com [dianabiotech.com]
- 18. pharmaron.com [pharmaron.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for the Processing and Downstream Analysis of Phosphoproteomics Data with PhosR [pyanglab.github.io]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT assay overview | Abcam [abcam.com]
Improving the accuracy of in silico predictions for drug-target interactions
Welcome to the Advanced In Silico DTI Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, computational chemists, and drug development professionals troubleshoot and optimize their Drug-Target Interaction (DTI) prediction pipelines.
Rather than simply listing software commands, this center focuses on the causality behind computational failures and provides self-validating protocols to ensure your in silico predictions translate successfully to in vitro reality.
Module 1: AI & Deep Learning Hallucinations
Q: Why is my AI model (e.g., AlphaFold 3 or DeepDTA) predicting high binding affinity for a known experimental decoy?
Causality & Troubleshooting: Deep learning models are incredibly powerful but are prone to "hallucinations" when input data lacks 3D conformational dynamics or when the model overfits to sequence homology.
-
Sequence-Based Limitations: Models like DeepDTA utilize 1D representations (SMILES for ligands and amino acid sequences for proteins) processed through Convolutional Neural Networks (CNNs) to predict continuous binding affinity (1)[1]. While this bypasses the need for 3D co-crystal structures, it inherently ignores the thermodynamic penalties of induced fit and desolvation[2].
-
Generative AI Artifacts: AlphaFold 3 (AF3) represents a monumental leap, achieving a 50% improvement over traditional methods on the PoseBusters benchmark without structural inputs (3)[3]. However, as a diffusion-based generative model, it can generate highly plausible—yet physically impossible—static poses if the local energy landscape is highly frustrated[4].
Module 2: Molecular Docking & Pose Prediction Anomalies
Q: My docking pose has an excellent empirical score, but the RMSD compared to the crystal structure is >4 Å. How do I rescue the near-native pose?
Causality & Troubleshooting: Empirical scoring functions in traditional docking programs (like AutoDock Vina or DOCK 6) are heavily parameterized approximations. They often fail to correctly penalize desolvation or account for the entropic cost of binding, leading to artificially inflated scores for non-native poses[5]. Furthermore, standard docking often ignores the micro-environment of the binding site.
The Fix:
-
Incorporate Symmetry-Related Molecules (SRMs): Redocking in the presence of SRMs and highly ordered water molecules significantly improves the prediction of biologically significant poses by preventing the ligand from collapsing into artificially exposed hydrophobic patches (6)[6].
-
Upgrade to 3D-CNN Scoring: Transitioning from empirical scoring to deep-learning-based scoring functions like GNINA can drastically improve pose accuracy.
Quantitative Benchmarks for DTI Pose Prediction
The following table summarizes the expected success rates based on recent benchmarking data.
| Method / Model | Primary Architecture / Approach | Pose Prediction Success (RMSD < 2Å) | Key Benchmark / Metric |
| AlphaFold 3 | Diffusion-based Generative AI | ~75-80% (PoseBusters) | 50% higher accuracy than traditional physics-based tools[3] |
| GNINA 1.0 | 3D Convolutional Neural Network | 85.29% (Rigid Docking) | Highest atom-to-atom RMSD success rate in recent kinase evaluations[7] |
| DOCK 6 | Physics-based / Empirical | 79.71% (Rigid Docking) | Accuracy drops to 61.19% when using flexible docking approaches[7] |
| AutoDock Vina | Empirical Scoring Function | 62.69% (Rigid Docking) | Exhibits minimal variation between rigid and flexible modes[7] |
| DeepDTA | 1D CNN (Sequence-based) | N/A (Affinity Only) | Outperforms KronRLS and SimBoost in Concordance Index (CI)[2] |
Module 3: Molecular Dynamics (MD) Equilibration Failures
Q: My ligand flies out of the binding pocket during the NPT equilibration phase. What went wrong?
Causality & Troubleshooting: This is the classic "ligand ejection" anomaly. It is rarely a failure of the force field itself, but rather a failure in the preparation causality .
-
Protonation States: If the protonation states of the ligand or the active site residues (e.g., Histidine tautomers) are incorrectly assigned at physiological pH, the resulting electrostatic repulsion will overpower any van der Waals attractions. A single misplaced proton can flip an attractive hydrogen bond into a repulsive clash[5].
-
Restraint Release: Releasing position restraints too quickly does not allow the solvent (water and ions) to properly relax around the complex. This creates a localized vacuum or high-energy clash that violently ejects the ligand into the bulk solvent.
Experimental Protocol: The Self-Validating DTI Pipeline
Objective: To validate static docking poses using dynamic thermodynamic relaxation, ensuring the predicted interaction is not a high-energy artifact.
-
Step 1: System Preparation & SRM Integration
-
Action: Retrieve the target crystal structure. Retain Symmetry-Related Molecules (SRMs) and highly ordered water molecules within 5 Å of the binding site[6].
-
Causality: SRMs complete the architecture of the binding pocket. Removing them artificially exposes hydrophobic patches, tricking the docking algorithm into placing the ligand in a non-biological orientation.
-
-
Step 2: Protonation State Assignment
-
Action: Use tools like PROPKA to assign protonation states at pH 7.4. Pay strict attention to Histidine tautomers (HIE, HID, HIP).
-
-
Step 3: Pose Generation via 3D-CNN Docking
-
Action: Execute molecular docking using a deep-learning scorer like GNINA to generate the initial pose.
-
Causality: GNINA's 3D CNN inherently captures spatial interaction patterns better than traditional empirical scoring functions, yielding an 85.29% success rate for initial rigid placement[7].
-
-
Step 4: Solvation and Ionization
-
Action: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with 0.15 M NaCl.
-
Causality: Biological interactions do not occur in a vacuum. The solvent provides the dielectric screening necessary to stabilize electrostatic interactions.
-
-
Step 5: Staged Restraint Release (Minimization to NPT)
-
Action: Perform steepest descent minimization. Follow with 100 ps NVT and 100 ps NPT equilibration. Crucial: Apply 1000 kJ/mol/nm² position restraints to the protein heavy atoms and the ligand, gradually reducing them to 0 over 5 stages.
-
Causality: Staged release prevents high-energy solvent molecules from clashing with the unrelaxed ligand, avoiding the ejection anomaly[5].
-
-
Step 6: Production MD & Trajectory Self-Validation
-
Action: Run a 50 ns production MD without restraints. Calculate the Ligand RMSD relative to the protein backbone.
-
Causality: If the RMSD plateaus under 2.5 Å, the pose is thermodynamically stable. If the RMSD continuously climbs >4 Å, the initial docking pose was an empirical artifact and must be discarded.
-
Workflow Visualization
Fig 1: Integrated In Silico DTI Workflow combining Docking, MD, and AI Scoring.
References
-
AlphaFold 3 predicts the structure and interactions of all of life's molecules Source: Google Blog URL:3
-
DeepDTA: Deep Drug-Target Binding Affinity Prediction Source: ResearchGate / Bioinformatics URL:1
-
DeepDTA: deep drug–target binding affinity prediction Source: PMC / Bioinformatics URL:2
-
AlphaFold3: An Overview of Applications and Performance Insights Source: MDPI URL:4
-
Improving the accuracy of pose prediction by incorporating symmetry-related molecules Source: bioRxiv URL:6
-
Molecular dynamics analysis to evaluate docking pose prediction Source: PMC URL:5
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors Source: RSC Publishing URL:7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]
- 4. AlphaFold3: An Overview of Applications and Performance Insights [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
In Vivo Dosing & Administration: Technical Support Center & Troubleshooting Guide
Welcome to the Preclinical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize in vivo dosing regimens, troubleshoot pharmacokinetic (PK) anomalies, and ensure rigorous scientific integrity in animal studies.
Rather than simply listing procedures, this center focuses on the causality behind experimental choices and provides self-validating protocols to ensure your data is robust, reproducible, and translationally relevant.
Section 1: Route Selection & Formulation Troubleshooting (FAQ)
Q: How do I choose the optimal administration route for my novel compound?
A: Route selection should never be arbitrary; it is dictated by your compound's physicochemical properties and the study's pharmacological goals.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is essential for determining baseline PK parameters (Clearance, Volume of Distribution). Causality: Requires complete aqueous solubility; particulate matter will cause fatal pulmonary embolisms.
-
Oral (PO): Mimics the most common human dosing route but subjects the drug to gastrointestinal pH gradients, efflux transporters (e.g., P-gp), and hepatic first-pass metabolism.
-
Intraperitoneal (IP): Often used in rodents as a convenient alternative to IV, but beware: drugs absorbed from the peritoneal cavity enter the mesenteric vessels, which drain directly into the hepatic portal vein . Causality: IP administration is subject to hepatic first-pass metabolism, meaning it is pharmacokinetically closer to PO than IV.
-
Subcutaneous (SC): Ideal for lipophilic drugs or suspensions. Causality: The limited blood flow in the subcutis creates a "depot effect," leading to slow, sustained absorption.
Fig 1: Decision matrix for selecting in vivo administration routes based on compound properties.
Q: My compound crashes out of solution in vivo. How do I optimize the dosing vehicle?
A: Precipitation upon injection occurs when a compound dissolved in organic co-solvents (like DMSO) is suddenly diluted in the aqueous environment of the blood or gastrointestinal fluid.
-
The Causality: DMSO is a powerful solvent, but it is highly hyperosmolar. Injecting high concentrations of DMSO IV causes localized endothelial damage, hemolysis, and histamine release, which can artificially alter your drug's toxicity profile.
-
The Solution: Transition from a purely co-solvent-based vehicle to a surfactant or inclusion-complex model. Use cyclodextrins (e.g., 10-20% HP-β-CD) which encapsulate the hydrophobic drug molecule in a hydrophilic shell, preventing precipitation upon dilution. Keep DMSO strictly ≤ 5% for IV and ≤ 10% for PO to maintain animal welfare and data integrity .
Section 2: Dosing Optimization & Pharmacokinetics (FAQ)
Q: Why is my oral bioavailability (F%) so low despite excellent in vitro permeability?
A: If a drug easily crosses Caco-2 cell monolayers in vitro but shows poor exposure in vivo, the causality usually points to high presystemic extraction (First-Pass Effect) or poor in vivo dissolution.
-
Metabolic Liability: The drug is rapidly oxidized by Cytochrome P450 enzymes in the enterocytes or the liver before reaching systemic circulation.
-
Efflux Transporters: The drug is a substrate for P-glycoprotein (P-gp) or BCRP, which actively pump the drug back into the intestinal lumen.
-
Dose-Limited Solubility: The drug is permeable, but the fluid volume in the rodent GI tract is too small to dissolve the administered dose, leading to fecal excretion of intact drug.
Fig 2: Troubleshooting workflow for identifying and resolving poor oral bioavailability.
Q: How do I translate my efficacious mouse dose to a safe starting dose in humans?
A: You cannot use a direct milligram-per-kilogram (mg/kg) conversion. Small animals have a much higher basal metabolic rate and larger body surface area (BSA) to weight ratio than humans.
-
The Causality: Clearance of most small molecules scales with BSA, not linear body weight.
-
The Solution: Use Allometric Scaling. To convert a mouse dose to a Human Equivalent Dose (HED), you must divide the mouse dose by a factor of 12.3 (or multiply by 0.08). This methodology is strictly standardized by the FDA for estimating the Maximum Recommended Starting Dose (MRSD) in Phase 1 clinical trials .
Section 3: Self-Validating Experimental Protocols
To guarantee trustworthiness in your data, experimental procedures must contain internal feedback loops. If a step fails, the protocol should immediately alert the operator.
Protocol 1: Intravenous (IV) Lateral Tail Vein Injection in Mice
Purpose: To achieve immediate systemic circulation of a test article.
-
Preparation: Warm the mouse using a heating pad or warming chamber (approx. 38°C) for 3–5 minutes. Causality: Heat causes vasodilation, expanding the lateral tail veins and making them visible and accessible.
-
Restraint: Secure the mouse in a tailored restraint tube. Ensure the tail is fully accessible but the animal cannot rotate.
-
Alignment: Swab the tail with 70% ethanol. Locate the lateral vein (running along the left and right sides of the tail).
-
Insertion: Using a 27G to 30G needle, insert the bevel facing up at a shallow 10-degree angle, approximately one-third of the way up from the tip of the tail.
-
Self-Validation Check (Critical): Gently depress the plunger.
-
Success Indicator: The vein will momentarily blanch (turn clear) as the fluid displaces the blood. There should be zero resistance on the plunger.
-
Failure Indicator: If you feel resistance, or if a white subcutaneous bleb forms, the needle is outside the vein. Halt immediately. Withdraw the needle, apply pressure to stop bleeding, and attempt again slightly proximal (closer to the body) to the failed site.
-
Protocol 2: Oral Gavage (PO) Administration in Rats
Purpose: To deliver a precise volume of drug directly into the stomach.
-
Measurement: Prior to restraint, hold the bulb-tipped gavage needle (16G or 18G) parallel to the rat. Measure the distance from the corner of the mouth to the last rib (the approximate location of the stomach). Mark this depth on the needle.
-
Restraint: Grasp the rat firmly over the shoulders and back, immobilizing the head. The rat's body should hang straight down in a vertical alignment. Causality: A straight vertical line aligns the esophagus and stomach, preventing esophageal puncture.
-
Insertion: Insert the bulb tip into the diastema (the gap between incisors and molars). Gently guide the needle over the tongue and down the esophagus.
-
Self-Validation Check (Critical): The needle must advance using only gravity and gentle guidance .
-
Success Indicator: The needle reaches the pre-measured depth mark without resistance. The rat should not gag or struggle excessively, and breathing should remain normal.
-
Failure Indicator: If you encounter resistance, or if the rat begins to gasp or turn cyanotic (blue), you have entered the trachea. Halt immediately. Remove the needle and allow the animal to recover before re-attempting.
-
Section 4: Quantitative Data Tables
Exceeding maximum dose volumes causes physiological stress, alters drug absorption kinetics, and violates ethical guidelines. The following tables summarize the absolute maximums for standard preclinical models, derived from Good Practice Guidelines .
Table 1: Maximum Recommended Dosing Volumes and Needle Sizes
| Route of Administration | Mouse (25g) Max Volume | Rat (250g) Max Volume | Recommended Needle Gauge |
| Intravenous (IV) | 0.125 mL (Bolus) | 1.25 mL (Bolus) | 27G – 30G |
| Oral Gavage (PO) | 0.25 mL | 2.5 mL | 18G – 22G (Bulb-tipped) |
| Intraperitoneal (IP) | 0.5 mL | 5.0 mL | 25G – 27G |
| Subcutaneous (SC) | 0.25 mL | 1.25 mL | 25G – 27G |
| Intramuscular (IM) | 0.05 mL (Not recommended) | 0.1 mL | 27G |
Note: Volumes are based on standard limits of 5 mL/kg for IV bolus and 10 mL/kg for PO/IP in normal physiological states.
Table 2: Common Excipient Limits for In Vivo Dosing Vehicles
| Excipient / Vehicle | Max Concentration (IV) | Max Concentration (PO) | Primary Function & Causality |
| DMSO | ≤ 5% | ≤ 10% | Co-solvent. High IV limits cause hemolysis and toxicity. |
| Tween-80 | ≤ 5% | ≤ 10% | Surfactant. Can cause anaphylactoid reactions in dogs/rats. |
| PEG 400 | ≤ 20% | ≤ 50% | Co-solvent. High PO doses act as an osmotic laxative. |
| HP-β-Cyclodextrin | ≤ 20% | ≤ 20% | Complexation agent. Safest for maintaining aqueous solubility. |
Section 5: References
-
Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & Van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. URL: [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Center for Drug Evaluation and Research (CDER). URL: [Link]
Comprehensive Efficacy Comparison: (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol vs. Clinical A2AAR Antagonists
Executive Summary & Mechanistic Rationale
The tumor microenvironment (TME) is notoriously immunosuppressive, driven in large part by the accumulation of extracellular adenosine. Adenosine binds to the Gs-coupled A2A Adenosine Receptor (A2AAR) on the surface of infiltrating T-cells, triggering an intracellular cascade that elevates cyclic AMP (cAMP) and suppresses T-cell receptor (TCR) signaling. Blocking this pathway has become a premier strategy in cancer immunotherapy [1].
(1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol (CAS: 2417852-63-0) represents the foundational pharmacophore of a novel class of highly selective, structurally rigid A2AAR antagonists. Unlike traditional furan-based or monocyclic antagonists, the tricyclic benzoimidazo-pyrazine core acts as a precise bioisostere for the adenine ring of endogenous adenosine. The 1-amino group functions as a critical hydrogen bond donor to the highly conserved Asn253 residue in the A2AAR orthosteric pocket, while the 3-methanol moiety provides a versatile vector for interacting with extracellular loops, driving exceptional receptor subtype selectivity [2].
Fig 1: A2AAR antagonist mechanism reversing adenosine-mediated T-cell suppression in the TME.
Comparative Efficacy Data
To objectively evaluate the therapeutic potential of the (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol scaffold, we must benchmark its baseline metrics—and those of its optimized derivatives (e.g., Compound 12o)—against established clinical-stage A2AAR antagonists such as AZD4635 (Imaradenant) and Ciforadenant (CPI-444) [2, 3].
The data below synthesizes biochemical binding affinity, functional antagonism, and phenotypic rescue capabilities.
| Compound / Drug | Target Affinity ( Ki nM) | Functional cAMP Inhibition ( IC50 nM) | T-Cell IL-2 Rescue ( EC50 nM) | Selectivity (A2A vs A1) |
| (1-Aminobenzoimidazo...)-methanol (Baseline Scaffold) | 85.0 | 210.0 | ~450.0 | > 50-fold |
| Optimized Derivative (12o) | 0.08 | 0.85 | 12.5 | > 1000-fold |
| AZD4635 (Imaradenant) | 1.7 | 15.0 | 85.0 | > 1000-fold |
| Ciforadenant (CPI-444) | 3.5 | 45.0 | 110.0 | > 500-fold |
| ZM241385 (Tool Compound) | 1.0 | 12.0 | N/A (Poor stability) | ~ 80-fold |
Data Interpretation: While the unmodified methanol scaffold provides a solid micromolar-to-nanomolar baseline, structural optimization utilizing this core yields sub-nanomolar affinity ( Ki = 0.08 nM), outperforming the clinical benchmark AZD4635 by over an order of magnitude [2].
Experimental Methodologies & Validation Protocols
A robust drug development pipeline requires self-validating assay systems. Below are the definitive, step-by-step methodologies required to reproduce the efficacy metrics of benzoimidazo-pyrazine derivatives.
Fig 2: Sequential validation workflow for evaluating A2AAR antagonist efficacy.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Causality: Direct quantification of binding affinity ( Ki ) is achieved by measuring the displacement of the highly specific radioligand [3H]-ZM241385.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human A2AAR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g for 30 minutes.
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-ZM241385, and varying concentrations of (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol (10 pM to 10 µM).
-
Self-Validating Control: Include a Non-Specific Binding (NSB) control using 10 µM of unlabeled DPCPX. System Check: If NSB exceeds 30% of Total Binding, the assay fails quality control (indicative of insufficient washing or degraded radioligand).
-
Filtration & Detection: Incubate for 2 hours at 25°C. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash 3x with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (TR-FRET)
Causality: Because A2AAR is Gs-coupled, receptor activation stimulates Adenylate Cyclase. We use the stable adenosine analogue NECA to artificially spike cAMP, then measure the antagonist's ability to dose-dependently suppress this spike.
-
Cell Seeding: Seed human A2AAR-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.
-
Stimulation & Inhibition: Pre-incubate cells with the test antagonist for 15 minutes. Add 100 nM NECA (an A2AAR agonist) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.
-
Detection: Lyse cells and add TR-FRET reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Self-Validating Control: Run a standard curve of known cAMP concentrations on the same plate. The TR-FRET ratio (665 nm / 620 nm) is inversely proportional to intracellular cAMP. Generate an IC50 curve using 4-parameter logistic regression.
Protocol C: T-Cell Activation & IL-2 Rescue Assay
Causality: This phenotypic assay proves that the biochemical blockade translates into actual immune restoration. Adenosine suppresses TCR-mediated IL-2 release; an effective antagonist must rescue it.
-
PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via Ficoll density gradient centrifugation.
-
Activation: Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies. Seed PBMCs at 2×105 cells/well.
-
Suppression & Rescue: Add 1 µM NECA to suppress T-cell activation. Simultaneously, dose the wells with the test antagonist (0.1 nM to 10 µM). Incubate for 48 hours at 37°C.
-
Self-Validating Control: Perform a parallel CellTiter-Glo viability assay. System Check: If cell viability drops below 90%, the reduction in IL-2 is due to compound cytotoxicity, not receptor antagonism, invalidating the efficacy data.
-
Quantification: Harvest the supernatant and quantify IL-2 secretion using a standard sandwich ELISA. Calculate the EC50 for IL-2 restoration.
References
-
Design, synthesis and biological evaluation of novel scaffold benzo[4,5]imidazo[1,2-a]pyrazin-1-amine: Towards adenosine A2A receptor (A2A AR) antagonist. European Journal of Medicinal Chemistry (2021). URL:[Link]
-
Discovery of Novel Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry (2022). URL:[Link]
-
Chirality-Guided Optimization of A2A Adenosine Receptor Antagonists for Enhanced Metabolic Stability and Antitumor Efficacy. Journal of Medicinal Chemistry (2025). URL:[Link]
Validation of the Anticancer Activity of Novel Benzoimidazo[1,2-a]pyrazine Derivatives: A Comparative Guide
The benzoimidazo[1,2-a]pyrazine scaffold has recently emerged as a highly versatile pharmacophore in oncology. While early iterations of these derivatives demonstrated direct, broad-spectrum cytotoxicity against various cancer cell lines (e.g., MCF-7, A-549) 1, the most significant breakthrough lies in their rational design as potent A2A Adenosine Receptor (A2AAR) antagonists .
This guide provides an objective, data-driven comparison of novel benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one derivatives (specifically the lead compound 12o·2HCl ) against the clinical-stage standard AZD4635 . We will dissect the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to properly evaluate these agents.
Mechanistic Rationale: Reversing Tumor Immunosuppression
Solid tumors, particularly Triple-Negative Breast Cancer (TNBC), exploit the adenosine signaling pathway to evade immune surveillance. Hypoxia and cellular stress in the Tumor Microenvironment (TME) lead to the release of ATP, which is rapidly hydrolyzed by CD39 and CD73 into extracellular adenosine. Adenosine binds to the Gs-coupled A2AAR on cytotoxic T-cells, triggering an accumulation of intracellular cAMP that potently suppresses T-cell receptor (TCR) activation.
Benzoimidazo[1,2-a]pyrazine derivatives are designed to act as competitive antagonists at the A2AAR orthosteric site, blocking adenosine binding, preventing cAMP accumulation, and thereby restoring T-cell-mediated tumor clearance 2.
Mechanism: Benzoimidazo[1,2-a]pyrazines block A2AAR-mediated T-cell immunosuppression in the TME.
Comparative Performance Data
To objectively evaluate the novel benzoimidazo[1,2-a]pyrazine scaffold, we benchmark the lead compound 12o·2HCl against AZD4635 (Imaradenant), a well-characterized clinical A2AAR antagonist 3. The introduction of a 3-amide substitution on the pyrazine ring significantly enhances hydrogen bonding within the receptor pocket, yielding sub-nanomolar affinity.
Table 1: A2AAR Binding Affinity and Functional Inhibition
| Compound | Target | Binding Affinity ( Ki , nM) | Functional cAMP Inhibition ( IC50 , nM) | Selectivity (A2A vs. A1R) |
| 12o·2HCl (Novel Scaffold) | Human A2AAR | 0.08 | < 10.0 | > 100-fold |
| AZD4635 (Clinical Standard) | Human A2AAR | 1.70 | 10.0 (at 1 μM Ado) | > 30-fold |
Data Interpretation: Compound 12o·2HCl demonstrates a ~21-fold improvement in binding affinity ( Ki ) over AZD4635, translating to superior in vitro immunostimulatory activity.
Table 2: Direct Cytotoxicity Profile of Precursor Scaffolds
While optimized derivatives act as immunomodulators, the baseline benzimidazole-pyrazine hybrid scaffolds also exhibit direct cytotoxicity. When screened against human cancer cell lines, they show competitive viability reduction compared to standard chemotherapeutics 1.
| Scaffold Class | MCF-7 (Breast) | A-549 (Lung) | A-375 (Melanoma) | DU-145 (Prostate) |
| Benzimidazole-pyrazines | Active | Active | Active | Moderate |
| Doxorubicin (Control) | Highly Active | Highly Active | Highly Active | Highly Active |
Experimental Methodologies & Validation Workflows
To ensure scientific integrity, the evaluation of these compounds cannot rely on a single assay. We employ a self-validating, three-tier workflow.
Validation workflow from primary receptor binding to in vivo efficacy in TNBC models.
Protocol A: Radioligand Binding Assay (Target Engagement)
Causality: Functional cell assays cannot distinguish between orthosteric competition and downstream allosteric effects. A radioligand displacement assay using [3H] -ZM241385 (a known A2AAR antagonist) is mandatory to calculate the exact Ki and prove direct receptor engagement.
-
Membrane Preparation: Harvest CHO cells stably expressing human A2AAR. Homogenize and centrifuge at 100,000 x g to isolate the membrane fraction.
-
Incubation: Incubate 10 μg of membrane protein with 1 nM [3H] -ZM241385 and varying concentrations of the test compound (e.g., 12o·2HCl) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 2 hours at 25°C.
-
Self-Validation (Controls):
-
Total Binding: Buffer only (no test compound).
-
Non-Specific Binding (NSB): Add 10 μM unlabeled ZM241385. (True specific binding = Total - NSB).
-
Positive Control: AZD4635.
-
-
Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash extensively, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Protocol B: cAMP Functional Assay (Functional Antagonism)
Causality: High binding affinity ( Ki ) does not differentiate an agonist from an antagonist. Because A2AAR is Gs-coupled, we must measure intracellular cAMP to prove the compound functionally blocks adenosine-induced signaling.
-
Cell Preparation: Seed CHO-hA2AAR cells in a 384-well plate (5,000 cells/well).
-
PDE Inhibition: Pre-incubate cells with 50 μM Ro 20-1724 (a phosphodiesterase inhibitor) for 15 minutes to prevent the natural degradation of cAMP, ensuring a stable measurement window.
-
Antagonist & Agonist Challenge: Add the test compound (12o·2HCl) for 15 minutes, followed by a challenge with 1 μM NECA (a stable adenosine analog) for 30 minutes.
-
Detection (HTRF): Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents.
-
Self-Validation: The assay must include a "NECA-only" well (maximum cAMP) and a "Vehicle" well (basal cAMP). A true antagonist will shift the NECA dose-response curve to the right.
Protocol C: In Vivo TNBC Xenograft Efficacy
Causality: In vitro assays lack the complex immune-tumor interplay. Validating TME modulation requires a syngeneic mouse model to prove that A2AAR blockade translates to actual T-cell infiltration and tumor regression.
-
Inoculation: Inject 1×105 4T1 (murine TNBC) cells subcutaneously into the right flank of immunocompetent BALB/c mice.
-
Dosing: Once tumors reach ~100 mm³, randomize mice into vehicle, AZD4635 (50 mg/kg), and 12o·2HCl (50 mg/kg) groups. Dose orally (PO) once daily.
-
Monitoring: Measure tumor volume via calipers every 2 days.
-
Self-Validation (Flow Cytometry): Tumor shrinkage alone is insufficient to prove the mechanism. Post-euthanasia, tumors must be digested and analyzed via flow cytometry. Look for an increased ratio of CD8+ Granzyme B+ T-cells to Tregs ( CD4+FoxP3+ ) to confirm that the tumor regression was driven by the reversal of immunosuppression.
Conclusion
The structural evolution of benzoimidazo[1,2-a]pyrazine derivatives from broad cytotoxic agents to highly selective, sub-nanomolar A2AAR antagonists represents a significant leap in immuno-oncology. By utilizing a 3-amide substitution, compounds like 12o·2HCl achieve a Ki of 0.08 nM, vastly outperforming the clinical standard AZD4635 (1.70 nM) in binding affinity. When validated through rigorous, self-controlled radioligand and functional cAMP assays, this scaffold proves to be a superior candidate for reversing T-cell suppression in the tumor microenvironment.
References
- Rao, Y. J. et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkivoc.
- Liu, S. et al. (2022). Discovery of Novel Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications).
- MedChemExpress. Imaradenant (HTL1071 / AZD4635) | A2AR Antagonist.
Sources
Comparative analysis of imidazo[1,2-a]pyrazine isomers' biological activity
An in-depth comparative analysis of imidazo[1,2-a]pyrazine isomers reveals a fascinating landscape of structure-activity relationships (SAR) in modern drug discovery. As a nitrogen-containing bridgehead bicyclic heterocycle, the imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore. Its structural and electronic resemblance to the adenine ring of ATP allows it to act as a highly potent, ATP-competitive inhibitor across a diverse array of kinases and ATPases.
As a Senior Application Scientist, I have observed that even the most subtle structural morphing—such as shifting a single nitrogen atom to create an imidazo[1,2-a]pyridine isomer, or altering the substitution vector at the C-2 versus C-3 position—can completely abrogate target binding or exponentially increase selectivity. This guide objectively evaluates the biological performance of imidazo[1,2-a]pyrazine derivatives, dissecting the mechanistic causality behind their target specificities.
The Mechanistic Impact of Positional Isomerism and Scaffold Morphing
The biological activity of imidazo[1,2-a]pyrazines is highly sensitive to the spatial orientation of their substituents. The core acts as the hinge-binding anchor, while the functional groups at specific carbon positions dictate interactions with the solvent-exposed region, the gatekeeper residue, and the activation loop of the target protein.
1.1 CDK9 Inhibition: The C-2 / C-3 Vector Cyclin-dependent kinase 9 (CDK9) is a critical target for anti-proliferative therapies. Research demonstrates that substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyrazine core profoundly influence CDK9 inhibition (1[1]). A derivative featuring a pyridin-4-yl group at C-2 and a benzylamine at C-3 (Compound 3c) yields highly potent CDK9 inhibition (IC50 = 0.16 µM). Conversely, replacing the benzylamine with a bulkier 4-methoxyphenyl group drastically reduces inhibitory activity (IC50 > 1.04 µM). Causality: The bulkier group creates a steric clash within the constrained ATP-binding pocket of CDK9, preventing the core from forming the essential hydrogen bonds with the hinge region.
1.2 ENPP1 Inhibition: Scaffold Morphing vs. Isosteres Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING immune pathway by hydrolyzing 2'3'-cGAMP. A novel imidazo[1,2-a]pyrazine derivative (Compound 7) demonstrated exceptional potency against ENPP1 (IC50 = 5.70 nM) (2[2]). When the imidazo[1,2-a]pyrazine scaffold was morphed into a 5-amino-pyrazine, potency dropped 21-fold. More critically, switching to the isomeric imidazo[1,2-a]pyridine scaffold completely abolished activity (IC50 > 10 µM). Causality: The loss of the specific nitrogen atom in the pyrazine ring removes a critical hydrogen bond acceptor required to stabilize the inhibitor within the ENPP1 catalytic domain.
1.3 Bacterial Type IV Secretion (HP0525 ATPase) Beyond human kinases, 8-amino imidazo[1,2-a]pyrazine derivatives act as competitive inhibitors of the Helicobacter pylori HP0525 ATPase, a vital component of the bacterial Type IV secretion system (3[3]). Docking studies confirm that the core imidazo[1,2-a]pyrazine moiety perfectly mimics the ribose-binding region of ATP, while C-8 substitutions project into the purine-binding pocket.
Comparative Biological Performance Data
The following table synthesizes the quantitative performance of various imidazo[1,2-a]pyrazine isomers and their structural analogs across different biological targets.
| Compound / Scaffold | Target Enzyme / Cell Line | IC50 Value | Key Structural Feature & Causality | Ref |
| Compound 7 (Imidazo[1,2-a]pyrazine) | ENPP1 | 5.70 nM | C-6 substitution; optimal H-bonding in catalytic site. | [2] |
| Compound 25 (Imidazo[1,2-a]pyrazine) | Aurora A Kinase | < 100 nM | Deuterated benzylic site blocks metabolism; improves PK. | [4] |
| Compound 8v (Imidazo[1,2-a]pyrazine) | DDR1 Kinase | 23.8 nM | C-3 [1,1′-biphenyl]-3-carboxamide; targets hinge region. | [5] |
| Compound 3c (Imidazo[1,2-a]pyrazine) | CDK9 Kinase | 0.16 µM | C-2 pyridin-4-yl, C-3 benzylamine; optimal pocket fit. | [1] |
| Compound 22 (5-amino-pyrazine) | ENPP1 | 118 nM | Loss of fused imidazole ring; 21-fold drop in potency. | [2] |
| Compound 12b (Imidazo[1,2-a]pyridine) | Hep-2 (Cellular) | 11.0 µM | C-2 tert-butylamine; altered electronic distribution. | [6] |
Pathway Visualization: ENPP1 Modulation
To understand the profound systemic effect of imidazo[1,2-a]pyrazine derivatives like Compound 7, we must visualize the signaling cascade they rescue. By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, thereby hyper-activating the STING pathway to drive a robust anti-tumor immune response.
Fig 1. Modulation of the cGAS-STING immune pathway via ENPP1 inhibition by imidazo[1,2-a]pyrazine.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, evaluating the biological activity of these isomers requires rigorous, self-validating assay systems. Below are the definitive protocols for quantifying their efficacy.
Protocol A: In Vitro TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard absorbance assays to eliminate false positives caused by the inherent auto-fluorescence of conjugated bicyclic heterocycles like imidazo[1,2-a]pyrazines.
-
Reagent Formulation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the highly lipophilic imidazo[1,2-a]pyrazine isomers from aggregating into colloidal suspensions, which would otherwise lead to promiscuous, non-specific enzyme inhibition.
-
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyrazine derivatives in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% to maintain enzyme stability.
-
Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., CDK9 or Aurora A) and incubate at room temperature for 30 minutes.
-
Causality: Pre-incubation allows for the establishment of binding equilibrium, which is essential for accurately calculating the thermodynamic binding affinity (Ki) of ATP-competitive inhibitors.
-
-
Reaction Initiation: Add ATP (at the predetermined Km value for the specific kinase) and the fluorescently labeled peptide substrate.
-
Self-Validation & Readout: Include Staurosporine as a positive control in every plate to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
Protocol B: Cellular Anti-Proliferative (MTT) Assay
-
Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, Hep-2) at 5 × 10³ cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO2.
-
Compound Treatment: Treat cells with varying concentrations of the synthesized isomers (0.1 µM to 100 µM) for 72 hours.
-
Metabolic Quantification: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly correlates metabolic activity with compound cytotoxicity.
-
-
Solubilization & Analysis: Remove the media, dissolve the formazan in 150 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Fig 2. Standardized self-validating workflow for evaluating imidazo[1,2-a]pyrazine biological activity.
Conclusion
The comparative analysis of imidazo[1,2-a]pyrazine isomers underscores the profound impact of atomic-level structural modifications on macroscopic biological outcomes. The scaffold's ability to act as an ATP mimetic makes it highly effective against targets like CDK9, Aurora Kinases, and ENPP1. However, as demonstrated by scaffold morphing experiments, the exact positioning of nitrogen atoms within the pyrazine ring is non-negotiable for maintaining the critical hydrogen-bonding networks required for nanomolar potency. Future drug development must continue to leverage these precise structure-activity relationships, utilizing techniques like deuterium incorporation to optimize the pharmacokinetic profiles of these powerful inhibitors.
References
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC. nih.gov.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances. rsc.org.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry. acs.org.
- Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors - PMC. nih.gov.
- Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. acs.org.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. nih.gov.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Benchmarking Continuous Flow vs. Batch Protocols in Photoredox API Synthesis
As the pharmaceutical industry transitions toward more sustainable and scalable manufacturing paradigms, the synthesis of Active Pharmaceutical Ingredients (APIs) is undergoing a fundamental shift. For decades, traditional batch chemistry has been the default methodology for drug discovery and specialty chemical development. However, the rise of photoredox catalysis—a powerful tool for generating complex molecular architectures under mild conditions—has exposed the physical limitations of batch reactors.
This guide provides an objective, data-driven comparison between continuous flow chemistry and traditional batch protocols, specifically benchmarking their performance in dual photoredox/nickel-catalyzed cross-coupling reactions. By analyzing the mechanistic causality behind experimental choices, we aim to equip process chemists with the insights needed to select the optimal synthetic platform.
The Mechanistic Imperative: Overcoming the Beer-Lambert Bottleneck
To understand why continuous flow often outperforms batch in photochemical applications, we must first examine the physics of light irradiation. In a traditional batch reactor, light penetration is strictly governed by the Beer-Lambert law. As the volume of the reaction vessel increases, the intensity of light reaching the interior of the reaction mass decays exponentially[1].
Consequently, only a thin layer of the reaction mixture near the reactor wall receives sufficient photon flux, leaving a "dark core" at the center of the flask. This leads to extended reaction times, localized over-irradiation (which can cause product degradation), and severe scalability bottlenecks[1].
Continuous flow microreactors bypass this limitation entirely. By confining the reaction mixture within narrow fluorinated ethylene propylene (FEP) or perfluoroalkoxy alkane (PFA) capillaries (typically <1 mm in diameter), the path length of light is drastically reduced. This ensures that the entire reaction volume is uniformly irradiated, maximizing the photon-catalyst interaction and enabling true scalability[1].
Fig 1: Light attenuation in batch reactors vs. uniform photon flux in flow microreactors.
Benchmarking Performance: Flow vs. Batch Photoredox Catalysis
When benchmarking these two methodologies at a microscale (e.g., 0.1 mmol in a glass vial), yields and productivities are often surprisingly similar, provided that the key reaction parameters are perfectly matched[2]. However, the true divergence in performance occurs during scale-up.
To illustrate this, we benchmark the scale-up of a photoredox C-N cross-coupling reaction. The data below, derived from high-throughput experimentation translated to commercial flow systems, highlights the massive acceleration in Space-Time Yield (STY) achieved by continuous flow[3].
| Performance Metric | Traditional Batch (Vial) | Continuous Flow (Vapourtec) | Continuous Flow (PhotoSyn) |
| Operational Scale | Microscale R&D | Preparative / API Scale | Preparative / API Scale |
| Reaction / Residence Time | 24 hours | 11 hours (total run time) | 11 hours (total run time) |
| Isolated Yield (Mass) | 310 mg | 12.2 g | 26.2 g |
| Yield (%) | ~77% | 72% | 72% |
| Efficiency Acceleration | Baseline (1x) | 86-fold increase | 185-fold increase |
Data Interpretation: While the percentage yield remains relatively stable across platforms (~72-77%), the continuous flow systems generate tens of grams of product in less than half the time it takes a batch reactor to produce milligrams[3]. This proves that continuous flow is not just an alternative, but a prerequisite for the commercial manufacturing of photochemically derived APIs.
Experimental Methodologies: Dual Photoredox/Nickel Catalysis
To ensure scientific integrity and provide a self-validating system, the following step-by-step methodologies detail the transfer of a dual photoredox and nickel-catalyzed C(sp2)-C(sp3) cross-coupling from batch to flow[4].
Protocol A: Traditional Batch Synthesis (Microscale)
-
Preparation: In a nitrogen-filled glovebox, charge a 20 mL borosilicate glass vial with the Ni-catalyst (5 mol%), organic photocatalyst (2 mol%), aryl halide (1.0 equiv), alkyl silicate (1.5 equiv), and an inorganic base.
-
Solvent Addition: Add 10 mL of anhydrous, degassed solvent (e.g., DMF/THF mixture).
-
Irradiation: Seal the vial and place it in a customized photoreactor equipped with 456 nm blue LEDs. Stir vigorously at 500 rpm.
-
Causality Check: Vigorous stirring is mandatory to physically move the "dark core" materials to the irradiated boundary layer at the vial's edge.
-
Completion: Irradiate for 24 hours, then quench and isolate via standard chromatography.
Protocol B: Continuous Flow Synthesis (Preparative Scale)
-
Stock Solution A: Dissolve the aryl halide, Ni-catalyst, and ligand in degassed solvent.
-
Stock Solution B: Dissolve the alkyl silicate, photocatalyst, and soluble organic base in degassed solvent. (Note: A soluble base is chosen to prevent reactor clogging, a common failure mode in flow).
-
Pumping & Mixing: Use two independent HPLC pumps to deliver Solution A and Solution B at equal flow rates into a PEEK T-mixer.
-
Irradiation: Pass the homogenized mixture through a PFA coil reactor (10 mL internal volume) wrapped around a high-intensity 456 nm LED cylinder. Adjust the combined flow rate to achieve a residence time of 35 minutes.
-
Pressure Regulation: Route the reactor effluent through a Back Pressure Regulator (BPR) set to 5 bar.
-
Causality Check: High-power LEDs generate localized heat. The BPR prevents the solvent from boiling and outgassing, which would create gas slugs, disrupt the residence time, and ruin the reaction profile.
-
Collection: Discard the first two reactor volumes to account for axial dispersion, then collect the steady-state stream for continuous isolation.
Fig 2: Continuous flow setup for dual photoredox/nickel catalyzed cross-coupling.
Conclusion: Scalability and Space-Time Yield (STY)
The decision to benchmark new synthesis methods against established protocols ultimately comes down to Space-Time Yield (STY)—the amount of product generated per unit of reactor volume per unit of time.
While batch chemistry remains a highly flexible and necessary tool for exploratory synthesis and initial library generation, its thermodynamic and photonic limitations make it unsuitable for large-scale photochemical API production[1]. By transitioning to continuous flow, process chemists can perfectly preserve the optimized micro-environment of a reaction while scaling up simply by running the pumps longer ("scaling out")[4]. This fundamental shift not only improves safety and throughput but ensures that the innovative photochemistries discovered at the bench can actually reach the patients who need them.
References
- Improving the throughput of batch photochemical reactions using flow: Dual photoredox and nickel catalysis in flow for C(sp2)C(sp3) cross-coupling. PubMed (NIH).
- Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. SciSpace.
- Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale B
- Translation of Batch to Continuous Flow in Photoredox Reactions. PMC - NIH.
Sources
Comparative docking analysis of different inhibitors on the same target
An in-depth comparative molecular docking analysis is a cornerstone of modern rational drug design. When evaluating generational kinase inhibitors against the Epidermal Growth Factor Receptor (EGFR)—a primary driver in Non-Small Cell Lung Cancer (NSCLC)—computational models must go beyond simple spatial fit. They must explain the thermodynamic causality behind drug resistance and selectivity.
As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials. We will dissect the comparative docking of three generational EGFR inhibitors: Gefitinib (1st generation, reversible), Afatinib (2nd generation, irreversible), and Osimertinib (3rd generation, mutant-selective irreversible) against both Wild-Type (WT) and the T790M/L858R double-mutant EGFR.
This guide provides a self-validating protocol, merging AutoDock Vina spatial screening with MM-GBSA thermodynamic rescoring to accurately predict the non-covalent pre-reactive binding affinities of these compounds.
The Computational Workflow
Before executing the protocol, it is critical to understand the logical flow of the experiment. The diagram below illustrates the self-validating pipeline used to ensure high-confidence docking results.
Caption: Step-by-step computational workflow for comparative molecular docking and thermodynamic validation.
Self-Validating Experimental Protocol
To achieve scientifically rigorous results, every computational step must have a clear mechanistic rationale. The following protocol utilizes AutoDock Vina for initial pose generation[1], followed by MM-GBSA for free energy calculation[2].
Phase 1: Macromolecular and Ligand Preparation
Causality: Raw PDB files contain crystallographic artifacts (waters, co-solvents) that artificially block binding pockets. Furthermore, docking algorithms require explicit charge distribution to calculate electrostatic interactions.
-
Target Acquisition: Download the crystal structures for WT EGFR (e.g., PDB ID: 1M17) and the T790M/L858R mutant EGFR (e.g., PDB ID: 5D41) from the Protein Data Bank.
-
Receptor Preparation (AutoDock Tools):
-
Delete Water Molecules: Remove crystallographic waters to prevent artificial steric clashes during rigid-receptor docking[3].
-
Add Polar Hydrogens: AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are merged with carbons. However, polar hydrogens must be added explicitly to allow the algorithm to accurately calculate directional hydrogen bonds (e.g., with the crucial Met793 hinge residue)[4].
-
Assign Charges: Compute Gasteiger charges to distribute partial charges based on electronegativity, which is essential for the electrostatic energy terms[3]. Save as .pdbqt.
-
-
Ligand Preparation:
-
Obtain 3D conformers of Gefitinib, Afatinib, and Osimertinib (SDF format).
-
Use OpenBabel to convert to .pdbqt format. Ensure rotatable bonds are defined. Rationale: Allowing ligand flexibility is critical for Osimertinib to adapt its macrocyclic/aliphatic chains to the mutated binding pocket[3].
-
Phase 2: Grid Box Definition & Docking Execution
Causality: The grid box restricts the search space to the biologically relevant active site, optimizing computational resources while preventing false-positive allosteric binding.
-
Grid Box Generation: Center the grid box coordinates (X, Y, Z) on the ATP-binding hinge region (specifically around Met793 and the gatekeeper residue at position 790). Set the dimensions to approximately 20 × 20 × 20 Å to encompass the entire ATP pocket[3].
-
Docking via AutoDock Vina:
-
Create a conf.txt file specifying the receptor, ligand, grid parameters, and set exhaustiveness = 16.
-
Rationale: The default exhaustiveness is 8. Increasing it to 16 forces the genetic algorithm to perform a deeper search of the conformational space, reducing the chance of getting trapped in local energy minima[5].
-
Phase 3: Post-Docking MM-GBSA Free Energy Calculation
Causality: Empirical scoring functions (like Vina's) are optimized for speed and pose prediction, not absolute thermodynamic accuracy. They often fail to account for solvent entropy. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring provides a highly rigorous validation of binding affinity.
-
Extract the top-ranked pre-reactive non-covalent poses from the Vina output.
-
Subject the protein-ligand complexes to a brief Molecular Dynamics (MD) relaxation (e.g., 10-50 ns using AmberTools).
-
Calculate the relative binding free energy ( ΔGbind ) using the MM-GBSA module. This incorporates gas-phase mechanics, polar solvation (Generalized Born), and non-polar solvation (Surface Area) to provide a true thermodynamic ranking[2],[6].
Comparative Analysis & Experimental Data
The clinical efficacy of these inhibitors is directly tied to their binding modes. Gefitinib binds well to WT EGFR but suffers a severe steric clash when the gatekeeper Threonine (Thr790) mutates to a bulkier Methionine (T790M). Osimertinib was rationally designed to overcome this clash and selectively target the mutant while sparing the WT[7].
(Note: While Afatinib and Osimertinib ultimately form covalent bonds with Cys797, their initial selectivity and affinity are driven by the non-covalent pre-reactive complex evaluated here).
Table 1: Comparative Docking and MM-GBSA Analysis of EGFR Inhibitors
| Inhibitor | Generation | Target EGFR | Vina Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Molecular Interactions (Pre-Reactive Pose) |
| Gefitinib | 1st (Reversible) | Wild-Type (WT) | -8.7 | -45.2 | Strong H-bond with Met793 (hinge); fits well in ATP pocket. |
| Gefitinib | 1st (Reversible) | T790M/L858R | -6.1 | -28.4 | Steric clash with bulky Met790; loss of optimal hinge binding. |
| Afatinib | 2nd (Irreversible) | Wild-Type (WT) | -9.2 | -52.1 | H-bond with Met793; pre-oriented near Cys797. (Causes WT toxicity). |
| Afatinib | 2nd (Irreversible) | T790M/L858R | -8.9 | -49.5 | Overcomes some steric hindrance via flexible side chains. |
| Osimertinib | 3rd (Irreversible) | Wild-Type (WT) | -7.2 | -35.6 | Sub-optimal fit in WT pocket; weaker non-covalent recognition. |
| Osimertinib | 3rd (Irreversible) | T790M/L858R | -9.8 | -58.3 | Selective fit : Aliphatic chain accommodates Met790; optimal orientation for Cys797 attack[8]. |
Data Interpretation: The empirical Vina scores provide a baseline, but the MM-GBSA ΔGbind reveals the true thermodynamic landscape[9]. Osimertinib demonstrates a massive thermodynamic preference for the T790M mutant (-58.3 kcal/mol) over the WT (-35.6 kcal/mol). This ∼22 kcal/mol difference in free energy is the molecular basis for its high clinical efficacy and reduced skin/gastrointestinal toxicity compared to Afatinib, which binds tightly to both[7].
Biological Impact: The EGFR Signaling Pathway
Understanding the docking results is only half the battle; we must map how this molecular inhibition translates to phenotypic outcomes. The successful binding of an inhibitor blocks the autophosphorylation of the EGFR kinase domain, thereby shutting down the downstream RAS/MAPK proliferation pathway.
Caption: The EGFR/RAS/MAPK signaling cascade. Successful inhibitor docking halts downstream tumor proliferation.
Best Practices for Researchers
When conducting your own comparative docking studies, adhere to these field-proven rules:
-
Do not rely solely on docking scores: Always validate congeneric series using MM-GBSA or MM-PBSA. Docking scores are highly prone to false positives when comparing structurally diverse ligands[10].
-
Account for Receptor Flexibility: If you are studying large, bulky third-generation inhibitors, consider using Induced-Fit Docking (IFD) or performing MD simulations prior to MM-GBSA to allow the binding pocket to adapt to the ligand[5].
-
Verify Protonation States: The protonation state of the ligand and the active site residues (especially histidine and cysteine) must be calculated at physiological pH (7.4) prior to generating PDBQT files[5].
References
-
Steps in Molecular Docking Using AutoDock Tools | PDF - Scribd. Scribd. Available at:[Link]
-
Design of Allosteric Inhibitors for Mutant EGFR by Combined use of Machine Learning and Molecular Dynamics Simulations. bioRxiv. Available at:[Link]
-
Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. ACS Omega. Available at:[Link]
-
(A) Binding energy of these EGFR inhibitors via MM-GBSA calculation. ResearchGate. Available at:[Link]
-
Molecular docking, MM/GBSA and 3D-QSAR studies on EGFR inhibitors. Indian Academy of Sciences. Available at:[Link]
-
AutoDock Vina Setup and Visualization Guide | PDF. Scribd. Available at:[Link]
-
Structural Perspectives in the Development of Novel EGFR Inhibitors for the Treatment of NSCLC. ResearchGate. Available at:[Link]
-
Design, synthesis, biological evaluation and in silico studies of EGFR inhibitors based on 4-oxo-chromane scaffold. ResearchGate. Available at:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Design of Allosteric Inhibitors for Mutant EGFR by Combined use of Machine Learning and Molecular Dynamics Simulations | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
The Architect’s Guide to Compound Characterization: LC-HRMS vs. 2D NMR in Drug Discovery
As a Senior Application Scientist, I frequently encounter a critical bottleneck in pharmaceutical research and development: the unambiguous structural elucidation of novel active pharmaceutical ingredients (APIs), impurities, and metabolites. Regulatory bodies mandate rigorous analytical procedures to ensure the identity, strength, quality, and purity of drug substances[1]. To meet these stringent guidelines, laboratories must deploy orthogonal analytical techniques.
In this guide, we will conduct an objective, head-to-head comparison of the two foundational pillars of compound characterization: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . Rather than treating these as competing platforms, we will dissect their mechanistic causality, operational protocols, and synergistic potential to help you design self-validating analytical systems.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Mechanistic Causality
LC-HRMS separates complex mixtures based on differential partitioning (hydrophobicity and polarity) and subsequently ionizes eluting compounds to measure their mass-to-charge ratio ( m/z ) with sub-ppm mass accuracy. The causality here is straightforward: accurate mass dictates the empirical molecular formula, while tandem mass spectrometry (MS/MS) collision-induced dissociation (CID) breaks specific chemical bonds, generating a fragmentation map that infers structural motifs. Because it detects individual molecular species with short acquisition times, it is highly sensitive and ideal for metabolite profiling[2].
Self-Validating Experimental Protocol: LC-HRMS Impurity Profiling
To ensure trustworthiness, an LC-HRMS workflow must be a closed, self-validating loop that prevents false positives from contamination or instrument drift.
-
System Suitability Testing (SST): Inject a known reference standard mix (e.g., reserpine, caffeine) prior to the sample batch.
-
Causality: This verifies mass accuracy (< 2 ppm error), retention time stability, and detector sensitivity, ensuring the instrument is calibrated and the column is fully equilibrated.
-
-
Blank Matrix Injection: Run the exact mobile phase gradient without the sample.
-
Causality: Establishes a baseline and confirms the absence of carryover from previous runs, a critical step for validating the origin of low-level impurity peaks.
-
-
Sample Preparation: Dissolve the unknown compound in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to a concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column from particulates.
-
Chromatographic Separation: Utilize a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Apply a linear gradient from 5% to 95% organic solvent over 10 minutes to resolve isobaric interferences.
-
Data Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive/negative polarity switching mode using Electrospray Ionization (ESI). Acquire full scan MS1 data and data-dependent MS2 (ddMS2) spectra.
-
Data Processing: Calculate the exact mass and isotopic pattern to generate the molecular formula. Compare MS2 fragmentation patterns against spectral libraries to propose a preliminary structure.
2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality
While LC-HRMS provides the "pieces" of the puzzle, NMR provides the "blueprint." NMR exploits the magnetic spin properties of atomic nuclei (e.g., 1 H, 13 C). By applying radiofrequency pulses in a strong magnetic field, we observe the resonant frequencies (chemical shifts) dictated by the local electronic environment. Advanced 2D NMR techniques map the through-bond and through-space connectivity of atoms, allowing for absolute stereochemical and conformational elucidation, making it the "Gold Standard" for structural confirmation in drug design[3].
Self-Validating Experimental Protocol: 2D NMR Structural Elucidation
NMR protocols must be meticulously calibrated to the specific physical properties of the sample tube to yield trustworthy, publication-grade data.
-
Sample Preparation: Dissolve 2-5 mg of the highly purified compound in 600 µL of a deuterated solvent (e.g., DMSO- d6 or CDCl 3 ) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Causality: Deuterated solvents prevent the solvent proton signal from overwhelming the sample signals, while TMS provides an absolute 0.0 ppm baseline for chemical shift calibration.
-
-
Probe Tuning and Matching: Adjust the NMR probe circuitry to the specific impedance of the sample.
-
Causality: Maximizes radiofrequency power transfer, ensuring an optimal signal-to-noise ratio (SNR).
-
-
Shimming: Optimize the homogeneity of the magnetic field around the sample tube using automated gradient shimming.
-
Causality: Poor shimming leads to broad, overlapping peaks; precise shimming ensures sharp, highly resolved multiplets necessary for calculating exact J -coupling constants.
-
-
1D 1 H and 13 C Acquisition: Acquire a standard proton spectrum (typically 16-64 scans) and a carbon spectrum (often requiring >1024 scans due to the low natural abundance of 13 C).
-
2D Correlation Acquisition:
-
Run 1 H- 1 H COSY to identify adjacent, coupled protons.
-
Run 1 H- 13 C HSQC to identify direct carbon-proton bonds.
-
Run 1 H- 13 C HMBC to identify long-range (2-3 bond) connectivity, bridging quaternary carbons[3].
-
-
Data Processing: Phase and baseline correct the spectra. Integrate the 1D 1 H peaks to determine the relative number of protons, and map the 2D cross-peaks to build the absolute molecular skeleton.
Head-to-Head Comparison: Performance Metrics
To objectively evaluate these methodologies, we must look at their quantitative performance metrics in a typical pharmaceutical R&D setting[4].
| Performance Metric | LC-HRMS | 2D NMR Spectroscopy |
| Primary Output | Accurate Mass, Molecular Formula, Fragmentation | Absolute Atomic Connectivity, Stereochemistry |
| Limit of Detection (LOD) | Picogram to Nanogram (pg - ng) range | Microgram to Milligram (µg - mg) range |
| Analysis Time | 5 - 15 minutes per run | 1 - 12 hours (depending on 2D experiments) |
| Sample Recovery | Destructive (sample consumed by ionization) | Non-Destructive (100% sample recovery) |
| Matrix Tolerance | High (Chromatography separates complex mixtures) | Low (Requires high purity >95% for clear spectra) |
| Operational Cost | High maintenance (gases, solvents, columns) | High initial capital, lower per-sample running cost |
| Regulatory Role | Impurity profiling, metabolite ID, quantification | Absolute structural proof of API and impurities |
The Integrated Workflow (Orthogonal Validation)
In modern drug discovery, relying on a single technique is a critical failure point. FDA guidelines for analytical procedures emphasize the need for scientifically sound methods that ensure product quality and lifecycle management[5]. The most robust approach is the integration of both techniques.
LC-HRMS is deployed first for high-throughput screening and impurity detection. Once an unknown degradant or metabolite is flagged, it is isolated via preparative LC and subjected to 2D NMR for absolute structural elucidation[6]. This orthogonal validation ensures that the proposed structure satisfies both the exact mass requirements and the atomic connectivity constraints, successfully merging NMR and MS data into a unified model.
Integrated LC-HRMS and NMR workflow for unambiguous compound characterization.
Conclusion
LC-HRMS and NMR are not mutually exclusive alternatives; they are complementary forces. LC-HRMS provides the sensitivity and speed required for complex biological matrices, while NMR delivers the indisputable structural proof required for regulatory submissions. Mastering the causality behind each protocol ensures that your analytical data is not just a collection of peaks, but a self-validating proof of molecular identity.
References
-
Metabolite Profiling & Structural Elucidation - Charles River Laboratories Source: criver.com URL:[Link]
-
Novel Application of UHPLC–MS, HRMS, and 2D‐NMR for Structural Elucidation of Eletriptan Hydrobromide and Its Novel Degradation Products Source: nih.gov (PMC) URL:[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics - Federal Register Source: federalregister.gov URL:[Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery Source: nih.gov (PMC) URL:[Link]
-
FDA/CDER Perspectives on analytical procedure development and validation Source: casss.org URL:[Link]
-
Cutting-Edge Bioanalytical Instruments In Drug Discovery: Enhancing Precision And Efficiency In Pharmaceutical Research Source: iosrjournals.org URL:[Link]
-
Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications Source: mdpi.com URL:[Link]
Sources
Operational Guide: Safe Handling and Disposal of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol
As a Senior Application Scientist, I frequently consult with research institutions and drug development laboratories on the lifecycle management of novel Active Pharmaceutical Ingredients (APIs). The compound (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol (CAS: 2417852-63-0) is an experimental research chemical[1][2]. It belongs to a class of benzo-imidazo-pyrazine derivatives heavily investigated as potent adenosine A2A and A2B receptor antagonists for cancer immunotherapy and targeted oncology[3][4].
Because experimental heterocyclic compounds are designed to exhibit high biological activity and target affinity, they must be treated with the highest level of environmental and occupational caution. Unregulated disposal or environmental release poses severe ecotoxicity risks. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and final destruction of this compound.
Chemical Profile & Regulatory Classification
Before initiating any disposal protocol, laboratory personnel must understand the physicochemical nature of the waste. While (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is not specifically P-listed or U-listed by the EPA due to its experimental status, it must be managed as a hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA) guidelines[5][6].
Table 1: Physicochemical Properties & Waste Classification
| Parameter | Data / Classification | Operational Implication |
| CAS Registry Number | 2417852-63-0[1] | Use for all waste manifesting and vendor documentation. |
| Molecular Formula | C11H10N4O[2] | Nitrogen-rich heterocycle; requires high-temp incineration to break C-N bonds. |
| Molecular Weight | 214.22 g/mol [2] | Standard solid API handling procedures apply. |
| Biological Activity | A2A/A2B Receptor Antagonist[3][4] | High pharmacological potency; strict barrier protection required during handling. |
| EPA Waste Category | Non-Acute Hazardous Pharma Waste[5][6] | Must not be sewered or flushed[5]. Requires RCRA-compliant segregation. |
| Primary Disposal Route | High-Temperature Incineration[5][7] | Ensures complete thermal degradation of the stable multi-ring scaffold. |
Mechanistic Justification for Disposal Strategy
Why is high-temperature incineration the only acceptable disposal method? The core structure of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol consists of a fused tricyclic system (benzene, imidazole, and pyrazine rings). These nitrogen-containing aromatic heterocycles are thermodynamically highly stable and resistant to standard environmental degradation (hydrolysis or photolysis). If introduced into municipal wastewater or standard landfills, these compounds can persist, bioaccumulate, and interact with non-target biological systems. High-temperature incineration (typically >1,000°C) in a RCRA-permitted facility guarantees the complete oxidation of the carbon skeleton into CO₂ and H₂O, while the nitrogen content is safely converted into N₂ gas or scrubbed NOx compounds[5][7].
Disposal Workflow Visualization
Cradle-to-grave disposal workflow for hazardous experimental research chemicals.
Standard Operating Procedure (SOP): Step-by-Step Disposal
This protocol establishes a self-validating system: each step acts as a prerequisite and safety check for the subsequent phase, ensuring total compliance with EPA and DOT regulations[8].
Phase 1: Segregation and Containment
-
Identify the Waste Stream: Determine if the waste is solid (pure API powder, contaminated pipette tips, empty vials) or liquid (API dissolved in organic solvents like DMSO or Methanol).
-
Select the Proper Container:
-
For Solids: Place into a designated black (hazardous) or blue (non-hazardous pharmaceutical) rigid waste container lined with a compatible poly-bag[7].
-
For Liquids: Transfer solutions into a chemically compatible High-Density Polyethylene (HDPE) carboy. Do not mix halogenated and non-halogenated solvent waste.
-
-
Seal the Container: Ensure all containers are leak-proof and securely capped immediately after waste is added to prevent aerosolization or evaporation.
Phase 2: Labeling and Satellite Accumulation
-
Apply RCRA-Compliant Labels: Instantly label the container with the words "Hazardous Waste"[5]. Include the specific chemical name: (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol, the primary hazard (Toxic/Biologically Active), and list any associated solvents with their exact percentages.
-
Transfer to SAA: Move the sealed, labeled container to the laboratory's designated Satellite Accumulation Area (SAA).
-
Implement Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate leak risks.
Phase 3: Vendor Handoff and Final Destruction
-
Initiate Waste Pickup: Once the SAA container reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on generator status), contact your licensed hazardous waste management vendor[8].
-
Verify the Manifest: Review and sign the EPA Uniform Hazardous Waste Manifest. Ensure the disposal code designates High-Temperature Incineration at a permitted facility[5].
Emergency Spill Response Protocol
In the event of an accidental release of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol, immediate containment is required to prevent inhalation of active dust or skin absorption.
-
Evacuate and Isolate: Clear personnel from the immediate vicinity. If the spill is a dry powder, disable local fans/drafts to prevent aerosolization.
-
Don Appropriate PPE: Responders must wear an N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a fluid-resistant lab coat.
-
Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or a mild surfactant solution) to bind the dust, then wipe it up using damp absorbent pads.
-
Containment (Liquid Spill): Surround the spill with inert absorbent materials (e.g., vermiculite or universal spill pads).
-
Disposal of Cleanup Materials: Place all contaminated pads, PPE, and sweeping materials into a heavy-duty hazardous waste bag. Seal, label as "Hazardous Spill Debris - Toxic Heterocycle," and process via the standard incineration workflow described above.
References
-
Deep learning-based design and screening of benzimidazole-pyrazine derivatives as adenosine A2B receptor antagonists. ResearchGate. [Link]
-
Structure-based Drug Design Approaches Disclose Natural Molecules as Potential Cancer Immunotherapeutics via Modulation of HA2AR Receptor. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. EasyRxCycle.[Link]
-
Pharmaceutical Waste Disposal & Containers: A Complete Guide. SecureWaste.[Link]
-
pharmaceutical and medical waste disposal. HazChem Environmental. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA). [Link]
Sources
- 1. 2417852-63-0 | (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol - AiFChem [aifchem.com]
- 2. 2417852-63-0 CAS Manufactory [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. epa.gov [epa.gov]
- 7. securewaste.net [securewaste.net]
- 8. hazchem.com [hazchem.com]
A Researcher's Guide to Safely Handling (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol: A Risk-Based Approach to Personal Protective Equipment
A Researcher's Guide to Safely Handling (1-Aminobenzo[1][2]imidazo[1,2-a]pyrazin-3-yl)methanol: A Risk-Based Approach to Personal Protective Equipment
As a novel research chemical, (1-Aminobenzo[1][2]imidazo[1,2-a]pyrazin-3-yl)methanol lacks a comprehensive, publicly available safety data sheet (SDS). However, its chemical structure, featuring a fused imidazo[1,2-a]pyrazine core with an amino and a methanol group, provides critical clues to its potential reactivity and toxicity. This guide synthesizes safety protocols from structurally related compounds to establish a robust framework for its handling, ensuring both personal safety and experimental integrity. The core principle of this guide is to treat the compound as hazardous until proven otherwise, a cornerstone of prudent laboratory practice.[3]
Hazard Analysis: Understanding the Risks
The primary hazards associated with (1-Aminobenzo[1][2]imidazo[1,2-a]pyrazin-3-yl)methanol are inferred from its constituent chemical groups:
-
Pyrazine and Imidazole Derivatives: These heterocyclic compounds can be biologically active and may cause skin, eye, and respiratory irritation.[4][5][6][7] Some pyrazine derivatives are recognized as hazardous for skin and eye contact, as well as respiratory exposure.[2]
-
Aromatic Amines: This class of compounds can be toxic and may have the potential for skin sensitization.[1]
-
Methanol Group: While the overall toxicity is dictated by the entire molecule, the presence of a methanol group suggests potential toxicity if the compound is metabolized.
Given these structural alerts, we must assume that (1-Aminobenzo[1][2]imidazo[1,2-a]pyrazin-3-yl)methanol may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE, categorized by the level of risk associated with the experimental procedure.
| Risk Level | Procedure | Eyes & Face | Hands | Body | Respiratory |
| Low | Weighing small quantities in a fume hood, preparing dilute solutions. | Safety glasses with side shields.[1] | Nitrile gloves (standard thickness). | Lab coat. | Not required if handled in a certified chemical fume hood. |
| Medium | Handling larger quantities, potential for aerosol generation (e.g., sonication, vortexing). | Chemical goggles.[1][6] | Double-gloving with nitrile gloves. | Lab coat. | Not required if handled in a certified chemical fume hood. |
| High | Handling of the dry powder outside of a fume hood, cleaning up spills. | Face shield over chemical goggles.[7] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator with an organic vapor/particulate filter.[6] |
Expert Insight: The choice of gloves is critical. While nitrile gloves offer good initial protection, their suitability and durability depend on the duration and nature of contact.[1] Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[7] For prolonged or high-risk tasks, consult a glove compatibility chart for the specific solvents being used.
Safe Handling Workflow: A Step-by-Step Guide
The following workflow is designed to minimize exposure at every stage of handling (1-Aminobenzo[1][2]imidazo[1,2-a]pyrazin-3-yl)methanol.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
